molecular formula C17H20N2S B1679618 Promethazine CAS No. 60-87-7

Promethazine

Katalognummer: B1679618
CAS-Nummer: 60-87-7
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: PWWVAXIEGOYWEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Promethazine is a first-generation antihistamine and a derivative of the phenothiazine class of compounds . Its core mechanism of action is the antagonism of the histamine H1 receptor, which is responsible for its potent antihistaminic effects . Beyond this primary activity, this compound exhibits a multifaceted pharmacological profile, functioning as a moderate antagonist at muscarinic acetylcholine receptors (anticholinergic), and a weak antagonist at dopamine D2 and alpha-adrenergic receptors . It has also been identified as a strong non-competitive selective NMDA receptor antagonist, which may contribute to its sedative and potential analgesic properties . In a research context, this compound is a valuable tool for studying allergic reactions, nausea and vomiting mechanisms, and sedation . It is also used to investigate the roles of various neurotransmitter systems, including histamine, acetylcholine, and dopamine, in physiological and pathophysiological processes. Recent phenotypic screening studies have also identified promising anthelmintic activity for this compound against the infective larvae of Toxocara canis , suggesting its potential as a repurposed agent for zoonotic helminth infections . Researchers should note that this compound can cause side effects including drowsiness, dizziness, and dry mouth, and has been associated with more severe reactions such as respiratory depression, particularly in children under two years of age . It is also listed among drugs with high anticholinergic activity, which has been linked to long-term cognitive impairment . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19/h4-11,13H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWVAXIEGOYWEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Record name PROMETHAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20956
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023518
Record name Promethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Crystals. Melting point 60 °C. Used as an antihistamine., Solid
Record name PROMETHAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20956
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Promethazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015202
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

374 to 379 °F at 3 mmHg (NTP, 1992), 190-192 °C at 3.00E+00 mm Hg, BP: 190-192 °C at 3 mm Hg, BP: 191 °C at 0.5 mm Hg
Record name PROMETHAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20956
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Promethazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Promethazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in dilute hydrogen chloride, In water, 1.56X10-2 g/L (15.6 mg/L) at 24 °C, 2.45e-02 g/L
Record name Promethazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Promethazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Promethazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015202
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals, White to faint yellow crystalline powder

CAS No.

60-87-7, 38878-40-9
Record name PROMETHAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20956
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (±)-Promethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10H-Phenothiazine-10-ethanamine, N,N,α-trimethyl-, radical ion(1+)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38878-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Promethazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10H-Phenothiazine-10-ethanamine, N,N,alpha-trimethyl-, radical ion(1+)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038878409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Promethazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name promethazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Promethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Promethazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.445
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROMETHAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF28EJQ494
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Promethazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Promethazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015202
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °F (NTP, 1992), 60 °C, Crystals from ethylene dichloride. Freely soluble in water. Soluble in alcohol, chlorform, practically insoluble in acetone, ether, ethyl acetate; MP: 230-232 °C with some decomp. Max absorption (water): 249, 297 nm (epsilon 28770, 3400). pH of 10% aqueous solution 5.3 /Promethazine hydrochloride/
Record name PROMETHAZINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20956
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Promethazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01069
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Promethazine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3173
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Promethazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015202
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Promethazine on Dopamine D2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine, a first-generation antihistamine of the phenothiazine class, exerts a complex pharmacological profile through its interaction with multiple neurotransmitter systems.[1] While primarily recognized for its potent histamine H1 receptor antagonism, its clinical effects, including sedation and antiemetic properties, are significantly influenced by its activity at other receptors.[1][2] This technical guide provides a detailed examination of the molecular mechanism of action of this compound at the dopamine D2 receptor, a key interaction contributing to its therapeutic and side-effect profile. This document will delve into the quantitative binding and functional parameters of this compound, outline detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.

Introduction

This compound is a widely used medication with a variety of clinical applications, including the management of allergic reactions, nausea and vomiting, and for sedation.[2] Its therapeutic versatility stems from its ability to antagonize several G protein-coupled receptors (GPCRs), including histamine H1, muscarinic, alpha-adrenergic, and dopamine receptors.[1] The interaction with the dopamine D2 receptor, in particular, is responsible for both some of its therapeutic effects, such as its antiemetic action, and notable side effects like extrapyramidal symptoms.[1][2] Understanding the precise mechanism of this compound's action at the D2 receptor is therefore crucial for optimizing its clinical use and for the development of novel therapeutics with improved selectivity and safety profiles. This guide aims to provide a comprehensive technical overview of this interaction for professionals in the field of pharmacology and drug development.

Quantitative Analysis of this compound's Interaction with Dopamine D2 Receptors

The affinity and functional potency of this compound at the human dopamine D2 receptor have been quantified through various in vitro assays. The following table summarizes the key quantitative data, providing a comparative overview of its binding and inhibitory characteristics.

ParameterValue (nM)Assay TypeCommentsSource
Ki 260Radioligand Binding AssayDetermined using [3H]Spiperone as the radioligand.[3]
IC50 779Radioligand Binding AssayFrom DrugMatrix in vitro pharmacology data.[3]
IC50 100Radioligand Binding Assay[3]

Ki: Inhibitory constant, a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50: Half-maximal inhibitory concentration, the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Signaling Pathways

This compound acts as an antagonist at the dopamine D2 receptor, which is a Gi/o-coupled GPCR.[1][4] Upon binding, this compound blocks the receptor, preventing its activation by the endogenous ligand, dopamine. This blockade inhibits the downstream signaling cascade, primarily the inhibition of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks G_protein Gαi/oβγ D2R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Dopamine D2 Receptor Signaling Pathway

Experimental Protocols

The characterization of this compound's activity at the dopamine D2 receptor involves several key in vitro experiments. The following sections provide detailed methodologies for these assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparation from cells expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells)

  • Radioligand: [3H]Spiperone

  • Unlabeled competitor: this compound

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled haloperidol (for non-specific binding) or this compound dilution.

    • 50 µL of [3H]Spiperone at a concentration near its Kd.

    • 100 µL of the D2 receptor membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - D2 Receptor Membranes - [3H]Spiperone - this compound dilutions start->prep_reagents plate_setup Set up 96-well plate: - Total Binding - Non-specific Binding - this compound dilutions prep_reagents->plate_setup add_radioligand Add [3H]Spiperone plate_setup->add_radioligand add_membranes Add D2 Receptor Membranes add_radioligand->add_membranes incubate Incubate (60-90 min) add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count data_analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation_count->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the dopamine-induced inhibition of cAMP production, providing a functional measure of its activity (IC50).

Materials:

  • Cells stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells)

  • Dopamine (agonist)

  • This compound (antagonist)

  • Forskolin (to stimulate adenylyl cyclase)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

  • Seed the D2 receptor-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate the cells with the this compound dilutions for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of dopamine (typically EC80) in the presence of forskolin.

  • Incubate for a specified time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the concentration of this compound.

  • Determine the IC50 value of this compound from the resulting dose-response curve.

cAMP_Assay_Workflow start Start seed_cells Seed D2 Receptor- Expressing Cells start->seed_cells pre_incubate Pre-incubate with This compound seed_cells->pre_incubate stimulate Stimulate with Dopamine + Forskolin pre_incubate->stimulate incubate Incubate (30 min) stimulate->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_camp Measure cAMP Levels (HTRF/ELISA) lyse_cells->measure_camp data_analysis Data Analysis: - Plot Dose-Response Curve - Determine IC50 measure_camp->data_analysis end End data_analysis->end

cAMP Functional Assay Workflow

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the D2 receptor. As an antagonist, this compound will inhibit the dopamine-stimulated binding of [35S]GTPγS.

Materials:

  • Membrane preparation from cells expressing human dopamine D2 receptors

  • Dopamine (agonist)

  • This compound (antagonist)

  • [35S]GTPγS

  • GDP

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the D2 receptor membrane preparation, GDP, and the this compound dilutions.

  • Add a fixed concentration of dopamine to stimulate the receptor.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the bound [35S]GTPγS by scintillation counting.

  • Plot the amount of [35S]GTPγS bound against the concentration of this compound.

  • Determine the IC50 value for the inhibition of dopamine-stimulated [35S]GTPγS binding.

Conclusion

This compound functions as a competitive antagonist at the dopamine D2 receptor, with a binding affinity in the nanomolar range. This antagonism of D2 receptor signaling, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels, is a key component of its pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate the dopaminergic activities of this compound and related compounds. A thorough understanding of these mechanisms is essential for the rational design of future medications with enhanced efficacy and reduced side-effect profiles.

References

The Genesis of a Blockbuster: A Technical History of Promethazine's Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the history and discovery of promethazine, a first-generation antihistamine that became a cornerstone of pharmacotherapy. Born from the systematic exploration of phenothiazine derivatives by Rhône-Poulenc in the 1940s, this compound's journey from a potential antimalarial scaffold to a versatile therapeutic agent for allergies, sedation, and nausea encapsulates a pivotal era in drug discovery. This document provides a comprehensive overview of the chemical synthesis, preclinical pharmacological screening methodologies of the time, and the initial clinical findings that established its place in medicine. Quantitative pharmacological data are presented, and key experimental workflows and signaling pathways are visualized to provide a thorough understanding of this landmark discovery for today's research professionals.

Introduction: The Quest for Histamine Antagonists

The late 1930s and early 1940s marked a fervent period in medicinal chemistry, driven by the desire to counteract the effects of histamine, a key mediator of allergic reactions. In 1937, Daniel Bovet and Anne-Marie Staub at the Pasteur Institute in Paris synthesized the first compounds with antihistaminic properties, though they were too toxic for clinical use.[1][2][3] This pioneering work, for which Bovet would later receive the Nobel Prize, laid the groundwork for the development of clinically viable antihistamines.[1][4] The French pharmaceutical company Rhône-Poulenc embarked on a research program to create improved antihistamines, building upon the structural templates of early successes like diphenhydramine.[5][6]

The Phenothiazine Core: A Promising Scaffold

The research group at Rhône-Poulenc, under the direction of chemist Paul Charpentier, turned their attention to phenothiazine, a tricyclic heterocyclic compound.[6][7] While phenothiazine itself had been used as an insecticide and anthelmintic, its derivatives were largely unexplored for human therapeutic use. Charpentier's team systematically synthesized a series of N-substituted phenothiazine derivatives, and in 1947, this effort yielded this compound (RP-3277).[7] This novel compound demonstrated potent antihistaminic and, notably, strong sedative effects.[7]

Chemical Synthesis of this compound

The classical synthesis of this compound, as developed by Charpentier, involves the alkylation of phenothiazine with 1-dimethylamino-2-propyl chloride.[8][9]

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenothiazine

  • 1-dimethylamino-2-propyl chloride

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Liquid ammonia (optional, for the formation of sodium amide in situ)

  • Hydrochloric acid (for salt formation)

  • Suitable solvents for purification (e.g., ethanol, isopropanol)

Procedure:

  • Deprotonation of Phenothiazine: A solution of phenothiazine in anhydrous toluene is treated with a strong base, typically sodium amide, to deprotonate the nitrogen atom of the phenothiazine ring, forming the sodium salt of phenothiazine. This reaction is often carried out under reflux to ensure complete reaction.

  • Alkylation: 1-dimethylamino-2-propyl chloride is added to the solution of the phenothiazine salt. The mixture is heated under reflux for several hours to facilitate the nucleophilic substitution reaction, where the phenothiazine anion displaces the chloride ion, forming the this compound base.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled. Water is carefully added to quench any remaining sodium amide and to dissolve the sodium chloride byproduct. The organic layer (toluene) is separated, washed with water, and then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purification of this compound Base: The toluene is removed under reduced pressure to yield the crude this compound base. This can be purified by vacuum distillation or recrystallization from a suitable solvent.

  • Salt Formation (this compound Hydrochloride): The purified this compound base is dissolved in a suitable solvent (e.g., isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added. This results in the precipitation of this compound hydrochloride, which can be collected by filtration and further purified by recrystallization.

Preclinical Pharmacological Evaluation: The Dawn of Antihistamine Screening

In the 1940s, the pharmacological evaluation of new compounds relied on a battery of in vivo and in vitro assays. For a potential antihistamine like this compound, the primary goal was to demonstrate its ability to antagonize the effects of histamine.

In Vivo Screening: Histamine-Induced Bronchoconstriction in Guinea Pigs

This was a cornerstone assay for assessing antihistaminic activity. Guinea pigs are particularly sensitive to histamine, which causes severe bronchoconstriction.[10][11][12]

Experimental Protocol:

  • Animal Model: Healthy adult guinea pigs of either sex were used.

  • Test Groups: Animals were divided into a control group (receiving vehicle) and a test group (receiving this compound at various doses, typically administered intraperitoneally or orally).

  • Histamine Challenge: A set time after drug administration (e.g., 30-60 minutes), the animals were placed in a chamber and exposed to an aerosol of a histamine solution (e.g., 0.1-0.5% histamine dihydrochloride).

  • Endpoint Measurement: The primary endpoint was the time to onset of respiratory distress (dyspnea) and collapse. An effective antihistamine would significantly prolong this time compared to the control group.

  • Data Analysis: The protective effect was often expressed as the percentage increase in the time to collapse or by determining the ED₅₀ (the dose of the drug that protects 50% of the animals from collapse for a defined period).

In Vitro Screening: Isolated Guinea Pig Ileum Assay

This assay provided a quantitative measure of a compound's ability to antagonize histamine-induced smooth muscle contraction.[5][13][14]

Experimental Protocol:

  • Tissue Preparation: A segment of the terminal ileum from a euthanized guinea pig was isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

  • Recording of Contractions: The tissue was connected to an isotonic or isometric transducer to record contractions on a kymograph or a more modern data acquisition system.

  • Histamine Dose-Response Curve: A cumulative dose-response curve to histamine was established to determine the concentration that produces a submaximal contraction (e.g., 70-80% of the maximum response).

  • Antagonist Incubation: The tissue was washed, and then incubated with a known concentration of this compound for a set period (e.g., 5-10 minutes).

  • Challenge with Histamine: The histamine dose-response curve was repeated in the presence of this compound.

  • Data Analysis: A rightward shift in the histamine dose-response curve in the presence of this compound indicated competitive antagonism. The potency of this compound could be quantified by calculating the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's dose-response curve.

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinity of this compound

ReceptorSpeciesKᵢ (nM)
Histamine H₁Human1.4
Muscarinic M₁Human2.94
Muscarinic M₂Human13.9
Muscarinic M₃Human12.6
Muscarinic M₄Human4.38
Muscarinic M₅Human3.31
Dopamine D₂Human-
Serotonin 5-HT₂ₐHuman19
Serotonin 5-HT₂cHuman6.48
α₁-AdrenergicHuman-

Data compiled from modern pharmacological databases. The original studies in the 1940s would have used relative potency in functional assays rather than direct binding affinity measurements.

Table 2: Early Clinical Trial Data for this compound (Representative)

IndicationDosageNumber of Patients (Approx.)EfficacyKey Side Effects Noted
Allergic Rhinitis / Urticaria25 mg at bedtime, or 12.5 mg three times dailyVaries across early studiesGood to excellent relief of symptomsDrowsiness, dry mouth
Motion Sickness25 mg twice dailyVaries across early studiesEffective prophylaxisSedation
Preoperative Sedation50 mgVaries across early studiesEffective sedation and anxiolysisDrowsiness, potentiation of narcotics
Nausea and Vomiting12.5-25 mg every 4-6 hoursVaries across early studiesEffective control of nausea and vomitingSedation, dizziness

Mechanism of Action and Signaling Pathways

This compound exerts its primary therapeutic effects through competitive antagonism of the histamine H₁ receptor. The H₁ receptor is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 signaling pathway.

Histamine H₁ Receptor Signaling Pathway

Histamine binding to the H₁ receptor leads to a conformational change that activates the associated Gq/11 protein. This initiates a cascade of intracellular events:

  • The α-subunit of Gq/11 exchanges GDP for GTP and dissociates from the βγ-subunits.

  • The activated Gαq-GTP subunit binds to and activates phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.

  • DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • These signaling events ultimately lead to the physiological responses associated with histamine, such as smooth muscle contraction and increased vascular permeability.

This compound, by blocking the H₁ receptor, prevents this signaling cascade from being initiated by histamine.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Physiological Response (e.g., smooth muscle contraction) Ca2->Response Leads to PKC->Response Leads to

Caption: this compound blocks the H1 receptor, inhibiting the Gq/11 signaling cascade.

From Sedative Antihistamine to "Lytic Cocktail": The Influence of Henri Laborit

The pronounced sedative properties of this compound did not go unnoticed. The French surgeon Henri Laborit observed that this compound could induce a state of "artificial hibernation" in his patients, making them calm and indifferent to surgical stress.[15] This led him to combine this compound with an opioid (pethidine) and an anticholinergic to create a "lytic cocktail" for anesthesia.[15] This application highlighted the central nervous system effects of this compound and directly spurred the development of its structural analog, chlorpromazine, which became the first antipsychotic drug.[15]

The Drug Discovery Workflow of the 1940s

The discovery of this compound exemplifies the "classical pharmacology" approach to drug discovery prevalent in the mid-20th century. This workflow began with a chemical scaffold and proceeded through systematic modification and screening in biological systems to identify therapeutic activity.

Drug_Discovery_Workflow Start Identification of Phenothiazine Scaffold Synthesis Systematic Chemical Synthesis of Derivatives (Charpentier) Start->Synthesis Screening Pharmacological Screening Synthesis->Screening InVivo In Vivo Assays (e.g., Guinea Pig Bronchoconstriction) Screening->InVivo Preclinical InVitro In Vitro Assays (e.g., Isolated Guinea Pig Ileum) Screening->InVitro Preclinical Lead Identification of This compound (RP-3277) as Lead Compound InVivo->Lead InVitro->Lead Tox Toxicology Studies Lead->Tox Clinical Clinical Evaluation (Allergy, Sedation, Nausea) Tox->Clinical Approval Regulatory Approval and Clinical Use (post-1951) Clinical->Approval

References

A Technical Guide to the Chemical Synthesis and Purification of Promethazine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis and purification of promethazine hydrochloride, a phenothiazine-class compound widely used in research for its antihistaminic, sedative, and antiemetic properties.[1][2] Ensuring high purity of this compound is critical for obtaining accurate and reproducible experimental results. This document outlines a common synthetic route, detailed purification protocols, and methods for quality control.

Synthesis of this compound Hydrochloride

The most prevalent and scalable synthesis of this compound involves the N-alkylation of phenothiazine with a suitable aminoalkyl halide.[3][4] The general reaction scheme is a two-step process: first, the synthesis of the alkylating agent, N,N-dimethylamino-2-chloropropane, followed by its condensation with phenothiazine.

Synthesis Workflow

The synthesis proceeds through the formation of an alkylating agent followed by the nucleophilic substitution reaction with phenothiazine.

G Overall Synthesis Workflow for this compound HCl cluster_0 Step 1: Alkylating Agent Synthesis cluster_1 Step 2: N-Alkylation of Phenothiazine cluster_2 Step 3: Salt Formation A N,N-Dimethyl isopropanolamine C Reaction in Toluene/Methanol A->C B Thionyl Chloride (SOCl2) B->C D N,N-Dimethylamino -2-chloropropane (PMZ-1) C->D  80-85°C, 1h G Condensation Reaction in Toluene D->G D->G E Phenothiazine E->G F Base (e.g., NaOH, Sodium-tert-butoxide) F->G H Crude this compound Base (PMZ-2) G->H  Reflux, 3-4h I Dissolution in Methanol/Acetone H->I J Dry HCl Gas Introduction I->J K This compound HCl (Crude Precipitate) J->K  Crystallization

Caption: Synthesis workflow from starting materials to crude this compound HCl.
Experimental Protocol: N-Alkylation Route

This protocol is a composite of established methods.[5][6][7] Researchers should adapt it based on laboratory conditions and scale.

Step A: Synthesis of N,N-Dimethylamino-2-chloropropane (PMZ-1)

  • Charge a reaction vessel with a toluene-methanol solvent mixture (e.g., 2.5:1 v/v).[5]

  • Slowly add thionyl chloride to the solvent under stirring, maintaining the temperature below 25°C. The molar ratio of N,N-dimethyl isopropanolamine to thionyl chloride should be approximately 1:1.1.[5]

  • Initiate the dropwise addition of N,N-dimethyl isopropanolamine.

  • After addition is complete, heat the mixture to reflux (approximately 80-85°C) for 1 hour.[5]

  • Cool the reaction mixture to room temperature. Carefully quench with water.

  • Adjust the pH to 10-11 using a sodium hydroxide solution to neutralize HCl and liberate the free amine.[5]

  • Perform a liquid-liquid extraction. The organic layer containing the product (PMZ-1) is separated and retained for the next step.

Step B: Condensation with Phenothiazine

  • In a separate reaction vessel, charge phenothiazine, a base such as sodium-tert-butoxide or sodium hydroxide, and toluene.[6]

  • Stir the mixture at room temperature for 30-45 minutes.

  • Add the N,N-dimethylamino-2-chloropropane (PMZ-1) solution from the previous step.

  • Heat the reaction mixture to reflux (90-100°C) and maintain for 3-4 hours.[6][7][8] Reaction completion can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After completion, cool the mixture to room temperature and wash with water.

  • Separate the organic layer, which now contains the this compound free base.

Step C: Formation of this compound Hydrochloride

  • The organic layer containing the this compound base is treated with dilute hydrochloric acid to form the hydrochloride salt, which is more soluble in the aqueous phase.[6]

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude this compound base as an oil. This oil is then dissolved in a suitable solvent like acetone or isopropanol.[6]

  • Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent (e.g., isopropanol) is added.

  • This compound hydrochloride will precipitate as a crystalline solid.

  • The crude product is collected by filtration and washed with a cold solvent (e.g., acetone) to remove soluble impurities.

Purification of this compound Hydrochloride

For research purposes, the crude product must be purified to remove starting materials, by-products (such as isothis compound), and degradation products.[9] Recrystallization is the most common and effective method.

Purification and Quality Control Workflow

A rigorous purification and quality control process is essential to ensure the final product meets the high-purity standards required for research.

G Purification and Quality Control Workflow Crude Crude This compound HCl Recrystallize Recrystallization (e.g., from Acetone or Isopropanol) Crude->Recrystallize Filter Filtration & Washing (Cold Solvent) Recrystallize->Filter Dry Drying (Vacuum Oven, <105°C) Filter->Dry QC_Check Purity Analysis (HPLC, TLC, Melting Point) Dry->QC_Check Final Pure this compound HCl (>99% Purity) QC_Check->Final Purity ≥ 99% Repurify Repurify if Needed QC_Check->Repurify Purity < 99% Characterize Full Characterization (NMR, IR, MS) Final->Characterize Repurify->Recrystallize

Caption: Logical workflow for the purification and quality analysis of this compound HCl.
Experimental Protocol: Recrystallization

  • Transfer the crude this compound hydrochloride to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent, such as acetone or isopropanol, to dissolve the solid completely.[6]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated briefly and then hot-filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin. For better yield, the flask can be placed in an ice bath after initial crystals have formed.[8]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Dry the crystals in a vacuum oven at a temperature not exceeding 105°C to a constant weight. The loss on drying should be less than 0.5%.[10]

Quality Control and Characterization

The identity and purity of the final product must be confirmed using various analytical techniques.

Analytical Data

The following tables summarize key analytical parameters for high-purity this compound hydrochloride.

Table 1: Physicochemical Properties

Property Value Reference
Molecular Formula C₁₇H₂₁ClN₂S [1]
Molecular Weight 320.88 g/mol [11]
Appearance White or faintly yellowish crystalline powder [12]
Melting Point ~222-223°C (with decomposition) [10][12]
Solubility Very soluble in water; freely soluble in ethanol [10][12]

| pH (1 in 10 soln) | 4.0 - 5.5 |[10] |

Table 2: Spectroscopic and Chromatographic Data

Technique Expected Results Reference
¹H NMR Spectra should be consistent with the structure. Key signals include aromatic protons, the methine proton of the propyl group, and the N-methyl protons. [13][14]
IR (KBr) Characteristic peaks for aromatic C-H, aliphatic C-H, C-N, and C-S bonds. Spectrum should match reference. [10][11]
UV-Vis (in buffer) λmax ≈ 251 nm [12]
HPLC Purity >99.0% area. A validated RP-UPLC method can achieve this with a runtime of ~3 minutes. [15]

| TLC | Single spot with an appropriate mobile phase system (e.g., methanol:diethylamine 19:1). |[10] |

Key Purity Considerations
  • Related Substances: The primary process-related impurity is isothis compound. Methods must be able to resolve this compound from this isomer.[9]

  • Degradation Products: The most common degradation product is this compound sulfoxide.[9] Synthesis and purification should be conducted with protection from light, as this compound is light-sensitive.[10]

  • Heavy Metals: The final product should be tested for heavy metals, with a limit of not more than 20 ppm.[10]

References

The Pharmacological Profile of Promethazine: An In-depth Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine, a first-generation phenothiazine derivative, exhibits a complex pharmacological profile characterized by its potent antagonism of multiple G-protein coupled receptors (GPCRs) within the central nervous system (CNS). This guide provides a comprehensive overview of the pharmacological properties of this compound relevant to neuroscience research. It delves into its mechanism of action, receptor binding affinities, and the downstream signaling pathways it modulates. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate the study of this multifaceted compound. Quantitative data are summarized in tabular format for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams to enhance understanding. This document serves as a technical resource for researchers utilizing this compound as a pharmacological tool to investigate a wide range of neurological processes.

Introduction

This compound is a versatile drug with a long history of clinical use as an antihistamine, antiemetic, and sedative.[1][2] Its diverse therapeutic effects stem from its ability to act as an antagonist at a variety of receptors in the brain.[3] In neuroscience research, this compound serves as a valuable tool for dissecting the roles of various neurotransmitter systems in health and disease. Its ability to readily cross the blood-brain barrier allows for the investigation of central histaminergic, dopaminergic, cholinergic, and adrenergic pathways.[4] This guide aims to provide a detailed pharmacological profile of this compound to support its use in a research context.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the blockade of several key neurotransmitter receptors. It is a potent antagonist of the histamine H1 receptor, which is responsible for its antihistaminic and sedative properties.[2][5] Additionally, it displays antagonistic activity at dopamine D2 receptors, muscarinic acetylcholine receptors (M1, M2, M3, M4, M5), and alpha-1 adrenergic receptors.[5] More recent studies have also identified this compound as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The blockade of these receptors in various brain regions underlies its diverse clinical and physiological effects, including sedation, antiemesis, and potential for extrapyramidal side effects.[2][5]

Receptor Binding Affinity

The affinity of this compound for its various receptor targets has been quantified through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound at key CNS receptors.

Receptor TargetKi (nM)Reference
Histamine H11.4
Dopamine D2Moderate Affinity
Muscarinic Acetylcholine (mAChR)Moderate Affinity
Alpha-1 AdrenergicWeak to Moderate Affinity
Serotonin 5-HT2AWeak to Moderate Affinity
Serotonin 5-HT2CWeak to Moderate Affinity

Signaling Pathways

This compound's antagonism of various GPCRs leads to the inhibition of their respective downstream signaling cascades.

Histamine H1 Receptor Signaling

The histamine H1 receptor is a Gq/11-coupled receptor. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by blocking the H1 receptor, inhibits this entire cascade.

H1_Signaling_Pathway This compound This compound H1R Histamine H1 Receptor (Gq/11-coupled) This compound->H1R Antagonism Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

This compound's antagonism of the H1 receptor signaling pathway.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a Gi/o-coupled receptor. Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound's antagonism of the D2 receptor prevents this inhibitory effect, thereby disinhibiting adenylyl cyclase and potentially increasing cAMP levels.

D2_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor (Gi/o-coupled) This compound->D2R Antagonism Gio Gi/o D2R->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA

This compound's antagonism of the D2 receptor signaling pathway.

Experimental Protocols

In Vitro Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing D2 receptors Incubation Incubate membranes with radioligand and varying concentrations of this compound Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radioligand ([3H]spiperone), and this compound dilutions Reagent_Prep->Incubation Filtration Rapidly filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Add scintillation cocktail and count radioactivity Washing->Scintillation Data_Analysis Analyze data to determine IC50 and Ki values Scintillation->Data_Analysis

Workflow for a radioligand binding assay.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [3H]spiperone

  • Non-specific binding control: Haloperidol (10 µM)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding), 50 µL of haloperidol (for non-specific binding), or 50 µL of varying concentrations of this compound.

    • 50 µL of [3H]spiperone (final concentration ~0.2 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid vacuum filtration through the glass fiber filters.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol describes a method to assess the functional antagonism of this compound at the dopamine D2 receptor by measuring its effect on forskolin-stimulated cAMP production.

Materials:

  • Cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)

  • Dopamine (agonist)

  • Forskolin (adenylyl cyclase activator)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and reagents

Procedure:

  • Cell Culture: Seed cells in a 96-well plate and grow to ~90% confluency.

  • Pre-incubation: Replace the culture medium with assay buffer containing varying concentrations of this compound or vehicle. Incubate for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of dopamine (e.g., its EC80) and a fixed concentration of forskolin to all wells except the negative control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration and determine the IC50 value for the inhibition of the dopamine-mediated decrease in forskolin-stimulated cAMP production.

In Vivo Assays

The forced swim test is a behavioral assay used to assess sedative or antidepressant-like effects of compounds. A decrease in immobility time is indicative of an antidepressant-like effect, while a general decrease in motor activity can suggest sedation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Cylindrical glass beakers (25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • Video recording equipment

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 5-20 mg/kg, intraperitoneally) or vehicle to the mice 30 minutes before the test.

  • Test Session: Gently place each mouse into a beaker filled with 15 cm of water.

  • Recording: Record the behavior of the mice for 6 minutes.

  • Scoring: Score the last 4 minutes of the test for time spent immobile (making only movements necessary to keep the head above water).

  • Data Analysis: Compare the immobility time between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).

Ferrets are a standard model for studying emesis due to their well-developed vomiting reflex. This model can be used to assess the antiemetic properties of this compound.

Materials:

  • Male ferrets (1-1.5 kg)

  • Emetic agent (e.g., cisplatin, 5 mg/kg, intravenously)

  • This compound

  • Observation cages

Procedure:

  • Acclimation: Acclimate ferrets to the observation cages for at least 24 hours.

  • Drug Administration: Administer this compound (e.g., 1-5 mg/kg, intramuscularly) or vehicle 30-60 minutes before the emetic challenge.

  • Emetic Challenge: Administer the emetic agent.

  • Observation: Observe the animals continuously for a defined period (e.g., 4 hours) and record the number of retches and vomits.

  • Data Analysis: Compare the number of emetic episodes between the this compound-treated and vehicle-treated groups using an appropriate statistical test.

Conclusion

This compound's complex pharmacological profile, characterized by its potent antagonism at multiple CNS receptors, makes it a valuable tool for neuroscience research. This guide has provided a detailed overview of its mechanism of action, receptor binding affinities, and impact on key signaling pathways. The inclusion of detailed experimental protocols for in vitro and in vivo assays offers a practical resource for researchers seeking to utilize this compound to investigate the roles of histaminergic, dopaminergic, and cholinergic systems in various neurological functions and disorders. A thorough understanding of its multifaceted pharmacology is crucial for the accurate interpretation of experimental results and for advancing our knowledge of the intricate workings of the central nervous system.

References

Structural Analysis and Properties of Promethazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine hydrochloride is a first-generation antihistamine of the phenothiazine class with a well-established therapeutic profile. Its clinical efficacy is rooted in its unique molecular structure and resulting physicochemical and pharmacological properties. This technical guide provides an in-depth analysis of the structural features of this compound hydrochloride, its key physicochemical characteristics, and its complex pharmacological actions. Detailed experimental protocols for its analysis and visualizations of its primary signaling pathways are included to support further research and development.

Structural Analysis

This compound hydrochloride, chemically designated as (RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine hydrochloride, is a chiral compound.[1] The core of its structure is a tricyclic phenothiazine ring system, which is responsible for many of its pharmacological activities.

Chemical Structure

The chemical formula for this compound hydrochloride is C₁₇H₂₁ClN₂S, and it has a molecular weight of approximately 320.88 g/mol .[2][3]

Table 1: Chemical Identifiers of this compound Hydrochloride

IdentifierValue
IUPAC Name N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;hydrochloride[2]
CAS Number 58-33-3[3]
Molecular Formula C₁₇H₂₁ClN₂S[2][3]
Molecular Weight 320.88 g/mol [2][3]
SMILES CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl[2]
Crystallographic Data

Single-crystal X-ray diffraction studies have revealed that this compound hydrochloride can exist in at least two distinct crystalline forms. These forms exhibit high similarity in molecular conformation and crystal packing but differ in the disorder levels of the aliphatic side chain, leading to slight variations in unit cell parameters.[4] This polymorphism can influence the physicochemical properties of the solid-state drug, such as its solubility and dissolution rate.

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of this compound hydrochloride.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound hydrochloride displays characteristic absorption bands. Key stretches include C-H stretching at approximately 2978 cm⁻¹, N-H⁺ stretching around 2365 cm⁻¹, C=C aromatic stretching at 1593 cm⁻¹, and C-N stretching near 1273 cm⁻¹.[5] The full IR spectrum provides a unique fingerprint for the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

    • ¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the this compound hydrochloride structure.

  • UV-Visible Spectroscopy: In aqueous solutions, this compound hydrochloride exhibits a maximum absorbance (λmax) at approximately 248-249 nm.[6][7] This property is often utilized for its quantitative analysis in pharmaceutical formulations.

Physicochemical and Pharmacological Properties

The therapeutic utility of this compound hydrochloride is a direct consequence of its physicochemical and pharmacological characteristics.

Physicochemical Properties

This compound hydrochloride is an odorless, white to faint yellow crystalline powder.[2] It is known to slowly oxidize upon prolonged exposure to air, which can cause a blue discoloration.[1]

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
Physical Description White to faint yellow crystalline powder[2]
Melting Point ~222-232 °C (with decomposition)[8]
Solubility Freely soluble in water, soluble in alcohol[3]
pKa 9.1[8]
logP (Octanol-Water) 4.81[9]
pH (10% aqueous solution) 3.5 - 5.0[2]
Pharmacological Properties

This compound hydrochloride is a versatile drug with multiple mechanisms of action.

  • Antihistaminic Activity: Its primary action is as a potent antagonist of the histamine H1 receptor.[1] By blocking the effects of histamine, it alleviates symptoms of allergic reactions such as itching, sneezing, and rhinorrhea.[10]

  • Antidopaminergic Activity: this compound also acts as an antagonist at dopamine D2 receptors, particularly in the chemoreceptor trigger zone of the brain, which contributes to its antiemetic effects.[11]

  • Anticholinergic (Antimuscarinic) Activity: It exhibits significant anticholinergic properties by blocking muscarinic acetylcholine receptors. This action contributes to its antiemetic and sedative effects, as well as side effects like dry mouth and blurred vision.[12]

  • Other Receptor Interactions: this compound has a weak to moderate affinity for serotonin (5-HT₂ₐ, 5-HT₂c) and α₁-adrenergic receptors, where it also acts as an antagonist.[1]

Signaling Pathways

The pharmacological effects of this compound hydrochloride are mediated through its interaction with specific cellular signaling pathways.

Histamine H1 Receptor Signaling Pathway (Antagonism by this compound)

This compound acts as a competitive antagonist at the H1 receptor, which is a Gq-coupled G-protein coupled receptor (GPCR). In the presence of histamine, the H1 receptor activates a signaling cascade that leads to various physiological responses. This compound blocks this activation.

Histamine_H1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Cellular_Response PKC->Cellular_Response Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq->PLC Activates

Caption: Antagonism of the Histamine H1 Receptor Signaling Pathway by this compound.

Dopamine D2 Receptor Signaling Pathway (Antagonism by this compound)

This compound's antiemetic effects are partly due to its antagonism of the dopamine D2 receptor, a Gi-coupled GPCR. Dopamine binding to the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This compound prevents this action.

Dopamine_D2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor Gi Gi D2R->Gi Activates AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Produces Downstream_Effects Inhibition of Nausea and Vomiting Signaling AC->Downstream_Effects Leads to PKA Protein Kinase A (PKA) cAMP->PKA Activates Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi->AC Inhibits

Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway by this compound.

Experimental Protocols

Accurate and precise analytical methods are essential for the quality control and pharmacokinetic studies of this compound hydrochloride.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes a stability-indicating HPLC method for the determination of this compound hydrochloride.[7]

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC System and Conditions cluster_analysis Analysis and Quantification Prep_Standard Prepare standard solution of This compound HCl in diluent. Injection Inject standard and sample solutions into the HPLC system. Prep_Standard->Injection Prep_Sample Prepare sample solution (e.g., from tablets, films) in diluent. Prep_Sample->Injection Column Column: C8 (150 mm x 4.6 mm, 3 µm) Mobile_Phase Mobile Phase: Acetonitrile:25mM phosphate buffer (pH 7.0) (50:50 v/v) Flow_Rate Flow Rate: 1.0 mL/min Detection Detection: UV at 249 nm Chromatogram Obtain chromatograms. Injection->Chromatogram Quantification Quantify this compound HCl based on peak area. Chromatogram->Quantification

Caption: Experimental Workflow for HPLC Analysis of this compound Hydrochloride.

Methodology:

  • Preparation of Mobile Phase: Prepare a 25mM phosphate buffer and adjust the pH to 7.0. Mix with acetonitrile in a 50:50 (v/v) ratio. Filter and degas the mobile phase.[7]

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound hydrochloride reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: For solid dosage forms, weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is dissolved in the mobile phase, sonicated, and diluted to a suitable concentration. The solution should be filtered through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: C8, 150 mm x 4.6 mm, 3 µm particle size.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Injection Volume: 20 µL.

    • Detection: UV at 249 nm.[7]

  • Analysis: Inject the standard and sample solutions into the chromatograph. The peak area of this compound hydrochloride is used for quantification against the standard.

UV-Visible Spectrophotometric Analysis

A simple and rapid method for the quantification of this compound hydrochloride in bulk and pharmaceutical formulations.[6]

Methodology:

  • Solvent: Use distilled water as the solvent.[6]

  • Standard Stock Solution Preparation: Accurately weigh 10 mg of this compound hydrochloride and dissolve it in a 100 mL volumetric flask with distilled water to get a concentration of 100 µg/mL.[6]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 0.5-15 µg/mL.[6]

  • Sample Preparation: Prepare the sample solution as described in the HPLC protocol, diluting it with distilled water to fall within the calibration range.

  • Measurement:

    • Set the spectrophotometer to scan from 210-300 nm to determine the λmax, which should be around 248 nm.[6]

    • Measure the absorbance of the standard and sample solutions at this wavelength against a distilled water blank.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the linear regression equation to determine the concentration of this compound hydrochloride in the sample solution.

Conclusion

This compound hydrochloride possesses a well-defined structure that dictates its diverse pharmacological activities. A thorough understanding of its structural, physicochemical, and pharmacological properties is paramount for its effective and safe use, as well as for the development of new formulations and therapeutic applications. The analytical methods and pathway diagrams provided in this guide offer a comprehensive resource for professionals in the field of pharmaceutical sciences.

References

Long-Term Effects of Promethazine on Neuronal Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine, a first-generation antihistamine with sedative and antiemetic properties, has demonstrated a range of effects on neuronal cells, primarily centered around neuroprotection in acute injury models. This technical guide synthesizes the current understanding of this compound's impact on neuronal cell lines, with a focus on its long-term implications. While direct long-term exposure studies on neuronal cell lines are limited, this document extrapolates from existing acute and short-term data to discuss potential chronic effects. This guide provides a comprehensive overview of the molecular mechanisms, quantitative effects on cell viability and signaling, and detailed experimental protocols for researchers investigating the neuro-pharmacological properties of this compound.

Introduction

This compound is a phenothiazine derivative that readily crosses the blood-brain barrier.[1] Its primary mechanism of action involves the antagonism of histamine H1 receptors, but it also interacts with muscarinic, dopamine, and alpha-adrenergic receptors.[1] Recent research has highlighted its neuroprotective potential, particularly in models of cerebral ischemia and neurotoxicity.[2][3] These studies suggest that this compound can mitigate neuronal apoptosis, reduce oxidative stress, and modulate key signaling pathways.[4][5][6] However, the long-term consequences of sustained this compound exposure on neuronal health and function remain largely unexplored. This guide aims to consolidate the available data, provide detailed experimental methodologies for further research, and present the known signaling pathways involved in this compound's neuronal effects.

Quantitative Data on this compound's Effects on Neuronal Cell Lines

The following tables summarize the quantitative data from studies investigating the effects of this compound on various neuronal cell lines. These studies, while not long-term, provide valuable insights into the dose-dependent effects of the drug.

Table 1: Effect of this compound on Neuronal Cell Viability

Cell LineInsult/ModelThis compound Concentration (µM)Duration of TreatmentObserved Effect on Cell ViabilityReference
HT22Glutamate (GLU)-induced injury0.1 - 6Pre-treatment for 3 hours, followed by 24-hour GLU exposureNo significant change in viability with this compound alone.[5][5]
HT22Glutamate (GLU)-induced injury83 hours (this compound alone)9.9% decrease in viability.[5][5]
HT22Glutamate (GLU)-induced injury103 hours (this compound alone)24% decrease in viability.[5][5]
HT22Glutamate (GLU)-induced injury0.5Pre-treatment for 3 hours, followed by 24-hour GLU exposure20% increase in viability compared to GLU-treated group.[5][5]
SH-SY5YOxygen-Glucose Deprivation/Reoxygenation (OGD/R)Not specified (part of C+P cocktail)During reoxygenationNeuroprotective effects observed.[6][6]

Table 2: Modulation of Protein Expression and Oxidative Stress Markers by this compound in HT22 Cells (Glutamate-Induced Injury Model)

Target Protein/MarkerTreatment GroupThis compound Concentration (µM)Duration of TreatmentFold Change/ObservationReference
p53GLU vs. Control-24 hoursDecreased expression.[5][5]
p53GLU + PMZ vs. GLU0.5Pre-treatment for 3 hoursIncreased expression.[5][5]
GPX4GLU vs. Control-24 hoursDecreased expression.[5][5]
GPX4GLU + PMZ vs. GLU0.5Pre-treatment for 3 hoursIncreased expression.[5][5]
SLC7A11GLU vs. Control-24 hoursDecreased expression.[5][5]
SLC7A11GLU + PMZ vs. GLU0.5Pre-treatment for 3 hoursIncreased expression.[5][5]
PTGS2GLU vs. Control-24 hoursIncreased expression.[5][5]
PTGS2GLU + PMZ vs. GLU0.5Pre-treatment for 3 hoursDecreased expression.[5][5]
Reactive Oxygen Species (ROS)GLU vs. Control-24 hoursSignificantly increased fluorescence intensity.[5][5]
Reactive Oxygen Species (ROS)GLU + PMZ vs. GLU0.5Pre-treatment for 3 hoursSignificantly decreased fluorescence intensity.[5][5]
Glutathione (GSH)GLU vs. Control-24 hoursDecreased content.[5]
Glutathione (GSH)GLU + PMZ vs. GLU0.5Pre-treatment for 3 hoursReversed the decrease in GSH content.[5]

Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways in neuronal cells, primarily contributing to its neuroprotective effects.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical regulator of cell survival and apoptosis. Studies in animal models of cerebral infarction suggest that this compound exerts its anti-apoptotic effects by upregulating this pathway.[4]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Activated) Bcl2 Bcl-2 pAkt->Bcl2 Upregulates Bax Bax pAkt->Bax Downregulates Apoptosis Neuronal Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

This compound's activation of the PI3K/Akt pathway.
SLC7A11-GPX4 Antioxidant System

In a glutamate-induced injury model in HT22 hippocampal neurons, this compound was found to regulate the SLC7A11-GPX4 antioxidant system.[5][7] This pathway is crucial for protecting cells from oxidative stress.

SLC7A11_GPX4_Pathway cluster_stress Glutamate-Induced Oxidative Stress cluster_pmz This compound Intervention Glutamate Glutamate ROS Increased ROS Glutamate->ROS p53_down Decreased p53 Glutamate->p53_down PTGS2_up Increased PTGS2 ROS->PTGS2_up CellInjury Neuronal Injury PTGS2_up->CellInjury SLC7A11_down Decreased SLC7A11 p53_down->SLC7A11_down This compound This compound GPX4_down Decreased GPX4 SLC7A11_down->GPX4_down GPX4_down->CellInjury p53_up Increased p53 This compound->p53_up PTGS2_down Decreased PTGS2 This compound->PTGS2_down SLC7A11_up Increased SLC7A11 p53_up->SLC7A11_up GPX4_up Increased GPX4 SLC7A11_up->GPX4_up Neuroprotection Neuroprotection GPX4_up->Neuroprotection PTGS2_down->Neuroprotection

This compound's modulation of the SLC7A11-GPX4 axis.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments cited in the literature on this compound's effects on neuronal cell lines.

Cell Culture and Treatment
  • Cell Line: Mouse hippocampal neurons (HT22).[5]

  • Culture Medium: Complete culture medium (specifics of the medium composition, e.g., DMEM, FBS percentage, and antibiotics, should be detailed as per the original publication).[5]

  • Experimental Groups:

    • Control Group: Maintained in complete culture medium.[5]

    • Model Group: Treated with glutamate (GLU) for 24 hours to induce neuronal injury.[5]

    • Treatment Group: Pre-treated with this compound for 3 hours, followed by the addition of GLU for 24 hours.[5]

Cell Viability Assay
  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like Alamar Blue.

  • Procedure:

    • Plate cells in a 96-well plate at a predetermined density.

    • After treatment as described in 4.1, remove the culture medium.

    • Add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Western Blotting for Protein Expression
  • Objective: To quantify the expression levels of target proteins (e.g., p53, GPX4, SLC7A11, PTGS2).[5]

  • Procedure:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Measurement of Reactive Oxygen Species (ROS)
  • Assay: Dichlorofluorescein diacetate (DCFH-DA) assay.[5]

  • Procedure:

    • After treatment, wash the cells with a serum-free medium.

    • Load the cells with DCFH-DA solution (typically 10 µM) and incubate for 20-30 minutes at 37°C in the dark.[5]

    • Wash the cells to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation/emission ~485/535 nm).

    • The fluorescence intensity is proportional to the intracellular ROS levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of a compound like this compound on a neuronal cell line.

Experimental_Workflow cluster_setup Phase 1: Experimental Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_conclusion Phase 4: Conclusion CellCulture Neuronal Cell Culture (e.g., HT22, SH-SY5Y) Plating Cell Plating (e.g., 96-well, 6-well plates) CellCulture->Plating Groups Divide into Groups: - Control - Injury Model (e.g., Glutamate) - this compound + Injury Plating->Groups Incubation Incubation (Specified durations and concentrations) Groups->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability OxidativeStress Oxidative Stress Assays (e.g., ROS, GSH) Incubation->OxidativeStress ProteinAnalysis Protein Expression Analysis (e.g., Western Blot) Incubation->ProteinAnalysis Morphology Morphological Analysis (Microscopy) Incubation->Morphology Data Data Interpretation and Statistical Analysis Viability->Data OxidativeStress->Data ProteinAnalysis->Data Morphology->Data Conclusion Conclusion on this compound's Effects Data->Conclusion

A generalized workflow for in vitro neuroprotection studies.

Discussion on Long-Term Effects and Future Directions

A significant gap exists in the literature regarding the long-term effects of continuous this compound exposure on neuronal cell lines. The available data are predominantly from acute or short-term (up to 24 hours) neuroprotection studies. While these studies provide valuable mechanistic insights, they do not fully address the potential consequences of chronic administration.

Potential Long-Term Implications (Extrapolated from Short-Term Data):

  • Sustained PI3K/Akt Activation: Chronic upregulation of this pro-survival pathway could have unintended consequences, potentially affecting cellular metabolism, growth, and susceptibility to other stressors.

  • Altered Redox Homeostasis: Continuous modulation of the cellular antioxidant systems could lead to a new homeostatic setpoint, which might alter the cells' response to subsequent oxidative challenges.

  • Receptor Desensitization and Downregulation: Long-term antagonism of histamine, muscarinic, and dopaminergic receptors could lead to compensatory changes in receptor expression and sensitivity, potentially causing withdrawal effects or altered neuronal signaling upon cessation of treatment.

  • Effects on Neuronal Differentiation and Synaptic Plasticity: The impact of chronic this compound exposure on neuronal differentiation, neurite outgrowth, and synaptic function is currently unknown and represents a critical area for future research.

Recommendations for Future Research:

  • Chronic Exposure Studies: Design experiments where neuronal cell lines are cultured in the presence of low, clinically relevant concentrations of this compound for extended periods (e.g., multiple passages).

  • Assessment of Neuronal Function: Evaluate the effects of long-term this compound exposure on key neuronal functions, such as neurite outgrowth, synapse formation, and electrophysiological properties.

  • Gene Expression Profiling: Utilize techniques like RNA sequencing to obtain an unbiased view of the global changes in gene expression following chronic this compound treatment.

  • Differentiated Neuronal Models: Employ more complex in vitro models, such as differentiated SH-SY5Y cells or primary neuronal cultures, to better recapitulate the in vivo neuronal environment.

Conclusion

This compound exhibits significant neuroprotective properties in short-term in vitro models of neuronal injury, primarily through the inhibition of apoptosis and oxidative stress via modulation of the PI3K/Akt and SLC7A11-GPX4 pathways. However, the long-term effects of this drug on neuronal cell lines remain a critical unanswered question. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to build upon, with the ultimate goal of elucidating the complete neuro-pharmacological profile of this compound and ensuring its safe and effective use in clinical practice. Further investigation into the chronic effects of this compound is essential for a comprehensive understanding of its potential risks and benefits in the context of long-term therapeutic use.

References

The Dawn of a New Era in Therapeutic Research: Novel Promethazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic research is in a constant state of evolution, with scientists tirelessly seeking to enhance the efficacy and expand the applications of established drugs. Promethazine, a first-generation antihistamine with a well-documented history of use as a sedative and antiemetic, has emerged as a promising scaffold for the development of novel therapeutic agents. This technical guide delves into the synthesis, pharmacological evaluation, and mechanisms of action of new this compound derivatives, offering a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: Reimagining a Classic Pharmacophore

This compound, a phenothiazine derivative, exerts its primary effects through the antagonism of histamine H1, muscarinic, and dopamine receptors.[1][2] This multifaceted activity has paved the way for its use in a variety of clinical settings, from managing allergic reactions to preventing motion sickness.[2] However, recent research has unveiled the potential of this versatile molecule to be repurposed and modified for a range of other therapeutic areas, most notably in oncology and neuroprotection.[3][4][5] By synthetically modifying the core phenothiazine structure, researchers are developing novel derivatives with enhanced potency, selectivity, and novel mechanisms of action.

Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives typically involves the modification of the phenothiazine core, often through N-alkylation or by introducing various substituents to the tricyclic ring system. A general synthetic approach is outlined below.

General Synthesis Protocol

A common method for synthesizing this compound and its derivatives involves the alkylation of phenothiazine with a suitable alkylating agent in the presence of a base.[6][7]

Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

  • Preparation of the Phenothiazine Nucleophile: To a solution of phenothiazine in an appropriate solvent (e.g., toluene-methanol), add a strong base such as sodium amide or sodium hydride to deprotonate the nitrogen atom of the phenothiazine ring, forming a potent nucleophile.[8]

  • Alkylation Reaction: Introduce the desired alkylating agent (e.g., 1-chloro-2-dimethylaminopropane for this compound synthesis) to the reaction mixture. The reaction is typically heated under reflux to drive the nucleophilic substitution.[7]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the desired this compound derivative.

  • Salt Formation (Optional): For pharmaceutical applications, the free base is often converted to a more stable and soluble salt, such as the hydrochloride salt, by treating it with an ethereal solution of hydrogen chloride.[6]

Logical Workflow for Synthesis

Phenothiazine Phenothiazine Intermediate Deprotonated Phenothiazine Phenothiazine->Intermediate Deprotonation Base Base (e.g., NaH) Base->Intermediate Alkylating_Agent Alkylating Agent (R-X) Reaction N-Alkylation Alkylating_Agent->Reaction Solvent Solvent Solvent->Reaction Intermediate->Reaction Crude_Product Crude Derivative Reaction->Crude_Product Purification Purification Crude_Product->Purification Final_Product Pure this compound Derivative Purification->Final_Product

Caption: General workflow for the synthesis of novel this compound derivatives.

Therapeutic Applications and Pharmacological Activity

The therapeutic potential of novel this compound derivatives extends beyond the classical applications of the parent compound. Researchers are actively exploring their utility in oncology and for the treatment of neurodegenerative diseases.

Anticancer Activity

Several studies have demonstrated the cytotoxic effects of novel phenothiazine derivatives against a variety of cancer cell lines.[1][3][9] The proposed mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

CompoundCell LineIC50 (µM)Reference
TTi-2 (Urea-containing derivative) PC-3 (Prostate)Data not specified in abstract[2][3]
MDA-MB-231 (Breast)Data not specified in abstract[2][3]
Compound 20a (NO-donor derivative) KG1a (Leukemia)1.63[9]
Compound 21a (NO-donor derivative) KG1a (Leukemia)2.93[9]
Trifluoperazine (Reference) KG1a (Leukemia)4.58[9]
Phenothiazine Derivatives (ll) with NO donor SUM159, MDA-MB-231, MCF-7, SKBR-3 (Breast)More potent or comparable to trifluoperazine and thioridazine[9]
Cytotoxic Phenothiazine Derivatives (1, 3, PCP, TFP) Hep3B, SkHep1 (Liver)More cytotoxic than the basic PTZ core[1][10]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Neuroprotective Effects

This compound itself has been shown to exhibit neuroprotective properties in models of Parkinson's disease and Huntington's disease.[4][5] This has spurred interest in developing novel derivatives with enhanced neuroprotective capabilities. One promising area of investigation is the development of ferroptosis inhibitors.[11]

Quantitative Data on Neuroprotective Activity

CompoundAssayEC50 (µM)Reference
Compound 51 Erastin-induced HT1080 cell ferroptosis0.0005[11]

Signaling Pathways and Mechanisms of Action

A deeper understanding of the molecular mechanisms underlying the therapeutic effects of novel this compound derivatives is crucial for rational drug design and optimization.

Inhibition of the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13] this compound and its derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability and increased apoptosis.[12][13]

Signaling Pathway Diagram: PI3K/AKT Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 AKT->Bcl2 Inhibits Bax Bax Bcl2->Bax Inhibits Caspase3 Caspase-3 Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces This compound This compound Derivatives This compound->PI3K Inhibits This compound->AKT Inhibits

Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.

Experimental Protocol: Western Blotting for PI3K/AKT Pathway Proteins

  • Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, phospho-PI3K, total PI3K).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the therapeutic properties of this compound derivatives. Key structural features that influence activity include:

  • The Phenothiazine Ring System: Modifications to the tricyclic core can impact the overall lipophilicity and electronic properties of the molecule, influencing its ability to cross cell membranes and interact with target proteins.[14]

  • The Alkyl Side Chain: The length and branching of the alkyl chain connecting the phenothiazine nitrogen to the terminal amine can affect receptor binding affinity and selectivity.[14]

  • The Terminal Amine Group: The nature of the substituents on the terminal nitrogen is crucial for activity. A tertiary amine is generally considered essential for significant H1 receptor affinity.[14]

Logical Diagram of SAR

Core This compound Scaffold Ring Phenothiazine Ring (Lipophilicity, Electronics) Core->Ring Chain Alkyl Side Chain (Length, Branching) Core->Chain Amine Terminal Amine (Substitution) Core->Amine Activity Therapeutic Activity (Potency, Selectivity) Ring->Activity Chain->Activity Amine->Activity

Caption: Key structural features influencing the activity of this compound derivatives.

Future Directions and Conclusion

The development of novel this compound derivatives represents a vibrant and promising area of therapeutic research. The ability to modify the core phenothiazine structure allows for the fine-tuning of pharmacological properties, opening up new avenues for the treatment of a wide range of diseases, particularly cancer and neurodegenerative disorders. Future research should focus on:

  • Expanding the chemical diversity of synthesized derivatives to explore a wider range of biological activities.

  • Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.

  • Utilizing computational modeling and QSAR studies to guide the rational design of next-generation this compound derivatives with improved therapeutic indices.

This technical guide provides a foundational understanding of the current state of research into novel this compound derivatives. By leveraging the information and protocols outlined herein, researchers and drug development professionals can contribute to the advancement of this exciting field and the potential development of new and effective therapies.

References

Promethazine's In Vitro Profile: A Technical Guide to its Antidopaminergic and Anticholinergic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the in-vitro antidopaminergic and anticholinergic properties of promethazine, a first-generation H1 receptor antagonist.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

This compound, a phenothiazine derivative, is recognized for its complex pharmacology, which includes potent antihistaminic, sedative, antiemetic, and notably, anticholinergic and antidopaminergic effects.[3][4] These secondary properties are clinically significant and are attributed to its interaction with muscarinic and dopamine receptors, respectively.[3][5][6]

Quantitative Analysis of Receptor Binding Affinity

The affinity of this compound for dopamine and muscarinic acetylcholine receptors has been quantified in numerous in-vitro studies. The data presented below summarizes the binding affinity (Ki) and, where available, the half-maximal inhibitory concentration (IC50) of this compound at various receptor subtypes. This information is crucial for understanding the drug's potency and selectivity profile.

Table 1: Antidopaminergic Properties of this compound (In Vitro)

Receptor SubtypeLigandParameterValue (nM)Species/TissueReference
Dopamine D1[3H] SCH-23390Ki1372Human[7]
Dopamine D1[3H] SCH-23390IC502744Human[7]
Dopamine D2[3H] SpiperoneKi260Human[7]
Dopamine D2[3H] SpiperoneIC50779Human[7]
Dopamine D2RadioligandIC50100Unknown[7]
Dopamine D3[3H] SpiperoneKi190Human[7]
Dopamine D3[3H] SpiperoneIC50559Human[7]

Table 2: Anticholinergic Properties of this compound (In Vitro)

Receptor SubtypeLigandParameterValue (nM)Species/TissueReference
Muscarinic M1[3H] N-MethylscopolamineKi3.32Human[7]
Muscarinic M1[3H] N-MethylscopolamineIC5014Human[7]
Muscarinic (General)Not SpecifiedKi5.0 - 38Bovine Cerebral Cortex[8]

Experimental Protocols

The following sections detail the methodologies for key in-vitro assays used to characterize the antidopaminergic and anticholinergic properties of this compound.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.[9][10]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for dopamine and muscarinic receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., human recombinant D2 receptors or M1 receptors).[10][11]

  • Radiolabeled ligand (e.g., [³H]Spiperone for D2 receptors, [³H]N-Methylscopolamine for M1 receptors).[7][10]

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

  • Glass fiber filters.[10]

  • Scintillation counter.[10]

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction.[10]

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound).[12]

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[10]

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[10]

  • Data Analysis: Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.[9]

Functional Assays (cAMP Accumulation)

Functional assays measure the effect of a compound on receptor-mediated signaling pathways. For D2-like dopamine receptors and M2/M4 muscarinic receptors, which are typically Gi/o-coupled, a common functional readout is the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13]

Objective: To determine the potency (IC50) of this compound in antagonizing agonist-induced inhibition of cAMP production.

Materials:

  • Cells expressing the target receptor (e.g., CHO cells stably expressing human D2 receptors).

  • A known agonist for the target receptor (e.g., dopamine).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Culture the cells in appropriate media and seed them into multi-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of the agonist (e.g., dopamine) to stimulate the receptors.

  • Lysis: Lyse the cells to release intracellular cAMP.

  • Quantification: Measure the cAMP levels using a suitable assay kit.

  • Data Analysis: Plot the concentration-response curve for this compound's inhibition of the agonist effect and determine the IC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in-vitro characterization.

G cluster_dopamine Antidopaminergic Pathway (D2 Receptor) cluster_acetylcholine Anticholinergic Pathway (M1 Receptor) Promethazine_D This compound D2R Dopamine D2 Receptor Promethazine_D->D2R Antagonist G_protein_i Gi/o Protein D2R->G_protein_i Activates Dopamine Dopamine Dopamine->D2R Agonist AC Adenylyl Cyclase G_protein_i->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_D Decreased Cellular Response PKA->Cellular_Response_D Leads to Promethazine_A This compound M1R Muscarinic M1 Receptor Promethazine_A->M1R Antagonist G_protein_q Gq/11 Protein M1R->G_protein_q Activates ACh Acetylcholine ACh->M1R Agonist PLC Phospholipase C G_protein_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response_A Altered Cellular Response Ca2->Cellular_Response_A PKC->Cellular_Response_A

Caption: this compound's antagonistic effects on dopamine D2 and muscarinic M1 receptor signaling pathways.

G start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate wash Wash to Remove Non-specific Binding separate->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC50 -> Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

Unraveling the Sedative Fog: A Molecular Deep Dive into Promethazine's Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical exploration of the molecular mechanisms underlying the sedative effects of promethazine, a first-generation antihistamine with a complex pharmacological profile. By delving into its interactions with multiple neurotransmitter systems, this guide offers a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and potentially modulate the sedative properties of this and similar compounds.

Executive Summary

This compound's sedative action is not a simple off-target effect but rather a consequence of its potent antagonism at several key receptors within the central nervous system (CNS). While its primary classification is a histamine H1 receptor antagonist, its sedative properties are significantly augmented by its activity at dopaminergic, muscarinic cholinergic, and alpha-adrenergic receptors. This multi-target engagement results in a broad suppression of arousal and promotion of sleep. This document will systematically dissect these interactions, presenting quantitative binding data, detailed experimental protocols for assessing sedative effects, and visual representations of the involved signaling pathways to provide a clear and actionable understanding of this compound's sedative pharmacology at the molecular level.

Molecular Mechanisms of this compound-Induced Sedation

This compound's ability to induce sedation is a multifactorial process stemming from its capacity to readily cross the blood-brain barrier and interact with a range of CNS receptors.[1][2] The primary driver of its sedative effect is the blockade of histamine H1 receptors, but its influence on other neurotransmitter systems plays a crucial synergistic role.[3][4]

Histamine H1 Receptor Antagonism: The Primary Driver

The histaminergic system, particularly through the H1 receptor, is a cornerstone of the brain's wakefulness-promoting network. This compound acts as a potent competitive antagonist at these Gq-protein coupled receptors.[5][6] By blocking the action of endogenous histamine, this compound effectively dampens the excitatory signals that maintain arousal, leading to drowsiness and sedation.[7]

Contribution of Other Receptor Systems

Beyond its antihistaminic activity, this compound's sedative profile is broadened by its antagonism of other key CNS receptors:

  • Dopamine D2 Receptors: Blockade of D2 receptors in mesolimbic and mesocortical pathways is thought to contribute to the sedative and, at higher doses, antipsychotic-like effects of phenothiazines.[4][8] This antagonism can lead to a reduction in motor activity and a general calming effect.[8]

  • Muscarinic M1 Acetylcholine Receptors: this compound's anticholinergic properties, mediated through the blockade of muscarinic receptors, are well-documented.[3][9] Antagonism of M1 receptors in the CNS can impair cognitive function and alertness, contributing significantly to its sedative and hypnotic effects.[10][11]

  • Alpha-1 Adrenergic Receptors: By blocking alpha-1 adrenergic receptors, this compound can inhibit the excitatory effects of norepinephrine in the CNS.[4][12] This action can lead to vasodilation and a decrease in arousal, further enhancing its sedative properties.[13]

Quantitative Receptor Binding Profile of this compound

The affinity of this compound for its various receptor targets is a key determinant of its pharmacological effects. The following table summarizes the available quantitative data on its binding affinities, providing a comparative overview of its potency at each receptor implicated in sedation.

Receptor TargetParameterValue (nM)SpeciesReference
Histamine H1 ReceptorKi1.4-[14]
Histamine H1 ReceptorIC502.87 - 5.4Human/Rat[15]
Muscarinic M1 ReceptorKi3.32Human[15]
Dopamine D2 ReceptorIC50100-[15]
Alpha-1B Adrenergic ReceptorKi21Rat[15]
Alpha-1A Adrenergic ReceptorIC5079-[15]

Signaling Pathways Implicated in this compound's Sedative Effects

The sedative effects of this compound are initiated by its binding to the extracellular domains of its target receptors, which in turn modulates intracellular signaling cascades. The following diagrams, rendered in DOT language, illustrate the key pathways involved.

Histamine H1 Receptor Antagonism Pathway

H1_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound H1R Histamine H1 Receptor (Gq-coupled) This compound->H1R Antagonism Histamine Histamine Histamine->H1R Blocked Gq Gq protein H1R->Gq Inhibition of Activation PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Neuronal_Excitation Reduced Neuronal Excitation & Arousal Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: this compound antagonism of the H1 receptor inhibits Gq-protein signaling.

Multi-Receptor Contribution to Sedation

Multi_Receptor_Sedation cluster_receptors Receptor Targets in CNS cluster_effects Downstream Neuronal Effects This compound This compound H1R H1 Receptor This compound->H1R Antagonism D2R D2 Receptor This compound->D2R Antagonism M1R M1 Receptor This compound->M1R Antagonism A1R α1-Adrenergic Receptor This compound->A1R Antagonism Reduced_Arousal Reduced Arousal (Histaminergic) H1R->Reduced_Arousal Reduced_Motor Reduced Motor Activity (Dopaminergic) D2R->Reduced_Motor Cognitive_Impairment Cognitive Impairment (Cholinergic) M1R->Cognitive_Impairment Decreased_Alertness Decreased Alertness (Adrenergic) A1R->Decreased_Alertness Sedation Overall Sedative Effect Reduced_Arousal->Sedation Reduced_Motor->Sedation Cognitive_Impairment->Sedation Decreased_Alertness->Sedation

Caption: this compound's multi-receptor antagonism converges to produce sedation.

Experimental Protocols for Assessing Sedative Effects

The following sections provide detailed methodologies for key experiments used to characterize the sedative properties of compounds like this compound.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for its target receptors (e.g., H1, D2, M1, α1-adrenergic).

Materials:

  • Membrane preparations from cells expressing the target receptor or from specific brain regions.

  • Radioligand specific for the target receptor (e.g., [3H]pyrilamine for H1, [3H]spiperone for D2, [3H]QNB for muscarinic, [3H]prazosin for α1).

  • Unlabeled this compound hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled this compound. Include tubes for total binding (no unlabeled drug) and non-specific binding (a high concentration of a known potent ligand for the target receptor).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a one-site or two-site binding model and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Sedation: Locomotor Activity Assay

Objective: To quantify the sedative effect of this compound by measuring changes in spontaneous motor activity in rodents.[16][17][18][19]

Materials:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

  • This compound hydrochloride solution for injection (e.g., intraperitoneal).

  • Vehicle control (e.g., sterile saline).

  • Locomotor activity chambers equipped with infrared beams or video tracking software.[19]

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.[17]

  • Habituation: Place each animal individually into a locomotor activity chamber and allow them to habituate for a set period (e.g., 30-60 minutes) to establish a baseline activity level.

  • Drug Administration: Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection).

  • Data Collection: Immediately after injection, return the animals to the locomotor activity chambers and record their activity for a specified duration (e.g., 60-120 minutes). The system will automatically record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent immobile.

  • Data Analysis: Analyze the data in time bins (e.g., 5- or 10-minute intervals) to observe the onset and duration of the sedative effect. Compare the activity parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant decrease in locomotor activity in the this compound group indicates a sedative effect.

In Vivo Assessment of Sedation: Loss of Righting Reflex

Objective: To determine the hypnotic or sedative-hypnotic effect of this compound by assessing the loss of the righting reflex in rodents.[1][20][21][22][23]

Materials:

  • Adult male C57BL/6 mice.

  • This compound hydrochloride solution for injection (e.g., intraperitoneal).

  • Vehicle control (e.g., sterile saline).

  • A quiet, temperature-controlled testing area.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 60 minutes.

  • Drug Administration: Administer a dose of this compound or vehicle control to each mouse.

  • Assessment of Righting Reflex: At predetermined time intervals after injection (e.g., 5, 10, 15, 30, 60 minutes), gently place each mouse on its back.

  • Endpoint: The loss of the righting reflex is defined as the inability of the mouse to right itself (return to a prone position with all four paws on the surface) within a specified time (e.g., 30 seconds).[22]

  • Data Recording: Record the number of mice in each group that exhibit a loss of the righting reflex at each time point. The duration of the loss of the righting reflex can also be measured.

  • Data Analysis: Compare the proportion of mice showing loss of the righting reflex between the this compound and vehicle groups using statistical tests such as the Chi-square or Fisher's exact test.

Conclusion

The sedative effects of this compound are a direct result of its molecular interactions with a constellation of receptors in the central nervous system. Its potent antagonism of the histamine H1 receptor is the principal mechanism, which is significantly enhanced by its blockade of dopamine D2, muscarinic M1, and alpha-1 adrenergic receptors. This polypharmacology underscores the complexity of sedation as a physiological process and highlights the challenges and opportunities in designing CNS-active drugs with specific sedative profiles. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this whitepaper offer a robust framework for researchers and drug developers to further investigate and harness the molecular underpinnings of sedation. A thorough understanding of these mechanisms is paramount for the development of novel therapeutics with improved efficacy and reduced side-effect profiles.

References

Methodological & Application

Application Notes and Protocols: Promethazine Hydrochloride Solution Preparation for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides comprehensive guidelines for the preparation, storage, and handling of promethazine hydrochloride solutions for laboratory applications. It includes detailed protocols for creating stock and working solutions, quantitative data on the physicochemical properties of this compound hydrochloride, and information on its stability. Additionally, this guide outlines the primary mechanism of action and includes diagrams to illustrate key experimental workflows and signaling pathways.

Physicochemical Properties and Solubility

This compound hydrochloride is a phenothiazine derivative.[1] It is a white to faint-yellow, crystalline powder that is practically odorless.[1][2] Upon prolonged exposure to air, it may slowly oxidize and develop a blue discoloration.[1][2]

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Molecular Formula C₁₇H₂₀N₂S·HCl[1]
Molecular Weight 320.88 g/mol [1]
Appearance White to faint-yellow crystalline powder[1][2]
Melting Point Approximately 223°C (with decomposition)[3]
pKa 9.1[4]
pH (10% solution in water) 3.5 - 5.0[5]
pH (1 in 10 solution) 4.0 - 5.5[3]

Table 2: Solubility of this compound Hydrochloride

SolventSolubilityReference
Water Very soluble / Freely soluble[3][5]
Ethanol (95% or 96%) Freely soluble[3][5]
Methylene Chloride Freely soluble[5]
Chloroform Very soluble[5]
Acetic Acid (100%) Freely soluble[3]
Diethyl Ether Practically insoluble[3]

Stability and Storage of Solutions

Proper storage is critical to maintain the integrity of this compound hydrochloride solutions. The compound is sensitive to light and air.[5][6] Degradation is accelerated by heat, light, and alkaline conditions.[5][6]

Table 3: Storage and Stability Recommendations

ParameterRecommendationRationaleReference
Storage Container Tightly-closed, light-resistant containers (e.g., amber glass vials).Protects from light and oxidation.[4]
Storage Temperature Controlled room temperature (15-30°C or 20-25°C).Prevents degradation from excessive heat.[4][7]
Freezing Avoid freezing aqueous solutions.To maintain solution integrity.[4][8]
pH Maintain an acidic pH (typically 4.0-5.5).Stability increases with decreasing pH.[9]
Shelf Life Use freshly prepared solutions when possible. For stock solutions, store protected from light and monitor for discoloration or precipitation.The compound oxidizes over time and upon exposure to air.[1][2]
Incompatibilities Alkalis and alkaline solutions (e.g., soluble barbiturates), Iron(III), Copper(III).These substances accelerate degradation.[5][6]

Experimental Protocols

3.1. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Handle the powder in a well-ventilated area or a fume hood to avoid inhalation.[10]

  • Avoid contact with skin and eyes.[10]

  • Wash hands thoroughly after handling.[10]

3.2. Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution

This protocol describes the preparation of a 100 mL stock solution of this compound hydrochloride at a concentration of 10 mg/mL.

Materials:

  • This compound hydrochloride powder

  • Distilled or deionized water

  • 100 mL volumetric flask (amber or clear, to be wrapped in foil)

  • Analytical balance

  • Spatula

  • Weighing paper

  • Magnetic stirrer and stir bar (optional)

  • Storage vials (amber glass)

Procedure:

  • Weighing: Accurately weigh 1.000 g of this compound hydrochloride powder using an analytical balance.

  • Dissolving: Transfer the powder into a 100 mL volumetric flask. Add approximately 70-80 mL of distilled water.

  • Mixing: Cap the flask and swirl gently to dissolve the powder. A magnetic stirrer can be used on a low setting to facilitate dissolution. This compound hydrochloride is freely soluble in water, so it should dissolve readily.[1]

  • Volume Adjustment: Once the powder is completely dissolved, add distilled water to bring the final volume to the 100 mL mark.

  • Final Mixing: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into smaller, clearly labeled, amber glass vials. Store at controlled room temperature, protected from light.[4]

3.3. Protocol 2: Preparation of Working Solutions

This protocol describes the dilution of the 10 mg/mL stock solution to prepare a 100 µg/mL working solution.

Materials:

  • 10 mg/mL this compound hydrochloride stock solution

  • Distilled or deionized water (or desired buffer/media)

  • 10 mL volumetric flask

  • Micropipettes

Procedure:

  • Calculation: Use the formula C₁V₁ = C₂V₂ to determine the required volume of the stock solution.

    • C₁ = 10 mg/mL = 10,000 µg/mL

    • V₁ = ?

    • C₂ = 100 µg/mL

    • V₂ = 10 mL

    • V₁ = (100 µg/mL * 10 mL) / 10,000 µg/mL = 0.1 mL = 100 µL

  • Dilution: Pipette 9.9 mL of the desired solvent (e.g., distilled water) into a 10 mL volumetric flask.

  • Transfer: Accurately pipette 100 µL of the 10 mg/mL stock solution into the volumetric flask.

  • Mixing and Storage: Cap the flask and invert several times to mix. Use the working solution promptly. If storage is necessary, use a light-resistant container.

Visualization of Workflow and Mechanism of Action

4.1. Experimental Workflow: Stock Solution Preparation

The following diagram illustrates the standard workflow for preparing a this compound hydrochloride stock solution.

G start Start weigh 1. Weigh This compound HCl Powder start->weigh transfer 2. Transfer to Volumetric Flask weigh->transfer add_solvent 3. Add Solvent (e.g., Distilled Water) transfer->add_solvent dissolve 4. Mix Until Completely Dissolved add_solvent->dissolve adjust_volume 5. Adjust to Final Volume dissolve->adjust_volume homogenize 6. Homogenize Solution adjust_volume->homogenize store 7. Aliquot & Store in Light-Resistant Vials homogenize->store end End store->end G cluster_ligands Endogenous Ligands cluster_receptors Target Receptors cluster_effects Cellular Response / Effect Histamine Histamine H1_Receptor Histamine H₁ Receptor Histamine->H1_Receptor Acetylcholine Acetylcholine mACh_Receptor Muscarinic Receptor Acetylcholine->mACh_Receptor Dopamine Dopamine D2_Receptor Dopamine D₂ Receptor Dopamine->D2_Receptor Allergic_Response Allergic Response H1_Receptor->Allergic_Response Activates Cholinergic_Signal Cholinergic Signaling mACh_Receptor->Cholinergic_Signal Activates Dopaminergic_Signal Dopaminergic Signaling D2_Receptor->Dopaminergic_Signal Activates This compound This compound HCl This compound->H1_Receptor Blocks This compound->mACh_Receptor Blocks This compound->D2_Receptor Blocks

References

Application Notes and Protocols for Accurate Promethazine Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate quantification of promethazine in various biological samples using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on validated methods from scientific literature, ensuring reliability and reproducibility for research and clinical applications.

Introduction

This compound is a first-generation antihistamine with sedative and antiemetic properties.[1] It is widely used to treat allergies, motion sickness, nausea, and vomiting.[2] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for this purpose.

This compound primarily acts as a potent antagonist of the histamine H1 receptor.[2][3] It also exhibits effects through the blockade of dopaminergic, alpha-adrenergic, and muscarinic acetylcholine receptors.[2][3] The metabolism of this compound is extensive, occurring mainly in the liver via the cytochrome P450 system, particularly CYP2D6.[4] The major metabolic pathways include N-demethylation and sulfoxidation.[3][5]

HPLC Methods for this compound Quantification: A Comparative Overview

A variety of HPLC methods have been developed for the determination of this compound in biological samples. The selection of a suitable method depends on the sample matrix, required sensitivity, and available instrumentation. The following table summarizes key parameters from several validated HPLC methods.

ParameterMethod 1 (Plasma/Serum)Method 2 (Urine)Method 3 (Plasma)Method 4 (Pharmaceuticals)Method 5 (Swine Tissue)
HPLC Column MCH-10 reversed-phase (300 x 4 mm)Varian Certify SPE cartridgeHisep columnVancomycin Chirobiotic V (250 x 4.6 mm)Waters Symmetry C18 (100 x 2.1 mm, 3.5 µm)
Mobile Phase MeOH:water 84:16MeOH:buffer 17:83 (Buffer: 2.5% triethylamine acetate, pH 5.50)Acetonitrile:0.18 M ammonium acetate pH 5.0 (15:85 v/v)Methanol:acetic acid:triethylamine (100:0.1:0.1% by volume)0.1% formic acid–water and acetonitrile
Flow Rate 2 mL/minNot specifiedNot specified1 mL/minNot specified
Detection UV at 254 nmFluorescenceUV at 254 nmUV at 254 nmLC-MS/MS
Limit of Detection (LOD) 1 ng/mLNot specifiedNot specified0.04 µg/mL0.05 µg/kg
Limit of Quantification (LOQ) Not specifiedNot specifiedNot specified0.07 µg/mL0.1 µg/kg
Internal Standard TriflupromazineAcetyl salicylic acidNot specifiedAcetyl salicylic acidThis compound-d6
Sample Preparation Liquid-liquid extractionSolid-phase extractionDirect plasma injectionNot applicableLiquid-liquid extraction and purification

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma/Serum by HPLC-UV

This protocol is adapted from a method utilizing liquid-liquid extraction for sample cleanup.[6]

1. Materials and Reagents:

  • This compound hydrochloride standard

  • Triflupromazine (Internal Standard)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Sodium carbonate

  • Ethyl acetate

  • Trichloroethyl chloroformate

  • Human plasma/serum

  • Water (HPLC grade)

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 2 mL of plasma or serum, add 100 mg of sodium carbonate and vortex for 3 seconds.

  • Add 10 mL of hexane containing 3 ng/mL of triflupromazine (internal standard).

  • Shake the mixture for 15 minutes and then centrifuge at 2000 rpm for 5 minutes.

  • Transfer 9.3 mL of the organic layer to a clean tube and evaporate to dryness under a stream of air at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate.

  • Add 25 µL of trichloroethyl chloroformate, vortex, and heat at 120°C for 20 minutes.

  • Cool the sample and evaporate to dryness under a stream of air at 40°C.

  • Reconstitute the final residue in 100 µL of methanol and inject a 50 µL aliquot into the HPLC system.

3. HPLC Conditions:

  • Column: MCH-10 reversed-phase (300 x 4 mm)

  • Mobile Phase: Methanol:water (84:16)

  • Flow Rate: 2 mL/min

  • Injection Volume: 50 µL

  • Detector: UV at 254 nm

  • Retention Time (this compound): Approximately 4.2 minutes

  • Retention Time (Internal Standard): Approximately 6 minutes

Protocol 2: this compound Quantification in Urine by HPLC with Solid-Phase Extraction

This protocol utilizes solid-phase extraction for sample cleanup, which can provide cleaner extracts compared to liquid-liquid extraction.[6]

1. Materials and Reagents:

  • This compound hydrochloride standard

  • Chlorpromazine (Internal Standard)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Ammonium hydroxide

  • Ethanol

  • Human urine

  • Varian Certify SPE cartridges (3 mL)

2. Sample Preparation (Solid-Phase Extraction):

  • Condition a 3 mL Varian Certify SPE cartridge with two cartridge volumes of methanol followed by two cartridge volumes of 100 mM KH2PO4 (pH 6.0).

  • To 5 mL of urine, add 50 µL of 1 mg/mL chlorpromazine in water (internal standard) and 5 mL of water.

  • Add 1 mL of phosphate buffer, vortex for 1 minute, and apply the mixture to the conditioned SPE cartridge.

  • Wash the cartridge with appropriate washing solutions.

  • Elute the analytes with six 1 mL portions of 2% ammonium hydroxide in ethanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in 1 mL of the mobile phase and vortex for 3 minutes before injection.

3. HPLC Conditions:

  • Column: (A suitable C18 or similar reversed-phase column should be used)

  • Mobile Phase: Methanol:buffer (17:83), where the buffer is 2.5% triethylamine acetate, pH 5.50.

  • Flow Rate: (Typically 1 mL/min, but should be optimized)

  • Injection Volume: (Typically 20-50 µL)

  • Detector: Fluorescence or UV detector (e.g., 254 nm)

Visualizations

Promethazine_Metabolic_Pathway This compound This compound N_Demethylthis compound N-Demethylthis compound (Nor1PMZ) This compound->N_Demethylthis compound CYP2D6 (N-Demethylation) Promethazine_Sulfoxide This compound Sulfoxide (PMZSO) This compound->Promethazine_Sulfoxide CYP450 (Sulfoxidation) Glucuronide_Conjugates Glucuronide Conjugates N_Demethylthis compound->Glucuronide_Conjugates UGTs Promethazine_Sulfoxide->Glucuronide_Conjugates UGTs Excretion Excretion (Urine/Bile) Glucuronide_Conjugates->Excretion HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Urine, etc.) Spiking Spike with Internal Standard Biological_Sample->Spiking Extraction Extraction (LLE or SPE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification

References

Application Note: Quantitative Analysis of Promethazine and its Primary Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promethazine is a first-generation antihistamine with sedative and antiemetic properties.[1] It is metabolized in the liver primarily through sulfoxidation and N-demethylation, leading to the formation of key metabolites such as this compound sulfoxide and desmethylthis compound.[2][3] Monitoring the levels of this compound and its metabolites is crucial in pharmacokinetic studies, drug development, and clinical toxicology. This application note provides a detailed protocol for the simultaneous quantification of this compound and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Metabolic Pathway of this compound

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes, particularly CYP2D6 for hydroxylation.[2][4] The main metabolic pathways are sulfoxidation of the phenothiazine ring and demethylation of the side chain.[2][5]

G This compound This compound Promethazine_Sulfoxide This compound Sulfoxide This compound->Promethazine_Sulfoxide Sulfoxidation Desmethylthis compound Desmethylthis compound This compound->Desmethylthis compound N-Demethylation Didesmethylthis compound Didesmethylthis compound Desmethylthis compound->Didesmethylthis compound N-Demethylation

Caption: Metabolic pathway of this compound.

Experimental Workflow

The analytical workflow for the LC-MS/MS analysis of this compound and its metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, Tissue) Extraction Protein Precipitation / Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation (from Swine Edible Tissues)

This protocol is adapted from a method for the determination of this compound and its metabolites in swine tissues.[6][7]

  • Homogenization: Homogenize 5 g of the tissue sample.

  • Extraction: To the homogenized sample, add 10 mL of 0.1% formic acid in acetonitrile. Vortex for 5 minutes and then centrifuge at 8000 rpm for 10 minutes.

  • Purification: Transfer the supernatant to a new tube and add 10 mL of acetonitrile-saturated n-hexane. Vortex for 2 minutes and centrifuge at 8000 rpm for 5 minutes.

  • Evaporation and Reconstitution: Discard the upper n-hexane layer. Transfer the lower layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a solution of 0.1% formic acid in water and acetonitrile (80:20, v/v).

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography
ParameterCondition
Column Waters Symmetry C18 (100 mm × 2.1 mm, 3.5 µm)[6][8]
Mobile Phase A 0.1% Formic acid in water[6][8]
Mobile Phase B Acetonitrile[6][8]
Flow Rate 0.3 mL/min[8]
Injection Volume 10 µL[9]
Column Temperature 25°C[9]
Gradient Elution Time (min)
0.0 - 3.0
3.0 - 4.1
4.1 - 12.0
12.1 - 13.0

Note: The gradient provided is from a similar LC-MS/MS method and may require optimization.[9]

Mass Spectrometry

The mass spectrometer should be operated in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[6][8]

ParameterSetting
Ionization Mode ESI+
Scan Mode Multiple Reaction Monitoring (MRM)
Source Temperature 300°C[10]
Gas Flow 11 L/min[10]

Quantitative Data

The following tables summarize the mass spectrometric parameters and limits of quantification for this compound and its primary metabolites.

Table 1: MRM Transitions and Optimized Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantitative)Product Ion (m/z) (Qualitative)Declustering Potential (V)Collision Energy (eV)
This compound (PMZ)285.286.2198.1OptimizeOptimize
This compound Sulfoxide (PMZSO)301.3198.2239.1OptimizeOptimize
Monodesmethyl-promethazine (Nor₁PMZ)271.3197.9240.3OptimizeOptimize
This compound-d6 (Internal Standard)291.392.0240.3OptimizeOptimize

Data sourced from a study on swine tissues.[6] Declustering potential and collision energy should be optimized for the specific instrument used.

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)
This compound (PMZ)Swine Muscle, Liver, Kidney0.050.1
Swine Fat0.050.1
This compound Sulfoxide (PMZSO)Swine Muscle, Liver, Kidney0.050.1
Swine Fat0.050.1
Monodesmethyl-promethazine (Nor₁PMZ)Swine Muscle, Liver, Kidney0.10.5
Swine Fat0.050.1

Data from a validated method in swine edible tissues.[6][7] LOD and LOQ in human plasma have been reported in the range of 0.9-6.0 ng/mL and 2.5-16.0 ng/mL, respectively, for a method analyzing fourteen metabolites.[11]

Conclusion

This application note provides a comprehensive framework for the LC-MS/MS analysis of this compound and its primary metabolites. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized quantitative data, offer a solid foundation for researchers and scientists. The provided methods are sensitive and specific, making them suitable for a variety of applications in pharmaceutical research and development. Method validation and optimization are recommended for specific matrices and instrumentation.

References

Application Notes and Protocols for Promethazine in Animal Motion Sickness Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motion sickness, a common and debilitating condition, is characterized by symptoms such as nausea, vomiting, and dizziness. Animal models are indispensable tools for investigating the pathophysiology of motion sickness and for the preclinical evaluation of anti-motion sickness therapeutics. Promethazine, a first-generation antihistamine with anticholinergic properties, is widely used to prevent and treat motion sickness in humans.[1][2] These application notes provide detailed experimental protocols for utilizing this compound in rodent models of motion sickness, focusing on standardized methodologies for motion induction and quantitative assessment of sickness-like behaviors.

This compound's mechanism of action in mitigating motion sickness involves its antagonist activity at histamine H1 and muscarinic acetylcholine receptors in the brain, which are key neurotransmitter systems in the vestibular and emetic pathways.[3] Rodents, particularly rats, do not vomit but exhibit well-characterized sickness behaviors such as pica (the consumption of non-nutritive substances like kaolin) and conditioned taste aversion (CTA), which serve as reliable proxies for nausea and emesis.[4][5][6][7]

Data Presentation

Table 1: this compound Dosing in Animal Models
Animal ModelApplicationDosing RegimenRoute of AdministrationReference
RatMotion-Induced Hypothermia10 mg/kgIntraperitoneal (i.p.)[3]
RatNociception (Facilitation)1.25-5 mg/kgSubcutaneous (SC)[8]
RatNociception (Inhibition)20-40 mg/kgSubcutaneous (SC)[8]
RatFetal Mortality Studies25 mg/kg dailyIntraperitoneal (i.p.)[9]
DogRadiation-Induced Emesis2.0 mg/kgIntramuscular (IM)[10]

Note: While a definitive dose for this compound in preventing rotation-induced pica or CTA in rats is not established in the available literature, a starting dose of 10 mg/kg (i.p.) administered 30 minutes prior to motion stimulus can be proposed based on its use in a rat model of motion-induced hypothermia.[3] Dose-response studies are recommended to determine the optimal effective dose for a specific motion sickness paradigm.

Experimental Protocols

Rodent Model of Motion Sickness: Rotational Stimulation

This protocol describes the induction of motion sickness in rats using a double-axis rotation method, which is effective in inducing pica.[4][5]

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • A double-axis rotation device

  • Cylindrical Perspex restrainers

Procedure:

  • Acclimatization: Acclimate the rats to the laboratory environment for at least one week before the experiment. House them individually to allow for accurate measurement of food and kaolin intake.

  • Habituation to Restrainers: Habituate the rats to the cylindrical restrainers for short periods over several days to minimize stress during the experiment.

  • Motion Sickness Induction:

    • Place each rat in a restrainer.

    • Mount the restrainers on the double-axis rotator.

    • The rotational parameters can be set as follows: a large table rotating clockwise for 15 seconds, then counterclockwise for 15 seconds with a peak speed of 150°/s, and a smaller table mounted on the large one rotating counterclockwise at a constant speed of 450°/s.[4] This creates a continuously changing acceleration.

    • The duration of rotation is typically 2 hours.[4]

  • Control Group: A sham-rotated group should be placed in the restrainers near the rotation device for the same duration but without any motion.

Assessment of Motion Sickness: Pica (Kaolin Consumption)

Pica, the consumption of non-nutritive substances, is a well-established index of motion sickness in rats.[4][5][7]

Materials:

  • Kaolin (hydrated aluminum silicate)

  • Standard rat chow

  • Water

  • Food and kaolin hoppers

  • Metabolic cages for individual housing

Procedure:

  • Baseline Measurement: For several days before the rotational stimulus, provide the rats with pre-weighed amounts of both standard chow and kaolin in separate containers. Measure the consumption of each daily to establish a baseline. Kaolin can be presented as a powder or a paste mixed with water.

  • Post-Rotation Measurement: Immediately after the 2-hour rotation, return the rats to their home cages with pre-weighed amounts of chow and kaolin.

  • Data Collection: Measure the amount of kaolin and chow consumed over the 24 hours following the rotation.

  • Calculation: The amount of kaolin consumed is calculated by subtracting the remaining weight from the initial weight. An increase in kaolin consumption post-rotation compared to baseline is indicative of motion sickness.

Assessment of Motion Sickness: Conditioned Taste Aversion (CTA)

CTA is a learned avoidance of a novel taste that has been paired with a negative stimulus, such as motion sickness.[4][11][12]

Materials:

  • A novel tasting solution (e.g., 0.1% saccharin or sucrose solution)

  • Two drinking bottles per cage

Procedure:

  • Water Deprivation: For a set period before the conditioning day (e.g., 24 hours), restrict the rats' access to water to ensure they will drink during the conditioning period.

  • Conditioning Day:

    • Present the rats with the novel tasting solution for a limited period (e.g., 30 minutes).

    • Immediately after they have consumed the novel taste, subject them to the rotational motion sickness induction protocol as described above.

    • Administer this compound or vehicle 30-60 minutes before the presentation of the novel taste.

  • Testing Day (48-72 hours later):

    • After another period of water deprivation, present the rats with a choice between two bottles: one containing the novel tasting solution and the other containing plain water.

    • Measure the amount of fluid consumed from each bottle over a set period (e.g., 30 minutes).

  • Data Analysis: A significant decrease in the consumption of the novel tasting solution in the motion-sickness-induced group compared to the control group indicates the development of a conditioned taste aversion. The efficacy of this compound is determined by its ability to prevent this aversion, resulting in a higher intake of the novel solution compared to the vehicle-treated, rotated group.

Visualizations

Motion_Sickness_Pathway cluster_sensory_input Sensory Input cluster_brainstem_nuclei Brainstem Nuclei Vestibular System Vestibular System Sensory Conflict Sensory Conflict Vestibular System->Sensory Conflict Visual System Visual System Visual System->Sensory Conflict Vestibular Nuclei Vestibular Nuclei Sensory Conflict->Vestibular Nuclei Nucleus of the Solitary Tract Nucleus of the Solitary Tract Vestibular Nuclei->Nucleus of the Solitary Tract Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Vestibular Nuclei->Chemoreceptor Trigger Zone (CTZ) Vomiting Center Vomiting Center Nucleus of the Solitary Tract->Vomiting Center Chemoreceptor Trigger Zone (CTZ)->Vomiting Center Nausea & Sickness Behaviors Nausea & Sickness Behaviors Vomiting Center->Nausea & Sickness Behaviors This compound This compound This compound->Vestibular Nuclei Blocks H1 & M1 Receptors This compound->Vomiting Center Blocks H1 & M1 Receptors

Caption: Signaling pathway in motion sickness and the site of this compound action.

Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment & Motion Induction cluster_assessment Assessment Phase Animal Acclimatization Animal Acclimatization Baseline Pica Measurement Baseline Pica Measurement Animal Acclimatization->Baseline Pica Measurement This compound/Vehicle Administration This compound/Vehicle Administration Baseline Pica Measurement->this compound/Vehicle Administration Rotational Motion Sickness Induction Rotational Motion Sickness Induction This compound/Vehicle Administration->Rotational Motion Sickness Induction Post-Rotation Pica Measurement Post-Rotation Pica Measurement Rotational Motion Sickness Induction->Post-Rotation Pica Measurement Conditioned Taste Aversion Test Conditioned Taste Aversion Test Rotational Motion Sickness Induction->Conditioned Taste Aversion Test Data Analysis Data Analysis Post-Rotation Pica Measurement->Data Analysis Conditioned Taste Aversion Test->Data Analysis

Caption: Experimental workflow for evaluating this compound in a rat motion sickness model.

References

Application of Promethazine in Cell Culture Studies to Investigate H1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Research Use Only.

Introduction

Promethazine is a first-generation antihistamine, belonging to the phenothiazine family of drugs, that competitively blocks the histamine H1 receptor.[1][2][3] Its antagonistic action on the H1 receptor makes it a valuable tool in cell culture studies to investigate the receptor's role in various physiological and pathological processes, including allergic reactions, inflammation, and cellular signaling. The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in numerous cellular responses. This compound's ability to block this pathway allows researchers to dissect the downstream consequences of H1 receptor activation. This document provides detailed protocols for utilizing this compound in cell culture to study H1 receptor antagonism, including methods for assessing receptor binding, functional antagonism through calcium mobilization, and effects on cell viability.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound, providing a reference for its pharmacological activity in cell culture experiments.

Table 1: Receptor Binding Affinity of this compound

ParameterReceptorValueCell Line/SystemReference
KᵢHistamine H1~1.4 nMNot specified[1]

Table 2: Functional Inhibitory Concentrations (IC₅₀) of this compound

Assay TypeEffect MeasuredIC₅₀Cell LineReference
hERG K+ channel blockInhibition of hERG currents1.46 µMHEK293 cells[4]
Action Potential DurationIncrease in APD₉₀0.73 µMGuinea pig ventricular myocytes[4]
Cell ProliferationInhibition of cell growth27.34 µMHT29 cells[5]
Cell ProliferationInhibition of cell growth33.00 µMSW480 cells[5]
Cell ProliferationInhibition of cell growth40.96 µMCaco2 cells[5]
Cell ProliferationInhibition of cell growth74.79 µMHCT116 cells[5]

Mandatory Visualizations

H1 Receptor Signaling Pathway and this compound Antagonism

H1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Binds & Activates This compound This compound This compound->H1_Receptor Binds & Blocks Gq Gq Protein H1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Leads to Cellular_Response Cellular Response (e.g., Inflammation) NFkB->Cellular_Response

Caption: H1 receptor signaling and this compound's point of antagonism.

Experimental Workflow for H1 Receptor Antagonist Characterization

experimental_workflow cluster_invitro In Vitro Characterization start Start: Characterize This compound's H1 Antagonism binding_assay Protocol 1: Receptor Binding Assay start->binding_assay Determine Binding Affinity (Ki) functional_assay Protocol 2: Calcium Mobilization Assay start->functional_assay Determine Functional Potency (IC₅₀) cytotoxicity_assay Protocol 3: Cell Viability (MTT) Assay start->cytotoxicity_assay Assess Cellular Toxicity data_analysis Data Analysis & Interpretation binding_assay->data_analysis downstream_assay Protocol 4: NF-κB Reporter Assay functional_assay->downstream_assay Investigate Downstream Effects functional_assay->data_analysis cytotoxicity_assay->data_analysis downstream_assay->data_analysis end Conclusion: Quantify this compound's Antagonist Properties data_analysis->end

Caption: Workflow for characterizing this compound as an H1 antagonist.

Experimental Protocols

Protocol 1: H1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the human H1 receptor.

Materials:

  • Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human histamine H1 receptor.

  • Radioligand: [³H]-pyrilamine (a selective H1 antagonist).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Mepyramine or another high-affinity H1 antagonist (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethylenimine, and a cell harvester.

  • Scintillation Counter and Scintillation Fluid.

Methodology:

  • Membrane Preparation: Thaw the receptor membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, assay buffer, and [³H]-pyrilamine (at a final concentration near its Kₔ, typically 1-5 nM).

    • Non-specific Binding (NSB): Membrane preparation, non-specific binding control, and [³H]-pyrilamine.

    • Competitive Binding: Membrane preparation, varying concentrations of this compound (e.g., 0.1 nM to 10 µM), and [³H]-pyrilamine.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, place them in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts per minute (CPM) from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization, a functional readout of H1 receptor activation.

Materials:

  • Cells: HEK293 cells stably expressing the human histamine H1 receptor.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).

  • Calcium-sensitive fluorescent dye: Fluo-4 AM or Calcium-6.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Histamine.

  • Antagonist: this compound hydrochloride.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed H1 receptor-expressing HEK293 cells into black, clear-bottom 96-well plates at a density of 40,000-50,000 cells per well and incubate for 24 hours.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C in the dark.

  • Cell Washing: Wash the cells twice with assay buffer to remove excess dye, leaving a final volume of 100 µL in each well.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Antagonist Pre-incubation: Add the diluted this compound to the respective wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add a fixed concentration of histamine (typically the EC₈₀, the concentration that gives 80% of the maximal response) to all wells.

    • Immediately after histamine addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response induced by histamine in the absence of this compound (control).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of this compound on the cell line used in the functional assays.

Materials:

  • Cells: HEK293-H1 cells (or the cell line of interest).

  • Cell Culture Medium: DMEM with 10% FBS.

  • Test Compound: this compound hydrochloride.

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Instrumentation: 96-well plate reader (absorbance).

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Express the viability of treated cells as a percentage of the untreated control cells.

    • Plot cell viability (%) against the log concentration of this compound to determine the CC₅₀ (cytotoxic concentration 50%).

Protocol 4: NF-κB Luciferase Reporter Assay

This protocol is designed to investigate the downstream effects of H1 receptor antagonism by this compound on NF-κB transcriptional activity.

Materials:

  • Cells: HEK293-H1 cells.

  • Transfection Reagents: Lipofectamine 3000 or similar.

  • Plasmids: An NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase) for normalization.

  • Stimulus: Histamine or TNF-α (as a positive control for NF-κB activation).

  • Test Compound: this compound hydrochloride.

  • Luciferase Assay System: e.g., Dual-Luciferase® Reporter Assay System.

  • Instrumentation: Luminometer.

Methodology:

  • Transfection: Co-transfect HEK293-H1 cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. Plate the transfected cells into a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Cell Stimulation: Add histamine to the wells to a final concentration known to induce NF-κB activation (this may need to be determined empirically). Include unstimulated and histamine-only controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Cell Lysis: Wash the cells with PBS and then lyse the cells using the passive lysis buffer provided with the luciferase assay kit.

  • Luciferase Measurement: Following the manufacturer's instructions, measure both firefly and Renilla luciferase activity in each well using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the histamine-stimulated control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ for the inhibition of NF-κB activation.

References

Application Notes and Protocols for the Enantioseparation of Promethazine for Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (PMZ), a phenothiazine derivative, is a widely used antihistamine with sedative and antiemetic properties. It possesses a chiral center, existing as a racemic mixture of two enantiomers, (R)-promethazine and (S)-promethazine.[1] Emerging research indicates that these enantiomers can exhibit different pharmacological and toxicological profiles.[2][3][4] For instance, studies have shown enantioselective cytotoxicity and differences in anti-inflammatory effects.[2] Specifically, (R)-PMZ has demonstrated greater efficacy in reducing interleukin-6 production in histamine-stimulated cells and exhibits higher cytotoxicity towards dopaminergic neuronal cells compared to (S)-PMZ.[4][5] These findings underscore the critical need for robust analytical methods to separate and quantify this compound enantiomers to accurately assess their individual pharmacological activities.

These application notes provide detailed methodologies for the chiral separation of this compound enantiomers, primarily focusing on High-Performance Liquid Chromatography (HPLC), a widely adopted and effective technique.[6] The protocols and data presented herein are intended to guide researchers in obtaining enantiomerically pure this compound for subsequent pharmacological investigations.

Quantitative Data Summary

The following table summarizes the quantitative data from a validated HPLC method for the separation of this compound enantiomers, providing a clear comparison of key analytical parameters.

ParameterValueReference
Chromatographic Conditions
Chiral Stationary PhaseVancomycin Chirobiotic V[7][8][9]
Column Dimensions250 x 4.6 mm[7][8][9]
Mobile PhaseMethanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v)[7][8][9]
Flow Rate1 mL/min[7][8][9]
Temperature20°C[7][8][9]
Detection Wavelength254 nm[7][8][9]
Internal StandardAcetyl Salicylic Acid (Aspirin)[7][8]
Validation Parameters
Linearity (r)> 0.999[7][8]
Relative Standard Deviation (RSD)0.29% and 0.36% for the two enantiomers[7][8]
Accuracy100.06% and 100.08% for the two enantiomers[7][8]
Limit of Detection (LOD)0.04 µg/mL[7][8]
Limit of Quantification (LOQ)0.07 µg/mL[7][8]

Experimental Protocols

This section provides a detailed protocol for the chiral separation of this compound enantiomers using HPLC with a macrocyclic glycopeptide antibiotic-based chiral stationary phase.

Protocol 1: Chiral HPLC Separation of this compound Enantiomers

1. Objective: To resolve and quantify the (R) and (S) enantiomers of this compound from a racemic mixture.

2. Materials and Reagents:

  • Racemic this compound hydrochloride standard

  • Methanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Triethylamine (analytical grade)

  • Acetyl salicylic acid (Aspirin) for internal standard (optional)

  • Water (deionized or HPLC grade)

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Isocratic pump

    • Autosampler

    • Column oven

    • UV-Vis detector

  • Chiral stationary phase column: Vancomycin Chirobiotic V (250 x 4.6 mm)[7][8][9]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

4. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of methanol, acetic acid, and triethylamine in a ratio of 100:0.1:0.1 by volume.[7][8][9] For example, to prepare 1 L of mobile phase, mix 1000 mL of methanol with 1 mL of acetic acid and 1 mL of triethylamine. Degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh a suitable amount of racemic this compound hydrochloride and dissolve it in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations for calibration.

  • Internal Standard Stock Solution (if used): Accurately weigh acetyl salicylic acid and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).[7][8]

5. Chromatographic Procedure:

  • System Equilibration: Equilibrate the Chirobiotic V column with the mobile phase at a flow rate of 1 mL/min for at least 30 minutes or until a stable baseline is achieved.[7][8][9]

  • Injection: Inject a fixed volume (e.g., 20 µL) of the sample or standard solution onto the column.

  • Chromatographic Run: Elute the enantiomers isocratically with the prepared mobile phase at 20°C.[7][8][9]

  • Detection: Monitor the eluent at a wavelength of 254 nm.[7][8][9]

  • Data Analysis: Identify the peaks corresponding to the two this compound enantiomers based on their retention times. The area under each peak is proportional to the concentration of that enantiomer.[2]

6. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include resolution between the enantiomer peaks, theoretical plates, and tailing factor.

7. Quantification:

  • Construct a calibration curve by plotting the peak area of each enantiomer against its concentration for the working standard solutions.

  • Determine the concentration of each enantiomer in the unknown samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow for this compound Enantiomer Separation

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis racemic_pmz Racemic this compound dissolve Dissolve in Mobile Phase racemic_pmz->dissolve standards Prepare Calibration Standards dissolve->standards mobile_phase Prepare Mobile Phase (MeOH:AcOH:TEA) mobile_phase->dissolve hplc_system HPLC System standards->hplc_system Inject Sample column Chirobiotic V Column hplc_system->column detector UV Detector (254 nm) column->detector chromatogram Obtain Chromatogram detector->chromatogram peak_integration Peak Integration & Quantification chromatogram->peak_integration enantiomers Separated Enantiomers ((R)-PMZ & (S)-PMZ) peak_integration->enantiomers G cluster_separation Enantiomer Separation cluster_studies Pharmacological Studies racemic Racemic this compound hplc Chiral HPLC racemic->hplc r_pmz (R)-Promethazine hplc->r_pmz s_pmz (S)-Promethazine hplc->s_pmz in_vitro In Vitro Assays (e.g., cell lines) r_pmz->in_vitro in_vivo In Vivo Models (e.g., animal studies) r_pmz->in_vivo s_pmz->in_vitro s_pmz->in_vivo pharmacology Determine Enantioselective Pharmacological Activity in_vitro->pharmacology in_vivo->pharmacology

References

Application Notes: Promethazine as a Tool Compound in Dopamine Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Promethazine is a phenothiazine derivative recognized for its diverse pharmacological activities, including antihistaminic, sedative, and antiemetic effects.[1] Its chemical structure allows it to interact with a variety of neurotransmitter receptors.[2] Notably, this compound acts as a direct antagonist at mesolimbic dopamine receptors.[1][3] This characteristic, particularly its interaction with the dopamine D2 receptor, makes it a valuable, albeit non-selective, tool compound for in vitro dopamine receptor binding assays. These assays are fundamental in neuroscience and drug discovery for characterizing the affinity and selectivity of novel compounds for dopamine receptors.

This document provides detailed application notes and protocols for utilizing this compound as a reference compound in competitive dopamine receptor binding assays.

Data Presentation

The binding affinity of this compound for various neurotransmitter receptors has been characterized, with a notable affinity for the dopamine D2 receptor. The following table summarizes the available quantitative data for this compound's binding affinity. It is important to note that while this compound's primary use is not as a selective dopamine receptor antagonist, its well-documented interaction with the D2 receptor allows it to serve as a useful comparator in binding studies.

Receptor SubtypeLigandAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
Dopamine D2 This compoundRadioligand Binding-100[4]
Dopamine D2 This compoundRadioligand Binding-779[4]
Histamine H1 This compoundCompetitive Binding1.4-[5]
5-HT₂ₐ This compound-Weak to moderate affinity-[5]
5-HT₂꜀ This compound-Weak to moderate affinity-[5]
α₁-adrenergic This compound-Weak to moderate affinity-[5]
Muscarinic ACh This compound-Moderate affinity-[5]
NMDA This compound--20,000 (EC₅₀)[5]

Mandatory Visualizations

Dopamine Receptor Signaling Pathways

Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4), which are coupled to different G proteins and have opposing effects on the production of the second messenger cyclic AMP (cAMP).[6][7]

D1_like_signaling Dopamine Dopamine D1R D1/D5 Receptor Dopamine->D1R Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

D1-like receptor signaling pathway.

D2_like_signaling Dopamine Dopamine D2R D2/D3/D4 Receptor Dopamine->D2R Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Inhibited ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced

D2-like receptor signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for a dopamine receptor.

competitive_binding_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., from cell culture or brain tissue) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand Solution (e.g., [3H]Spiperone) prep_radioligand->incubation prep_competitor Prepare Serial Dilutions of Test Compound (this compound) prep_competitor->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Generate Competition Curve and Calculate IC50/Ki counting->analysis

Workflow for a competitive binding assay.

Experimental Protocols

Protocol 1: Membrane Preparation from Transfected Cell Lines

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing a specific dopamine receptor subtype (e.g., HEK293 cells transfected with the human D2 receptor).

Materials:

  • Cultured cells expressing the target dopamine receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors, ice-cold

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

  • Cell scrapers

  • Dounce homogenizer or polytron

  • High-speed refrigerated centrifuge

Procedure:

  • Wash confluent cell monolayers twice with ice-cold PBS.

  • Harvest cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.

  • Repeat the centrifugation (step 5) and resuspension (step 6) two more times.

  • After the final wash, resuspend the pellet in an appropriate volume of Assay Buffer (see Protocol 2) to achieve the desired protein concentration.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay for the Dopamine D2 Receptor

This protocol details the procedure for a competitive binding assay to determine the IC₅₀ value of this compound at the human dopamine D2 receptor using [³H]Spiperone as the radioligand.

Materials:

  • Dopamine D2 receptor membrane preparation (from Protocol 1)

  • [³H]Spiperone (Radioligand)

  • This compound hydrochloride

  • Haloperidol (for defining non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

    • Prepare a solution of [³H]Spiperone in Assay Buffer at a concentration close to its Kₔ value for the D2 receptor (typically 0.1-0.5 nM).

    • Prepare a high concentration solution of haloperidol (e.g., 10 µM) in Assay Buffer to determine non-specific binding.

    • Dilute the D2 receptor membrane preparation in Assay Buffer to a final concentration of 10-50 µg of protein per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of the diluted membrane preparation, and 50 µL of the [³H]Spiperone solution to designated wells.

    • Non-specific Binding: Add 50 µL of the haloperidol solution, 50 µL of the diluted membrane preparation, and 50 µL of the [³H]Spiperone solution to designated wells.

    • Competitive Binding: Add 50 µL of each this compound dilution, 50 µL of the diluted membrane preparation, and 50 µL of the [³H]Spiperone solution to the remaining wells.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.[8]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration of the well contents through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3-4 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Transfer the filters to scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • For the competitive binding wells, calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

    • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

References

Application Notes and Protocols for Inducing and Measuring Sedation in Rodent Models with Promethazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine, a first-generation antihistamine of the phenothiazine class, is widely recognized for its sedative, antiemetic, and anticholinergic properties.[1][2] Its mechanism of action involves the competitive antagonism of histamine H1 receptors in the brain.[1][3] Additionally, it exhibits effects on dopaminergic, alpha-adrenergic, and muscarinic receptors, contributing to its sedative and other pharmacological effects.[2][3][4] These characteristics make this compound a valuable tool in preclinical research for studying sedative drug mechanisms and for inducing a state of sedation in rodent models for various experimental procedures.

These application notes provide detailed protocols for the induction and measurement of sedation in both rat and mouse models using this compound. The included methodologies, data tables, and visualizations are designed to offer a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Mechanism of Action: this compound-Induced Sedation

This compound induces sedation primarily through its potent antagonism of histamine H1 receptors in the central nervous system. By blocking these receptors, it inhibits the wakefulness-promoting effects of histamine. Its sedative effects are further potentiated by its activity at other receptors, including dopamine D2, alpha-1 adrenergic, and muscarinic M1 receptors.

Promethazine_Mechanism_of_Action cluster_this compound This compound cluster_receptors Central Nervous System Receptors cluster_effects Physiological Effects This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism (Primary) D2R Dopamine D2 Receptor This compound->D2R Antagonism A1R Alpha-1 Adrenergic Receptor This compound->A1R Antagonism M1R Muscarinic M1 Receptor This compound->M1R Antagonism Sedation Sedation H1R->Sedation Inhibition of Wakefulness D2R->Sedation Modulation of Arousal A1R->Sedation Modulation of Arousal M1R->Sedation Modulation of Arousal

This compound's multi-receptor antagonism leading to sedation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the dose-dependent effects of this compound on sedation in rats and mice, based on available literature.

Table 1: this compound Dose-Response for Sedation in Rats

Dose (mg/kg, SC)Sedative EffectOnset of ActionDuration of Action
1.25 - 5Mild Sedation~30 minutesNot specified
20 - 40Pronounced Sedation / Antinociception~30 minutesNot specified

Data compiled from Paalzow & Paalzow, 1985.[5]

Table 2: this compound Effects on Locomotor Activity in Mice

Dose (mg/kg, IP)Effect on Locomotor Activity
4Significant inhibition of the second phase response in the formalin test, suggesting sedative/analgesic effects.
6Significant inhibition of the second phase response in the formalin test, suggesting sedative/analgesic effects.

Note: Comprehensive dose-response data for sedation in mice is limited. Researchers should perform dose-range finding studies for their specific mouse strain and experimental conditions. Data from an antinociception study suggests sedative effects at these doses.

Table 3: General Onset and Duration of Sedative Effects (All Routes)

ParameterTime
Onset of Action (Oral, Rectal, IM)20 minutes
Onset of Action (IV)3 - 5 minutes
Duration of Action2 - 8 hours (dose-dependent)

Data is of a general nature and may vary based on species, strain, and individual differences.[6]

Experimental Protocols

Protocol 1: Induction of Sedation with this compound

Objective: To induce a state of sedation in rats or mice for experimental procedures.

Materials:

  • This compound hydrochloride solution for injection

  • Sterile saline (0.9% NaCl) for dilution

  • Syringes and needles (appropriate size for the animal)

  • Animal scale

  • Timer

Procedure:

  • Animal Preparation: Acclimatize animals to the housing facility for at least 72 hours before the experiment. Ensure free access to food and water.

  • Dose Calculation:

    • Weigh each animal accurately on the day of the experiment.

    • Calculate the required volume of this compound solution based on the desired dose and the concentration of the stock solution.

    • Dilute the this compound stock solution with sterile saline to achieve an appropriate injection volume (e.g., 5-10 ml/kg for rats, 10 ml/kg for mice).

  • Administration:

    • Rats: Administer this compound via subcutaneous (SC) or intraperitoneal (IP) injection. For SC injection, lift the skin on the back to form a tent and insert the needle at the base.

    • Mice: Administer this compound via intraperitoneal (IP) injection. Gently restrain the mouse and inject into the lower right or left quadrant of the abdomen, avoiding the midline.

  • Observation:

    • Place the animal in a clean, quiet cage for observation.

    • Start the timer immediately after injection.

    • Monitor the animal for the onset of sedative signs as described in the sedation scoring protocol below.

Sedation_Induction_Workflow start Start animal_prep Animal Acclimatization start->animal_prep weighing Weigh Animal animal_prep->weighing dose_calc Calculate this compound Dose weighing->dose_calc dilution Dilute this compound dose_calc->dilution injection Administer this compound (SC/IP) dilution->injection observation Observe for Sedation Onset injection->observation end End observation->end

Workflow for inducing sedation with this compound.
Protocol 2: Measurement of Sedation Using a Scoring Scale

Objective: To quantitatively assess the level of sedation in rodents.

Materials:

  • Observation cage

  • Timer

  • Scoring sheet

Procedure:

  • At predetermined time points after this compound administration (e.g., 15, 30, 60, 90, 120 minutes), observe each animal and assign a sedation score based on the following scale.

  • Record the score for each animal at each time point.

Table 4: Rodent Sedation Scoring Scale

ScoreStateBehavioral and Reflex Criteria
0Awake and AlertSpontaneous movement, actively explores, normal righting reflex.
1Mild SedationReduced spontaneous movement, decreased exploratory activity, but still responsive to gentle touch.
2Moderate SedationMinimal spontaneous movement, ataxic gait if stimulated, delayed but present righting reflex.
3Deep SedationNo spontaneous movement, loss of righting reflex (animal remains on its back for >30 seconds when placed).

This scale is adapted from general rodent sedation scoring protocols and should be validated for specific experimental needs.

Protocol 3: Righting Reflex Test

Objective: To assess the loss and return of the righting reflex as an indicator of deep sedation.

Materials:

  • Observation cage or a soft, flat surface

  • Timer

Procedure:

  • Gently place the animal on its back in the observation cage or on the testing surface.

  • Start the timer.

  • Observe if the animal can right itself (return to a prone position with all four paws on the ground) within 30 seconds.

  • Loss of Righting Reflex (LORR): If the animal fails to right itself within 30 seconds, the righting reflex is considered lost, indicating a state of deep sedation.

  • Return of Righting Reflex (RORR): Continue to test for the righting reflex at regular intervals (e.g., every 5-10 minutes) until the animal successfully rights itself. The time from LORR to RORR is the duration of the loss of righting reflex.

Protocol 4: Open Field Test for Locomotor Activity

Objective: To measure changes in general locomotor activity and exploratory behavior as an indicator of sedation.

Materials:

  • Open field apparatus (a square or circular arena with walls)

  • Video tracking software (recommended) or manual observation tools

  • 70% ethanol for cleaning

Procedure:

  • Habituate the animals to the testing room for at least 30-60 minutes before the test.

  • Administer this compound or vehicle control according to Protocol 1.

  • At a predetermined time after injection (e.g., 30 minutes), gently place the animal in the center of the open field arena.

  • Record the animal's activity for a set duration (typically 5-10 minutes).

  • Between trials, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.

  • Data Analysis:

    • Total Distance Traveled: A measure of overall locomotor activity. A decrease indicates sedation.

    • Time Spent in the Center Zone: A measure of anxiety-like behavior and exploration. Sedated animals may show reduced exploration and spend less time in the center.

    • Rearing Frequency: The number of times the animal stands on its hind legs. A decrease can indicate sedation.

Open_Field_Test_Workflow start Start habituation Room Habituation start->habituation drug_admin Administer this compound/Vehicle habituation->drug_admin place_animal Place Animal in Open Field drug_admin->place_animal record_activity Record Activity (5-10 min) place_animal->record_activity data_analysis Analyze Data (Distance, Center Time, Rearing) record_activity->data_analysis clean_arena Clean Arena data_analysis->clean_arena end End clean_arena->end

Workflow for the Open Field Test.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers utilizing this compound to induce and measure sedation in rodent models. Adherence to these detailed methodologies will enhance the reproducibility and reliability of experimental findings. It is recommended that researchers optimize dosages and observation time points for their specific animal strains and experimental objectives.

References

Application Notes and Protocols for In Vitro Models Studying Promethazine's Antiemetic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro models for the investigation of promethazine's antiemetic properties. The protocols detailed below are designed to assess the compound's interaction with key receptors implicated in the emetic pathway, namely histamine H1, dopamine D2, and muscarinic M1 receptors.

Introduction

This compound is a first-generation antihistamine with potent antiemetic and sedative properties. Its therapeutic effects are primarily attributed to its antagonism of the histamine H1 receptor. However, its efficacy in preventing nausea and vomiting is also linked to its ability to block dopamine D2 and muscarinic M1 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[1][2] In vitro assays are crucial for elucidating the molecular mechanisms of this compound and for the screening of novel antiemetic drug candidates. These assays provide quantitative data on receptor binding affinity and functional antagonism in a controlled cellular environment.

Data Presentation

The following tables summarize the quantitative data for this compound's activity at its primary targets. These values are compiled from various in vitro studies and serve as a benchmark for experimental outcomes.

Table 1: this compound Receptor Binding Affinities (Ki)

Receptor SubtypeRadioligandCell Line/TissueKi (nM)Reference
Histamine H1[3H]PyrilamineRat Brain2.87[3]
Dopamine D2[3H]SpiperonePorcine Anterior Pituitary-[4]
Muscarinic M1[3H]N-MethylscopolamineHuman3.32[3]

Table 2: this compound Functional Antagonism (IC50)

Receptor SubtypeAssay TypeCell LineIC50 (nM)Reference
Histamine H1Radioligand BindingUnknown5.4[3]
Dopamine D2Radioligand BindingUnknown100[3]
Muscarinic M1Radioligand BindingUnknown14[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and the general workflow for the in vitro assays described in this document.

G cluster_0 Histamine H1 / Muscarinic M1 Receptor Signaling (Gq Pathway) Histamine/Acetylcholine Histamine/Acetylcholine H1/M1 Receptor H1/M1 Receptor Histamine/Acetylcholine->H1/M1 Receptor Gq Gq H1/M1 Receptor->Gq This compound This compound This compound->H1/M1 Receptor Antagonism PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Gq-coupled receptor signaling pathway for H1 and M1 receptors.

G cluster_1 Dopamine D2 Receptor Signaling (Gi/o Pathway) Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Gi/o Gi/o D2 Receptor->Gi/o This compound This compound This compound->D2 Receptor Antagonism Adenylate Cyclase Adenylate Cyclase Gi/o->Adenylate Cyclase ATP ATP Adenylate Cyclase->ATP cAMP cAMP ATP->cAMP PKA Activation PKA Activation cAMP->PKA Activation

Gi/o-coupled receptor signaling for the D2 receptor.

G cluster_2 Experimental Workflow A Cell Culture (e.g., HEK293, CHO-K1) B Membrane Preparation (for Radioligand Binding) A->B D Functional Assay (Calcium Mobilization or cAMP) A->D C Radioligand Binding Assay B->C E Data Analysis (Ki or IC50 determination) C->E D->E

General experimental workflow for in vitro assays.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive binding assay with [3H]pyrilamine.

Materials:

  • Cell Line: HEK293 cells stably expressing the human histamine H1 receptor.[5][6][7][8]

  • Radioligand: [3H]pyrilamine (specific activity ~25-30 Ci/mmol).[9][10][11][12][13]

  • Non-specific Binding Control: Mepyramine or this compound (10 µM).[12]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Scintillation Cocktail.

  • Glass fiber filters (GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-H1R cells in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [3H]pyrilamine (final concentration ~1-5 nM), and 100 µL of membrane preparation (50-100 µg protein).

      • Non-specific Binding: 50 µL of 10 µM mepyramine, 50 µL of [3H]pyrilamine, and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [3H]pyrilamine, and 100 µL of membrane preparation.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol determines the binding affinity (Ki) of this compound for the dopamine D2 receptor using [3H]spiperone.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor.[14][15]

  • Radioligand: [3H]spiperone (specific activity ~15-30 Ci/mmol).[16][17][18][19]

  • Non-specific Binding Control: Haloperidol (10 µM).[14]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Other materials are the same as for the H1 receptor binding assay.

Procedure: The procedure is similar to the H1 receptor binding assay with the following modifications:

  • Use CHO-K1-D2R cells for membrane preparation.

  • Use [3H]spiperone as the radioligand.

  • Use haloperidol for determining non-specific binding.

  • Incubate at 37°C for 60 minutes.

Functional Assay: Calcium Mobilization for Muscarinic M1 Receptor

This assay measures the ability of this compound to inhibit acetylcholine-induced calcium mobilization in cells expressing the M1 receptor, which signals through the Gq pathway.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human muscarinic M1 receptor.

  • Agonist: Acetylcholine or carbachol.

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96-well black, clear-bottom plates.

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating:

    • Seed HEK293-M1R cells into 96-well plates at a density that will form a confluent monolayer on the day of the assay.

    • Incubate for 18-24 hours.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM in assay buffer.

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells twice with assay buffer.

  • Assay:

    • Place the plate in a fluorescent plate reader.

    • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Inject a pre-determined EC80 concentration of acetylcholine and continuously measure the fluorescence for 1-2 minutes.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the acetylcholine response against the log concentration of this compound.

    • Calculate the IC50 value using non-linear regression.

Functional Assay: cAMP for Dopamine D2 Receptor

This assay measures the ability of this compound to reverse the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor, which signals through the Gi/o pathway.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human dopamine D2 receptor.[15][20]

  • Agonist: Dopamine or quinpirole.[20]

  • cAMP Assay Kit: (e.g., TR-FRET or ELISA-based).

  • Stimulation Buffer: HBSS with 0.1% BSA and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.

  • Forskolin: To stimulate cAMP production.

Procedure:

  • Cell Culture and Seeding:

    • Culture and seed CHO-K1-D2R cells in 96-well plates.

  • Assay:

    • Wash the cells with stimulation buffer.

    • Add varying concentrations of this compound to the wells.

    • Add a fixed concentration of dopamine (EC80) to all wells except the basal and forskolin-only controls.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Calculate the percentage reversal of the dopamine-induced inhibition of cAMP production for each this compound concentration.

    • Plot the percentage of reversal against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression.

In Vitro Models of the Chemoreceptor Trigger Zone (CTZ)

Direct in vitro modeling of the entire CTZ is challenging due to its complex multicellular nature and location within the area postrema.[1] However, researchers can utilize cell lines that endogenously or recombinantly express the key receptors found in the CTZ to study the effects of antiemetic drugs.

  • PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells endogenously express dopamine D2 receptors and can be used to study D2 receptor signaling.[3][21][22][23][24]

  • Area Postrema Primary Cultures: Isolation and culture of cells from the area postrema of animal models can provide a more physiologically relevant system, though these cultures are more complex to establish and maintain.[25][26]

  • Co-culture Systems: Developing co-culture models of neurons and glial cells expressing various emetic receptors could offer a more comprehensive in vitro representation of the CTZ.

These application notes and protocols provide a robust framework for the in vitro investigation of this compound's antiemetic properties. Adherence to these methodologies will enable researchers to generate reliable and reproducible data, contributing to a deeper understanding of antiemetic drug action and facilitating the discovery of new therapeutic agents.

References

Application Notes and Protocols: Gavage Administration of Promethazine Hydrochloride in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Promethazine hydrochloride is a first-generation antihistamine of the phenothiazine family, widely used for its sedative, antiemetic, and antihistaminic properties.[1][2] Preclinical evaluation in animal models, particularly rats and mice, is crucial for determining its toxicological profile and therapeutic potential. Oral gavage is a standard and precise method for administering specific doses of substances directly into the gastrointestinal tract, making it a vital technique in such studies.[3] These application notes provide a comprehensive overview of the use of this compound hydrochloride in rodent gavage studies, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action of this compound Hydrochloride

This compound hydrochloride exerts its effects through a multifaceted mechanism, acting as a competitive antagonist at several key receptors.[4] Its primary action is as a potent H1 histamine receptor antagonist, which accounts for its antihistaminic and sedative effects.[1][5] Additionally, it blocks postsynaptic dopaminergic D2 receptors in the brain, contributing to its antiemetic properties.[2][5] The drug also possesses significant anticholinergic (muscarinic receptor antagonism) and alpha-adrenergic blocking effects.[1][4][5] This multi-receptor activity is responsible for both its therapeutic applications and its side-effect profile.

Promethazine_Mechanism substance This compound Hydrochloride h1 Histamine H1 Receptor substance->h1 Antagonizes d2 Dopamine D2 Receptor substance->d2 Antagonizes mach Muscarinic (ACh) Receptor substance->mach Antagonizes alpha α-Adrenergic Receptor substance->alpha Antagonizes serotonin Serotonin (5-HT2) Receptor substance->serotonin Antagonizes antihistamine Antihistaminic Effect (↓ Allergic Symptoms) h1->antihistamine sedation Sedative Effect h1->sedation antiemetic Antiemetic Effect (↓ Nausea) d2->antiemetic mach->antiemetic anticholinergic Anticholinergic Effects (e.g., Dry Mouth) mach->anticholinergic alpha->sedation

Caption: Mechanism of action for this compound Hydrochloride.

Quantitative Data from Gavage Studies

The following tables summarize dosing and key outcomes from toxicology and carcinogenesis studies conducted by the National Toxicology Program (NTP), where this compound hydrochloride was administered via gavage in distilled water.[6]

Table 1: 16-Day Gavage Study in F344/N Rats [6]

Sex Dose Groups (mg/kg/day) Administration Schedule Key Observations

| Male & Female | 0, 18.5, 55.5, 166.5, 500, 1500 | 5 days/week for 12 doses | Deaths occurred at ≥166.5 mg/kg. Decreased activity, labored breathing at ≥166.5 mg/kg. Dose-related increases in liver weights. |

Table 2: 16-Day Gavage Study in B6C3F1 Mice [6]

Sex Dose Groups (mg/kg/day) Administration Schedule Key Observations

| Male & Female | 0, 18.8, 37.5, 75, 150, 300 | 5 days/week for 12 doses | Deaths occurred in males at 300 mg/kg and females at ≥150 mg/kg. Decreased activity and tremors observed at ≥150 mg/kg. |

Table 3: 13-Week Gavage Study in F344/N Rats [7]

Sex Dose Groups (mg/kg/day) Administration Schedule Key Observations

| Male & Female | 0, 3.7, 11.1, 33.3, 100, 300 | 5 days/week for 13 weeks | No deaths reported. Decreased body weight gain in males at 300 mg/kg. Increased liver weights in both sexes at ≥33.3 mg/kg. |

Table 4: 2-Year Gavage Study in F344/N Rats [8]

Sex Dose Groups (mg/kg/day) Administration Schedule Key Observations

| Male & Female | 0, 8.3, 16.6, 33.3 | 5 days/week for 103 weeks | No evidence of carcinogenic activity. Reduced mean body weights in high-dose groups compared to controls. |

Experimental Protocols

A typical toxicology or pharmacology study involving gavage administration follows a structured workflow.

Gavage_Study_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatize 1. Animal Acclimatization (Min. 1 week) randomize 2. Randomization & Group Assignment acclimatize->randomize dose_prep 3. Dose Formulation (this compound in Vehicle) randomize->dose_prep gavage 4. Gavage Administration (Daily/Scheduled) dose_prep->gavage observe 5. Clinical Observation (Daily) gavage->observe weigh 6. Body Weight Measurement (Weekly) gavage->weigh necropsy 7. Terminal Necropsy & Tissue Collection observe->necropsy analysis 8. Data Analysis (Pathology, Stats) necropsy->analysis report 9. Final Report Generation analysis->report

Caption: General workflow for a rodent gavage study.

Protocol 3.1: General Oral Gavage Procedure (Rat & Mouse)

This protocol is a generalized procedure and should be adapted based on specific institutional IACUC guidelines.[9]

Materials:

  • This compound hydrochloride solution at the desired concentration.

  • Vehicle control (e.g., distilled water).[6]

  • Appropriately sized gavage needles:

    • Mice: 18-20 gauge, 1.5-inch flexible or curved tube with a rounded tip.[9]

    • Rats: 16-18 gauge, 2-3 inch flexible or curved tube with a rounded tip.[9]

  • Syringes (1-3 mL).

  • Animal scale.

  • Permanent marker.

Procedure:

  • Animal Preparation: Weigh the animal to calculate the precise dosing volume. The maximum recommended volume is 10 mL/kg for mice and 10-20 mL/kg for rats.[9]

  • Measure Tube Length: Measure the gavage tube from the animal's mouth to the xiphoid process (the bottom of the sternum). Mark the tube to ensure it is not inserted too far, which could cause stomach perforation.[9]

  • Animal Restraint:

    • Mouse: Scruff the mouse firmly to immobilize the head and prevent movement.

    • Rat: Hold the rat securely around the thoracic region, supporting the lower body.

  • Tube Insertion: Gently extend the animal's head back to create a straight line through the neck and esophagus. Introduce the gavage tube into the diastema (gap between incisors and molars) and advance it gently along the upper palate towards the esophagus. The tube should pass smoothly without resistance.[9]

    • CRITICAL: If resistance is met or the animal shows signs of respiratory distress (e.g., gasping), the tube may be in the trachea. Withdraw immediately and retry.

  • Dose Administration: Once the tube is correctly placed, slowly depress the syringe plunger to deliver the solution. Do not rotate the tube during administration.[9]

  • Tube Removal: Gently remove the tube along the same path of insertion.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing or lethargy. Continue monitoring 12-24 hours post-dosing.[9]

Protocol 3.2: Example Toxicology Study Design

This protocol is based on the NTP toxicology studies.[6][7]

1. Test Article and Vehicle Preparation:

  • Obtain this compound hydrochloride (>99% pure).[6]

  • Prepare solutions in distilled water at the concentrations required for each dose group.[6]

  • Prepare a sufficient volume of the vehicle (distilled water) for the control group.

  • Ensure solutions are properly mixed and stored.

2. Animal Acclimatization and Randomization:

  • Species/Strain: F344/N rats or B6C3F1 mice.[6]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Randomization: Randomly assign animals to control and dose groups (e.g., 10 animals per sex per group).[7]

3. Dose Administration:

  • Route: Oral gavage.

  • Frequency: 5 days per week.[6]

  • Duration: As required by the study (e.g., 16 days, 13 weeks, 2 years).[6]

  • Procedure: Follow the General Oral Gavage Procedure (Protocol 3.1).

4. Clinical Observations and Measurements:

  • Observe animals twice daily for signs of toxicity, morbidity, and mortality.

  • Record detailed clinical findings, such as changes in activity, breathing, or presence of tremors.[6]

  • Measure and record the body weight of each animal weekly.

5. Terminal Procedures:

  • At the end of the study, perform a complete necropsy on all animals.

  • Record any gross pathological findings.

  • Collect and weigh key organs (e.g., liver).[6]

  • Preserve tissues for histopathological examination.

6. Data Analysis:

  • Analyze data on survival, clinical observations, body weights, and organ weights.

  • Perform statistical analysis to compare dose groups with the control group.

  • Correlate histopathological findings with dose levels.

References

Troubleshooting & Optimization

Addressing promethazine stability and photodegradation in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for promethazine stability and photodegradation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experimental work with this compound. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to ensure the integrity of your solutions and experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A1: A color change in your this compound solution, often to a blue or pinkish hue, is a common indicator of degradation. This compound is sensitive to light and air, and prolonged exposure can lead to oxidation, forming colored degradation products.[1][2] It is crucial to discard any solution that has developed color or contains a precipitate to ensure the accuracy of your experimental results.[3]

Q2: What are the optimal storage conditions for this compound experimental solutions?

A2: To maintain stability, this compound hydrochloride solutions should be stored in tightly sealed, light-resistant containers.[1][4][5] For oral and parenteral preparations, a controlled room temperature between 15°C to 30°C (59°F to 86°F) is recommended.[5][6][7] Freezing of solutions should be avoided.[4][5][7] Always protect your solutions from light to prevent photodegradation.[3][5][7]

Q3: How does pH affect the stability of this compound in solution?

A3: this compound hydrochloride exhibits greater stability in acidic conditions.[4] As the pH of the solution increases, the rate of both thermal and oxidative degradation also increases.[8][9] Therefore, for experimental purposes, maintaining a lower pH can enhance the stability of your this compound solution.

Q4: What are the main degradation products of this compound I should be aware of?

A4: The primary degradation products of this compound result from oxidation. This compound 5-oxide is a major product formed through oxidation.[9] Other degradation products can also form, some of which may lack the intact side chain of the original molecule.[9] Under photolytic stress, various photoproducts can be generated.

Q5: Can I use antioxidants to stabilize my this compound solution?

A5: Yes, antioxidants can play a significant role in preventing the degradation of this compound.[10] Sodium metabisulfite (SMBS) has been shown to decrease the rate of degradation, with its effectiveness being concentration-dependent.[10] However, it's important to note that some antioxidants, like ascorbic acid and hydroquinone at higher concentrations, can paradoxically increase the degradation rate under certain conditions.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly low concentration of this compound in my sample. Degradation due to light exposure. Prepare and store solutions in amber or foil-wrapped containers to protect from light.[3][4][5]
Oxidative degradation. Prepare solutions fresh and consider purging with an inert gas like nitrogen. The use of an appropriate antioxidant, such as sodium metabisulfite, can also be beneficial.[10]
pH of the solution is too high. Adjust the pH of your solution to a more acidic range, as this compound is more stable at a lower pH.[4][8]
Incompatibility with other components in the solution. Review all excipients and components in your formulation for known incompatibilities with this compound.[11][12]
Visible precipitate or discoloration in the solution. Photodegradation or oxidation. Discard the solution immediately.[3] Prepare fresh solution using appropriate protective measures against light and oxygen.
Change in pH leading to precipitation. Verify the pH of the solution. At pH 8 or above, the free base may form and precipitate.[13]
Inconsistent results between experimental replicates. Variable exposure to light or temperature. Ensure all samples are handled under identical and controlled light and temperature conditions throughout the experiment.
Inconsistent solution preparation. Standardize the solution preparation protocol, including the order of addition of reagents and mixing times.

Data Presentation

Table 1: Influence of pH on Thermal Degradation of this compound HCl

pHFirst-Order Rate Constant (k)Activation Energy (cal/mole)
2.98-6601
3.94Increases with pH5888
5.12-5570

Data synthesized from J Pharm Sci. 1983 May;72(5):546-8.[8]

Table 2: Recommended Storage Conditions for this compound Formulations

FormulationStorage TemperatureContainer TypeLight Protection
Oral Solution15-30°CTight, light-resistantRequired
Tablets20-25°CTight, light-resistantRequired
Rectal Suppositories2-8°CWell-closed-
Injection15-25°C-Required

Data compiled from multiple sources.[1][4][5][6][7]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol outlines a general method for the quantitative analysis of this compound and its degradation products.

  • Chromatographic System:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (e.g., 100:0.1:0.1 v/v/v).[14] Isocratic elution is often suitable.

    • Flow Rate: 1.0 mL/min.[14][15]

    • Detection: UV detector set at 254 nm.[14][15]

    • Column Temperature: 25°C.[16]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound hydrochloride reference standard in the mobile phase to prepare a stock solution.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a desired concentration range (e.g., 5-50 µg/mL).[10]

  • Sample Preparation:

    • Dilute the experimental this compound solution with the mobile phase to a concentration within the linear range of the assay.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.[16]

    • Record the peak areas and calculate the concentration of this compound in the sample by comparison with the standard curve.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for inducing degradation of this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Acid and Base Hydrolysis:

    • Treat the this compound solution with an acid (e.g., 5.0 N HCl) and a base (e.g., 5.0 N NaOH) at room temperature for a specified period (e.g., 30 minutes).[16]

    • Neutralize the solutions before analysis.

  • Oxidative Degradation:

    • Expose the this compound solution to an oxidizing agent (e.g., 30% H₂O₂) at room temperature for a set duration (e.g., 15 minutes).[16]

  • Thermal Degradation:

    • Expose the solid drug or solution to dry heat (e.g., 40-80°C) for a defined period.[17]

  • Photolytic Degradation:

    • Expose the this compound solution to a light source providing UV and visible light (e.g., near-UV light of 200 W·h·m⁻²).[16]

  • Analysis:

    • Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC as described in Protocol 1) to separate and quantify this compound and its degradation products.

Visualizations

Promethazine_Photodegradation_Pathway This compound This compound ExcitedState Excited State (Singlet/Triplet) This compound->ExcitedState Light (UV/Vis) RadicalCation Semiquinone Free Radical ExcitedState->RadicalCation Intersystem Crossing / Electron Transfer DegradationProducts Degradation Products (e.g., this compound 5-oxide, products without intact side chain) RadicalCation->DegradationProducts Reaction with O2 & other species

Caption: Simplified this compound Photodegradation Pathway.

Caption: Experimental Workflow for Forced Degradation Studies.

Troubleshooting_Logic Start Inconsistent Experimental Results CheckSolution Inspect Solution: Color Change or Precipitate? Start->CheckSolution YesDeg Degradation Likely CheckSolution->YesDeg Yes NoDeg Solution Appears Stable CheckSolution->NoDeg No ReviewStorage Review Storage Conditions: Protected from Light and Heat? YesDeg->ReviewStorage NoDeg->ReviewStorage StorageOK Storage Conditions Correct ReviewStorage->StorageOK Yes StorageBad Improve Storage: Use light-resistant containers, control temperature ReviewStorage->StorageBad No CheckpH Check Solution pH: Is it in the stable range? StorageOK->CheckpH pH_OK pH is Optimal CheckpH->pH_OK Yes pH_Bad Adjust pH to a more acidic level CheckpH->pH_Bad No CheckPurity Analyze Purity with Stability-Indicating Method pH_OK->CheckPurity

Caption: Troubleshooting Logic for Inconsistent Results.

References

Technical Support Center: Overcoming Promethazine Interference in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address promethazine interference in amphetamine immunoassays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound interfere with some amphetamine immunoassays?

A1: this compound itself is not the primary cause of interference. Rather, its metabolites, produced as the body processes the drug, can have a chemical structure that is similar enough to amphetamine or methamphetamine to be recognized by the antibodies used in certain immunoassays.[1][2][3] This cross-reactivity can lead to a false-positive result for amphetamines. The exact structural similarities between the this compound metabolites and amphetamines that lead to this cross-reactivity are a key area of investigation in immunoassay development.

Q2: Which amphetamine immunoassays are most affected by this compound?

A2: The EMIT® II Plus Monoclonal Amphetamine/Methamphetamine Immunoassay is notably susceptible to interference from this compound metabolites.[1][3][4] Studies have shown that a significant percentage of patients taking this compound can produce false-positive amphetamine results when this assay is used.[1][3][4] Other immunoassays may have different profiles of interference.[2][3]

Q3: Are there amphetamine immunoassays that are not affected by this compound?

A3: Yes, some studies have indicated that other immunoassays, such as the Triage® and TesTcard® 9 amphetamine assays, show reduced or no interference from this compound.[1][3][4] It is crucial to consult the manufacturer's package insert and relevant literature for the specific cross-reactivity profile of the immunoassay you are using.

Q4: What is the definitive method to confirm a positive amphetamine screen suspected to be a false positive due to this compound?

A4: The gold standard for confirming a presumptive positive amphetamine screen is a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] These techniques separate compounds based on their physicochemical properties and identify them by their unique mass spectra, providing a much higher degree of certainty and eliminating false positives from cross-reacting substances like this compound metabolites.[5][6][7]

Troubleshooting Guide

Issue: Positive amphetamine immunoassay result in a patient known to be taking this compound.

Step 1: Review the Immunoassay Method

  • Action: Identify the specific amphetamine immunoassay used for the initial screen.

  • Rationale: Different immunoassays have varying degrees of susceptibility to this compound interference. Knowing the specific assay is the first step in assessing the likelihood of a false positive.

Step 2: Consult Cross-Reactivity Data

  • Action: Refer to the manufacturer's package insert and the data table below for known cross-reactivity information.

  • Rationale: This will provide quantitative data on the potential for this compound to cause a false positive with the specific assay used.

Data Presentation: this compound Interference in Amphetamine Immunoassays

ImmunoassayThis compound Interference LevelReference
EMIT® II Plus Monoclonal Amphetamine/Methamphetamine ImmunoassayHigh (36% false-positive rate in one study)[1][3][4]
Triage® Amphetamine AssayLow to None[1][3][4]
TesTcard® 9 Amphetamine AssayLow to None[1][3][4]

Step 3: Consider an Alternative Immunoassay

  • Action: If a high-interference assay was used, consider re-screening the sample with an immunoassay known to have low or no cross-reactivity with this compound (e.g., Triage® or TesTcard® 9).

  • Rationale: A negative result on a more specific immunoassay can provide a quick indication that the initial result was a false positive.

Step 4: Perform Confirmatory Testing

  • Action: Regardless of the results from alternative immunoassays, all presumptive positive results in this scenario should be confirmed using a highly specific method like GC-MS or LC-MS/MS.

  • Rationale: This is the only way to definitively distinguish between amphetamines and cross-reacting this compound metabolites.

Experimental Protocols

Protocol 1: General Procedure for an Alternative (Low-Interference) Amphetamine Immunoassay

Note: This is a generalized protocol. Always refer to the specific manufacturer's instructions for the chosen immunoassay kit.

  • Sample Preparation: Collect a urine sample according to standard procedures. Ensure the sample is at room temperature before testing.

  • Assay Procedure:

    • Bring all reagents and the assay device to room temperature.

    • Add the specified volume of the urine sample to the sample well of the assay device.

    • Allow the assay to run for the time specified in the manufacturer's protocol.

    • Read the results at the designated time.

  • Interpretation of Results: Interpret the results as positive, negative, or invalid according to the manufacturer's guidelines.

Protocol 2: GC-MS Confirmation of Amphetamines in Urine

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 1 mL of urine, add an internal standard (e.g., d5-amphetamine).

    • Condition an SPE cartridge with methanol and then water.

    • Load the urine sample onto the SPE cartridge.

    • Wash the cartridge with water and then a mild organic solvent to remove interfering substances.

    • Elute the amphetamines from the cartridge with a more polar organic solvent.

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA) to the dried extract and heat to form a volatile derivative of the amphetamines.

  • GC-MS Analysis:

    • Inject a small volume of the derivatized sample into the GC-MS system.

    • The GC will separate the components of the sample based on their boiling points and interaction with the column.

    • The MS will bombard the separated components with electrons, causing them to fragment in a predictable pattern.

    • The mass spectrum of the sample is compared to a library of known spectra to confirm the presence of amphetamine or methamphetamine.

Protocol 3: LC-MS/MS Confirmation of Amphetamines in Urine

  • Sample Preparation ("Dilute and Shoot"):

    • To a small volume of urine (e.g., 50 µL), add an internal standard (e.g., d11-amphetamine).

    • Dilute the sample with a suitable buffer or mobile phase.

    • Centrifuge the sample to pellet any precipitates.

  • LC-MS/MS Analysis:

    • Inject the supernatant into the LC-MS/MS system.

    • The LC system separates the components of the sample based on their polarity and interaction with the column.

    • The first mass spectrometer (MS1) selects the parent ion of the target analyte (amphetamine or methamphetamine).

    • The parent ion is fragmented in a collision cell.

    • The second mass spectrometer (MS2) detects specific fragment ions.

    • The presence of both the correct parent ion and fragment ions at the correct retention time provides highly specific confirmation.

Visualizations

immunoassay_principle cluster_sample Urine Sample cluster_assay Immunoassay cluster_result Result Amphetamine Amphetamine Antibody Anti-Amphetamine Antibody Amphetamine->Antibody Binds (High Affinity) Promethazine_Metabolite This compound Metabolite Promethazine_Metabolite->Antibody Cross-reacts (Lower Affinity) Positive Positive Signal (False Positive) Antibody->Positive Generates Signal True_Positive Positive Signal (True Positive) Antibody->True_Positive Generates Signal

Caption: Mechanism of this compound metabolite interference in an amphetamine immunoassay.

troubleshooting_workflow Start Positive Amphetamine Immunoassay Result Check_this compound Patient taking This compound? Start->Check_this compound High_Interference_Assay Was a high-interference assay used (e.g., EMIT II Plus)? Check_this compound->High_Interference_Assay Yes No_Interference Interference Unlikely, Proceed with Standard Protocol Check_this compound->No_Interference No Alternative_Screen Re-screen with a low-interference immunoassay High_Interference_Assay->Alternative_Screen Yes Confirm Perform Confirmatory Testing (GC-MS or LC-MS/MS) High_Interference_Assay->Confirm No Alternative_Screen->Confirm Report_Negative Report as Negative for Amphetamine Confirm->Report_Negative Negative Report_Confirmed_Positive Report as Confirmed Positive for Amphetamine Confirm->Report_Confirmed_Positive Positive

Caption: Troubleshooting workflow for a suspected this compound-induced false positive.

References

Optimizing Promethazine Dosage for Effective Sedation in Preclinical Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing promethazine dosage for effective sedation in preclinical animal studies. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound-induced sedation in common laboratory animals?

A1: Establishing a definitive starting dose can be challenging due to species-specific differences in metabolism and sensitivity. Based on available literature, the following ranges can be considered as starting points for dose-finding studies. It is crucial to begin with the lowest dose and carefully observe the animals for the desired level of sedation and any adverse effects.

Q2: How does the route of administration affect the onset and duration of sedation?

A2: The route of administration significantly influences the pharmacokinetic profile of this compound, affecting both the speed of onset and the duration of sedative effects.[1] Intravenous (IV) administration provides the most rapid onset (within 3-5 minutes in humans), while oral, rectal, and intramuscular (IM) routes have a slower onset of around 20 minutes.[1] The duration of sedation can range from 2 to 8 hours, depending on the dose and route.[1] For parenteral administration, deep intramuscular injection is often preferred to minimize the risk of severe tissue injury.[1][2]

Q3: What are the clinical signs of effective sedation that I should look for?

A3: Effective sedation is characterized by a state of calm from which the animal can be easily aroused.[3] Key indicators include:

  • Reduced spontaneous movement

  • Loss of righting reflex (inability to stand when placed on its side)

  • Decreased response to mild external stimuli

  • Muscle relaxation

Q4: What are the potential adverse effects of this compound in preclinical models?

A4: Researchers should be vigilant for potential adverse effects, which can include:

  • Respiratory Depression: This is a significant concern, especially at higher doses or when used in combination with other central nervous system depressants.[4][5]

  • Cardiovascular Effects: Intravenous administration has been associated with transient drops in blood pressure.[1] In neonatal lambs, IV this compound led to increased pulmonary vascular resistance.[6]

  • Paradoxical Reactions: Instead of sedation, some animals may exhibit hyperexcitability, restlessness, or even seizures.[3][4]

  • Anticholinergic Effects: These can manifest as dry mouth, blurred vision, and urinary retention.[3]

  • Tissue Injury: Parenteral administration, particularly subcutaneous, is contraindicated due to the risk of severe chemical irritation and tissue damage.[2] Deep IM injection is the preferred parenteral route.[2]

Q5: Can this compound be used in combination with other agents for sedation?

A5: Yes, this compound is often used as an adjunct to other drugs, such as opioids and anesthetics, to enhance sedation and reduce the required dose of the primary agent.[1][3] When used in combination, it is crucial to reduce the dosage of the other CNS depressants to avoid synergistic adverse effects like profound respiratory depression.[4][5]

Troubleshooting Guide

Problem: Inadequate or no sedation observed at the initial dose.

  • Possible Cause: The initial dose may be too low for the specific species, strain, or individual animal.

  • Solution: Gradually increase the dose in subsequent trials, carefully monitoring for both efficacy and adverse effects. Refer to the dose ranges in Table 1 as a guide.

Problem: Animals exhibit signs of paradoxical excitement (hyperactivity, agitation).

  • Possible Cause: This is a known, though less common, adverse effect of this compound.[3][4]

  • Solution: Discontinue the use of this compound for that animal. Consider alternative sedative agents. If hyperactivity is severe, management with agents like acepromazine or phenobarbital may be necessary, but use caution as phenothiazines can lower the seizure threshold.[7]

Problem: Signs of respiratory distress (slowed or shallow breathing) are observed.

  • Possible Cause: The dose may be too high, or the animal may have an increased sensitivity to the respiratory depressant effects of this compound.

  • Solution: Immediately provide respiratory support if necessary. Reduce the dose in future experiments or consider an alternative sedative. Careful monitoring of respiratory rate is essential.

Problem: Swelling, pain, or necrosis at the injection site.

  • Possible Cause: Improper administration, particularly subcutaneous or unintentional intra-arterial injection, can cause severe tissue damage.[2]

  • Solution: Ensure deep intramuscular injection is used for parenteral administration.[1][2] Avoid subcutaneous injection.[2] Provide appropriate veterinary care for the affected animal.

Data Presentation

Table 1: Reported Dosages of this compound for Sedation in Various Animal Species

Animal SpeciesRoute of AdministrationEffective Dose RangeNotes
Dogs PO, IM, IV0.2 - 0.5 mg/kgUsed for motion sickness and as a mild sedative.[7][8]
Cats IM2 - 4 mg/kgAt these doses, this compound reduced xylazine-induced emesis without significantly altering the time to onset of sedation.[9][10] A general therapeutic dose of 2 mg/kg IM has also been noted.[7]
Rats SC20 - 40 mg/kgHigh doses induced an antinociceptive effect which may be associated with sedation. Lower doses (1.25-5 mg/kg) facilitated nociception.[11]
Neonatal Piglets PO1.5 mg/kgThis low dose significantly increased sleep time but also decreased spontaneous swallowing and arousal, and increased sleep apnea.[12]
Lambs (Neonatal) IV1.3 mg/kgResulted in elevations of pulmonary vascular resistance and other cardiovascular changes.[6]
Horses IV0.1 - 0.3 mg/kgHad lesser sedative and hypotensive effects compared to acepromazine at 0.1 mg/kg.[13]
Chickens IM1 - 5 mg/kgInduced sedation in young pullets.[14]

Experimental Protocols

Protocol 1: Dose-Finding Study for Sedation in Rodents

  • Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). A minimum of 5-8 animals per group is recommended.

  • Drug Preparation: Dissolve this compound hydrochloride in a suitable vehicle (e.g., sterile saline). Prepare fresh on the day of the experiment.

  • Administration: Administer the assigned dose via the chosen route (e.g., intraperitoneal or intramuscular injection).

  • Observation: Immediately after administration, place the animal in a clean, quiet cage and observe continuously for the onset of sedation.

  • Assessment of Sedation: At regular intervals (e.g., every 10 minutes for the first hour and then every 30 minutes), assess the level of sedation using a scoring system (e.g., 0 = fully alert, 1 = calm, 2 = ataxic, 3 = loss of righting reflex).

  • Monitoring: Monitor vital signs (respiratory rate, heart rate if possible) and watch for any adverse effects.

  • Duration of Sedation: Record the time to onset of sedation and the total duration of sedation (time until the animal spontaneously regains the righting reflex and exhibits normal exploratory behavior).

  • Data Analysis: Analyze the dose-response relationship to determine the optimal dose for the desired level and duration of sedation.

Visualizations

Dose_Finding_Workflow Experimental Workflow for a this compound Dose-Finding Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization group_allocation Group Allocation (Vehicle, Low, Mid, High Dose) acclimatization->group_allocation drug_prep This compound Preparation group_allocation->drug_prep administration Drug Administration drug_prep->administration observation Continuous Observation administration->observation assessment Sedation Assessment (e.g., Righting Reflex) observation->assessment monitoring Adverse Effect & Vital Sign Monitoring assessment->monitoring monitoring->assessment data_recording Record Onset and Duration monitoring->data_recording dose_response Analyze Dose-Response Curve data_recording->dose_response optimal_dose Determine Optimal Sedative Dose dose_response->optimal_dose

Caption: Workflow for a typical dose-finding study.

Promethazine_Signaling This compound's Primary Mechanisms of Action cluster_receptors Receptor Targets cluster_effects Physiological Effects This compound This compound h1_receptor Histamine H1 Receptor This compound->h1_receptor Antagonist dopamine_receptor Dopamine D2 Receptor This compound->dopamine_receptor Antagonist muscarinic_receptor Muscarinic Acetylcholine Receptor This compound->muscarinic_receptor Antagonist nmda_receptor NMDA Receptor This compound->nmda_receptor Non-competitive Antagonist sedation Sedation h1_receptor->sedation antiemetic Antiemetic Effect dopamine_receptor->antiemetic anticholinergic Anticholinergic Effects (e.g., Dry Mouth) muscarinic_receptor->anticholinergic nmda_receptor->sedation analgesia Weak Analgesia nmda_receptor->analgesia

Caption: this compound's multi-receptor activity.

References

Troubleshooting promethazine hydrochloride crystallization in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting promethazine hydrochloride crystallization in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and why is its solubility in aqueous buffers a concern?

This compound hydrochloride is a phenothiazine derivative used as a first-generation antihistamine, sedative, and antiemetic.[1] It is a weakly basic drug with a pKa of 9.1.[2] As a hydrochloride salt, it is generally considered to be very soluble in water.[1][3] However, its solubility is highly dependent on the pH of the solution. In aqueous buffers, changes in pH, temperature, or the presence of other ions can lead to supersaturation and subsequent crystallization or precipitation of the compound, which can significantly impact experimental results.

Q2: At what pH is this compound hydrochloride most soluble?

This compound hydrochloride is most soluble in acidic conditions. As a weak base, it becomes protonated at lower pH values, which increases its solubility in aqueous solutions.[4][5] Conversely, as the pH increases and approaches its pKa, the un-ionized form of the base becomes more prevalent, leading to a decrease in solubility.

Q3: What are the common causes of this compound hydrochloride crystallization in my buffer?

Several factors can contribute to the crystallization of this compound hydrochloride in aqueous buffers:

  • pH Shifts: An increase in the pH of the buffer can decrease the solubility of this compound hydrochloride, leading to precipitation.

  • High Concentration: Exceeding the solubility limit of this compound hydrochloride at a specific pH and temperature will cause it to crystallize out of solution.

  • Low Temperature: A decrease in temperature can reduce the solubility of this compound hydrochloride, especially in concentrated solutions.

  • Ionic Strength: While the effect can be complex, changes in the ionic strength of the buffer may influence the solubility of the drug.[6]

  • Buffer Species: The type of buffer used can potentially interact with this compound hydrochloride, affecting its solubility.

  • Exposure to Air and Light: this compound hydrochloride is sensitive to light and can slowly oxidize in the air, which may result in degradation and changes in its physical properties.[3][7]

Q4: Can the type of buffer I use affect the solubility of this compound hydrochloride?

Yes, the components of the buffer system can potentially interact with this compound hydrochloride. While specific data on interactions with a wide range of buffers is limited, it is known that phosphate buffers can sometimes interact with drug molecules. If you are experiencing precipitation issues, consider trying an alternative buffer system such as citrate or acetate to see if the problem persists.

Troubleshooting Guide

Problem: I've observed crystals or a precipitate in my this compound hydrochloride buffer solution. What should I do?

Follow these troubleshooting steps to address the issue:

  • Verify the pH of your solution: Use a calibrated pH meter to check the pH of your buffer containing this compound hydrochloride. If the pH is higher than intended, it is likely the cause of precipitation.

  • Gentle Warming: Try gently warming the solution in a water bath. An increase in temperature can sometimes redissolve the precipitate. Be cautious not to overheat, as this could degrade the compound.

  • Adjust the pH: If the pH is too high, you can try to lower it by adding a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. This should only be done if a slight change in pH is acceptable for your experiment.

  • Dilute the Solution: If you suspect the concentration is too high, try diluting a small aliquot of your solution with the same buffer to see if the precipitate dissolves.

  • Filter the Solution: If the above steps do not resolve the issue, you may need to filter the solution through a 0.22 µm syringe filter to remove the precipitate. This will result in a lower, saturated concentration of this compound hydrochloride in your final solution.

Data Presentation

Table 1: Solubility of this compound Hydrochloride in Various Aqueous Media

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)
0.1 N HCl1.237590.0
Double-distilled waterNot specified37557.7
Phosphate Buffer7.437554.3
Phosphate Buffer6.8Not specified9.15 ± 0.024
Phosphate Buffer6.3Not specified9.83 ± 0.032

Experimental Protocols

Protocol for Preparing a Stable Aqueous Solution of this compound Hydrochloride

This protocol provides a general guideline for preparing a stable solution of this compound hydrochloride in an aqueous buffer.

Materials:

  • This compound hydrochloride powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Appropriate buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks and other appropriate glassware

  • 0.22 µm syringe filter (optional)

Procedure:

  • Buffer Preparation: Prepare your desired aqueous buffer to the target pH. For example, to prepare a phosphate buffer (pH 7.4), you would dissolve the appropriate amounts of sodium phosphate monobasic and dibasic in high-purity water and adjust the pH as necessary with a dilute acid or base.

  • Weighing this compound Hydrochloride: Accurately weigh the required amount of this compound hydrochloride powder. It is recommended to start with a concentration below the known solubility limit at your target pH to avoid precipitation.

  • Dissolution: Slowly add the this compound hydrochloride powder to the prepared buffer while stirring continuously. It is advisable to add the powder in small increments to ensure it dissolves completely before adding more.

  • pH Verification: After the this compound hydrochloride has completely dissolved, re-check the pH of the solution. The addition of the drug salt may slightly alter the pH. If necessary, adjust the pH back to the target value using a dilute acid or base.

  • Final Volume Adjustment: Transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.

  • Storage: Store the solution in a well-closed, light-resistant container.[3] For long-term storage, refer to the manufacturer's recommendations. If you observe any crystallization upon storage at lower temperatures, gently warm the solution to redissolve the precipitate before use.

Troubleshooting during Preparation:

  • If the powder does not dissolve:

    • Continue stirring for a longer period.

    • Gently warm the solution.

    • If it still does not dissolve, you may have exceeded the solubility limit. Prepare a new solution with a lower concentration.

  • If a precipitate forms after dissolution:

    • Verify the pH of the solution.

    • Consider if there has been a temperature drop.

    • Ensure all glassware was clean and free of contaminants that could act as nucleation sites.

Visualizations

cluster_pH_Scale pH Scale cluster_Solubility This compound HCl Solubility Low_pH Low pH (Acidic) High_Solubility High Solubility Low_pH->High_Solubility Protonation of weak base Neutral_pH Neutral pH High_pH High pH (Basic) Low_Solubility Low Solubility High_pH->Low_Solubility Deprotonation to less soluble form

Caption: Relationship between pH and this compound HCl solubility.

start Crystallization Observed check_pH Check pH of the Solution start->check_pH is_pH_high Is pH higher than expected? check_pH->is_pH_high adjust_pH Adjust pH downwards carefully is_pH_high->adjust_pH Yes warm_solution Gently warm the solution is_pH_high->warm_solution No does_it_dissolve Does the precipitate dissolve? adjust_pH->does_it_dissolve warm_solution->does_it_dissolve dilute_solution Dilute a small aliquot does_it_dissolve->dilute_solution No end_resolved Issue Resolved does_it_dissolve->end_resolved Yes dilute_solution->does_it_dissolve filter_solution Filter the solution (0.22 µm) dilute_solution->filter_solution Still precipitates end_saturated Saturated solution obtained filter_solution->end_saturated

References

Technical Support Center: Strategies to Minimize Promethazine's Off-Target Effects in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the off-target effects of promethazine in cell-based assays. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and a detailed Troubleshooting Guide.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound?

A1: this compound is a first-generation antihistamine, with its primary on-target effect being the antagonism of the histamine H1 receptor.[1][2] However, as a phenothiazine derivative, it is known to interact with several other receptors and signaling molecules, leading to off-target effects. These include:

  • Dopamine Receptor Antagonism: this compound acts as a direct antagonist at mesolimbic dopamine D2 receptors.[1][2]

  • Muscarinic Acetylcholine Receptor Antagonism: It exhibits anticholinergic properties by blocking muscarinic receptors.[3]

  • Alpha-Adrenergic Receptor Antagonism: this compound can block alpha-adrenergic receptors.[2]

  • NMDA Receptor Antagonism: It has been shown to be a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][4]

  • Ion Channel Blockade: this compound can block hERG K+ channels, which is an important consideration for cardiotoxicity studies.

  • Modulation of Signaling Pathways: Recent studies have indicated that this compound can inhibit the PI3K/AKT signaling pathway, which is involved in cell proliferation and apoptosis.[5][6]

Q2: How can I differentiate between on-target (H1 receptor-mediated) and off-target effects in my cell-based assay?

A2: Differentiating between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:

  • Dose-Response Analysis: On-target effects typically occur at lower concentrations of the drug, corresponding to its affinity for the primary target. Off-target effects usually manifest at higher concentrations. Performing a dose-response curve can help identify the concentration window for H1 receptor-specific effects.

  • Competitive Binding Assays: Use a known selective H1 receptor agonist or antagonist to compete with this compound. If the observed effect is due to H1 receptor binding, the effect should be diminished in the presence of the competitor.

  • Genetic Approaches: Utilize techniques like siRNA or CRISPR/Cas9 to specifically knock down or knock out the H1 receptor (HRH1 gene).[7][8][9] If the effect of this compound is abolished in these modified cells, it confirms that the effect is on-target.

  • Use of Chemical Analogs: If available, using a more specific chemical analog of this compound with reduced affinity for off-target receptors can help isolate the on-target effects.

  • Phenotypic Rescue: In a target knockdown or knockout model, reintroducing the target gene should rescue the phenotype, confirming the specificity of the drug's effect.[7]

Q3: What are the recommended concentration ranges for this compound to minimize off-target effects?

A3: The appropriate concentration of this compound is highly dependent on the specific cell line and the expression levels of its on- and off-target receptors. However, based on its known binding affinities, a general guideline is to start with a concentration range that brackets the Ki for the H1 receptor while staying significantly below the concentrations known to affect off-targets. It is crucial to perform a dose-response experiment for your specific cell system to determine the optimal concentration.

Quantitative Data Summary

The following table summarizes the reported binding affinities (Ki) and half-maximal effective concentrations (EC50) of this compound for its on-target and various off-target molecules. This data can guide the selection of appropriate concentrations for your experiments.

TargetActionReported Affinity/PotencyReference
Histamine H1 Receptor Antagonist (On-Target) Ki = 1.4 nM [1]
Dopamine D2 ReceptorAntagonistModerate Affinity[1]
Muscarinic Acetylcholine ReceptorsAntagonistModerate Affinity[1]
α1-Adrenergic ReceptorsAntagonistModerate Affinity[1]
Serotonin 5-HT2A ReceptorAntagonistWeak to Moderate Affinity[1]
Serotonin 5-HT2C ReceptorAntagonistWeak to Moderate Affinity[1]
NMDA Receptor Non-competitive Antagonist EC50 ≈ 20 µM [1][4]
PI3K/AKT Pathway Inhibitor Dose-dependent [5][6]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell-based assays that may be related to its off-target effects.

Problem Probable Cause(s) Recommended Solution(s)
Unexpected Cell Death/Toxicity at Low Concentrations - High expression of a sensitive off-target receptor in the cell line. - Cell line is particularly sensitive to dopamine or muscarinic receptor blockade. - Off-target effects on essential signaling pathways like PI3K/AKT.[5][6]- Perform a dose-response curve to determine the precise IC50. - Use a lower concentration of this compound. - Screen your cell line for the expression of known this compound off-targets. - Use a specific antagonist for the suspected off-target receptor to see if it rescues the phenotype.
Contradictory Results Compared to Other H1 Antagonists - The observed effect is mediated by one of this compound's off-targets not shared by the other antagonist.- Validate the on-target effect using siRNA/CRISPR knockdown of the H1 receptor. - Test other H1 antagonists with different off-target profiles. - Perform a competitive binding assay with a highly selective H1 antagonist.
Changes in Cell Morphology or Adhesion - Off-target effects on the cytoskeleton or cell adhesion molecules, potentially through dopamine or adrenergic receptor signaling.- Visually inspect cells at various concentrations and time points. - Use specific inhibitors for suspected off-target pathways to see if the morphological changes are reversed.
Alterations in Neuronal Cell Activity/Signaling - Antagonism of NMDA receptors, especially at concentrations around 20 µM and above.[1][4][10]- If studying neuronal cells, be aware of the potential for NMDA receptor blockade. - Measure NMDA receptor-mediated currents (e.g., via patch-clamp) to directly assess the effect. - Compare results with a selective NMDA receptor antagonist.
Effects on Cell Proliferation/Apoptosis in Cancer Cell Lines - Inhibition of the PI3K/AKT signaling pathway.[5][6]- If working with cancer cells, consider the potential anti-proliferative effects via PI3K/AKT inhibition. - Analyze the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., AKT, mTOR) by Western blot.

Experimental Protocols

Here are detailed methodologies for key experiments to help minimize and identify this compound's off-target effects.

Protocol 1: Determining the Optimal this compound Concentration with a Dose-Response Curve

Objective: To determine the concentration range of this compound that elicits a response in a specific cell-based assay and to identify the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound hydrochloride stock solution (e.g., 10 mM in sterile water or DMSO)

  • 96-well cell culture plates

  • Reagents for your specific cell-based assay (e.g., CellTiter-Glo® for viability, a fluorescent substrate for enzyme activity)

  • Plate reader

Methodology:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Drug Dilution: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), depending on your assay.

  • Assay: Perform your cell-based assay according to the manufacturer's protocol.

  • Data Analysis: Measure the output (e.g., luminescence, fluorescence, absorbance). Normalize the data to the vehicle control (100% activity or viability) and a no-cell control (0%). Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50.

Protocol 2: Competitive Binding Assay to Confirm H1 Receptor-Mediated Effects

Objective: To determine if the observed effect of this compound is mediated through the H1 receptor by competing with a known H1 receptor ligand.

Materials:

  • Your cell line of interest expressing the H1 receptor

  • A selective H1 receptor antagonist (e.g., cetirizine) or agonist (e.g., histamine)

  • This compound

  • Assay buffer and reagents for your specific functional assay

Methodology:

  • Cell Preparation: Prepare your cells as you would for your standard assay.

  • Pre-incubation with Competitor: Incubate the cells with a fixed, high concentration of the selective H1 receptor antagonist (or agonist) for a sufficient time to allow binding to the receptor (e.g., 30 minutes). This concentration should be well above its Kd for the H1 receptor.

  • Addition of this compound: While the competitor is still present, add various concentrations of this compound.

  • Functional Assay: Perform your functional assay and measure the response.

  • Data Analysis: Compare the dose-response curve of this compound in the presence and absence of the competitor. If the effect of this compound is mediated by the H1 receptor, you should observe a rightward shift in the dose-response curve in the presence of the competitive antagonist, indicating that a higher concentration of this compound is required to elicit the same effect.

Protocol 3: Validating On-Target Effects using siRNA-mediated Knockdown of the H1 Receptor

Objective: To confirm that the effect of this compound is dependent on the presence of the H1 receptor.

Materials:

  • Your cell line of interest

  • siRNA targeting the histamine H1 receptor (HRH1)

  • A non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine™)

  • Opti-MEM™ or other serum-free medium

  • This compound

  • Reagents for Western blotting or qPCR to confirm knockdown

  • Reagents for your functional assay

Methodology:

  • Cell Seeding: Seed cells so they will be 60-80% confluent at the time of transfection.

  • siRNA Transfection:

    • Dilute the HRH1 siRNA and control siRNA in serum-free medium.

    • Dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the siRNA-lipid complexes to the cells and incubate for the time recommended by the manufacturer (typically 4-6 hours).

    • Add complete medium and incubate for 24-72 hours to allow for knockdown of the target protein.

  • Confirmation of Knockdown: Harvest a subset of the cells to confirm the knockdown of the H1 receptor protein by Western blot or mRNA by qPCR.

  • This compound Treatment: Treat the remaining HRH1-knockdown cells and control siRNA-treated cells with this compound at a concentration that showed a clear effect in your initial experiments.

  • Functional Assay: Perform your cell-based assay.

  • Data Analysis: Compare the effect of this compound in the HRH1-knockdown cells to the control cells. If the effect of this compound is significantly reduced or absent in the knockdown cells, it confirms that the effect is mediated by the H1 receptor.

Visualizations

Below are diagrams created using Graphviz (DOT language) to illustrate key concepts.

Promethazine_Signaling_Pathways cluster_on_target On-Target Effect cluster_off_target Off-Target Effects Promethazine1 This compound H1R Histamine H1 Receptor Promethazine1->H1R Antagonizes OnTargetEffect Antihistamine Effect (e.g., Reduced Allergic Response) H1R->OnTargetEffect Inhibition leads to Promethazine2 This compound D2R Dopamine D2 Receptor Promethazine2->D2R Antagonizes MAR Muscarinic Receptor Promethazine2->MAR Antagonizes AAR Alpha-Adrenergic Receptor Promethazine2->AAR Antagonizes NMDAR NMDA Receptor Promethazine2->NMDAR Antagonizes PI3K PI3K/AKT Pathway Promethazine2->PI3K Inhibits OffTargetEffects Sedation, Antiemetic, Anticholinergic Effects, Changes in Cell Proliferation D2R->OffTargetEffects MAR->OffTargetEffects AAR->OffTargetEffects NMDAR->OffTargetEffects PI3K->OffTargetEffects

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow A 1. Initial Screening (Dose-Response Curve) B 2. Observe Unexpected Effect A->B C 3. Hypothesis Generation (Is it an off-target effect?) B->C D 4. Experimental Validation C->D E Competitive Binding Assay (with selective ligands) D->E F Genetic Knockdown/Out (siRNA/CRISPR of H1R) D->F G Pharmacological Inhibition (of suspected off-target pathway) D->G H 5. Data Interpretation E->H F->H G->H I Effect is On-Target H->I If validated J Effect is Off-Target H->J If not validated

Caption: Experimental workflow for investigating off-target effects.

Caption: A logical decision tree for troubleshooting unexpected results.

References

Technical Support Center: Enhancing Promethazine Delivery and Bioavailability in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the delivery and bioavailability of promethazine in animal research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges with oral administration of this compound in animal models?

Oral administration of this compound often results in poor and variable bioavailability, primarily due to extensive first-pass metabolism in the liver.[1][2][3][4] This high variability can lead to inconsistent plasma concentrations, making it difficult to establish reliable dose-response relationships in research settings.[5] Additionally, factors such as gastrointestinal disturbances can further impair oral absorption.[6] For certain animal models, oral administration can be stressful and may require specific formulations to ensure accurate dosing.

Q2: What alternative routes of administration can improve this compound bioavailability?

Several alternative routes have been investigated to bypass first-pass metabolism and improve the systemic availability of this compound. These include:

  • Intranasal Delivery: This route offers rapid absorption and direct nose-to-brain transport, which can be advantageous for neurological studies.[6][7][8][9][10] Studies in dogs have shown that an intranasal microsphere formulation of this compound resulted in a bioavailability of 94% relative to an intramuscular injection.[6]

  • Transdermal Delivery: Transdermal patches and gels can provide sustained release of this compound, avoiding hepatic first-pass metabolism and potentially reducing side effects.[1][2][11][12]

  • Rectal Administration: While rectal administration avoids a portion of the first-pass effect, absorption can be slow and bioavailability can still be variable compared to intramuscular injection.[4][5][13][14]

  • Intramuscular Injection: This is often used as a reference route due to its high bioavailability, though it is more invasive.[6][13]

Q3: How can nanoformulations enhance the delivery of this compound?

Nanoformulations, such as nanoparticles and self-nanoemulsifying drug delivery systems (SNEDDS), can significantly improve the oral bioavailability and delivery of poorly soluble drugs like this compound.[15][16] These formulations can:

  • Enhance Solubility and Dissolution: Increase the surface area of the drug, leading to better dissolution in the gastrointestinal tract.

  • Protect from Degradation: Encapsulate the drug, protecting it from enzymatic degradation in the gut.

  • Improve Absorption: Facilitate transport across the intestinal epithelium.

  • Enable Targeted Delivery: Functionalized nanoparticles can be designed for targeted delivery to specific tissues or organs.

For instance, a self-nanoemulsifying drug delivery system (SNEDDS) has been developed as a platform for intranasal delivery of this compound to the brain.[7] Chitosan nanoparticles have also been explored to create sustained-release oral formulations.[17]

Troubleshooting Guides

Problem: High variability in plasma concentrations following oral administration.

Possible Cause Troubleshooting Step
Extensive first-pass metabolism Consider alternative routes of administration such as intranasal, transdermal, or intramuscular to bypass the liver.[1][6][13]
Incomplete or variable absorption Utilize nanoformulations (e.g., SNEDDS, nanoparticles) to improve solubility and absorption.[7][17]
Gastrointestinal distress in animals Ensure animals are properly habituated to the gavage procedure. If issues persist, consider a less stressful administration route.
Inaccurate dosing For liquid formulations, ensure proper mixing before each administration. For solid dosage forms, verify dose accuracy for the animal's weight.

Problem: Sedation or other adverse effects at therapeutic doses.

Possible Cause Troubleshooting Step
High peak plasma concentrations Consider a sustained-release formulation, such as a transdermal patch, to maintain therapeutic levels without high peaks.[1][2]
Dose-dependent effects Carefully evaluate the dose-response relationship. Lower doses of this compound may have different effects than higher doses.[18]
Drug interactions Be aware of potential interactions with other medications, such as anesthetics or tranquilizers, which can potentiate sedative effects.[19][20]

Problem: Poor brain penetration for CNS-related studies.

Possible Cause Troubleshooting Step
Blood-brain barrier hindrance Utilize intranasal delivery systems designed for direct nose-to-brain transport.[7][8][9][10]
Low systemic bioavailability Employ formulation strategies to increase overall bioavailability, which may subsequently increase the amount of drug reaching the CNS.

Data Presentation

Table 1: Bioavailability of this compound via Different Administration Routes in Animal Models

Administration Route Animal Model Formulation Bioavailability (%) Reference
IntranasalDogCarboxymethyl cellulose microspheres94 (relative to IM)[6]
IntranasalDogMyverol cubic gel54 (relative to IM)[6]
OralHumanSyrup25 (absolute)[4][14]
RectalHumanSuppository70-97 (relative to oral syrup)[4][14]
OralDogN/A10 (low)[21]

Table 2: Pharmacokinetic Parameters of Intranasal this compound Formulations in Dogs

Formulation AUC (ng h/mL) Cmax (ng/mL) Tmax (h) Reference
Microsphere (i.n.)3009N/AN/A[6]
Gel (i.n.)1727N/AN/A[6]
IntramuscularN/AN/AN/A[6]
AUC: Area under the curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; i.n.: intranasal.

Experimental Protocols

Protocol 1: Ex Vivo Transdermal Permeation Study Using Rat Skin

This protocol is adapted from a study evaluating the transdermal permeation of this compound hydrochloride.[1][2]

  • Animal Preparation: Sacrifice male Wistar rats (150-200g) using an appropriate anesthetic method.

  • Skin Excision: Shave the abdominal hair and excise the full-thickness skin. Carefully remove any adhering subcutaneous tissue.

  • Franz Diffusion Cell Setup: Mount the excised skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

  • Receptor Compartment: Fill the receptor compartment with a known volume of phosphate buffer (pH 7.4). Maintain the temperature at 37°C and stir continuously.

  • Donor Compartment: Apply the this compound formulation (e.g., gel or patch) to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.

  • Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as HPLC.

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area and plot against time to determine the flux.

Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol is based on the ionic gelation method for preparing chitosan nanoparticles.[17]

  • Chitosan Solution Preparation: Prepare a chitosan solution (e.g., 0.3% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v).

  • Drug Incorporation: Dissolve this compound hydrochloride in the chitosan solution.

  • Nanoparticle Formation: Add a cross-linking agent, such as sodium tripolyphosphate (TPP) solution, dropwise to the chitosan-drug solution under constant stirring. Nanoparticles will form spontaneously via ionic gelation.

  • Purification: Separate the nanoparticles from the solution by centrifugation.

  • Washing: Wash the nanoparticle pellet with deionized water to remove any unreacted reagents.

  • Lyophilization: Lyophilize the purified nanoparticles to obtain a dry powder for storage and further use.

  • Characterization: Characterize the nanoparticles for particle size, surface charge (zeta potential), and encapsulation efficiency.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro / Ex Vivo Testing cluster_invivo In Vivo Animal Study cluster_data Data Analysis Formulation This compound Formulation (e.g., Nanoparticles, Gel, Patch) Characterization Physicochemical Characterization Formulation->Characterization Permeation Ex Vivo Permeation Study (Franz Diffusion Cell) Characterization->Permeation Release In Vitro Drug Release Characterization->Release AnimalModel Animal Model (e.g., Rat, Dog) Permeation->AnimalModel Release->AnimalModel Dosing Drug Administration (Oral, Transdermal, Intranasal) AnimalModel->Dosing Sampling Blood Sampling Dosing->Sampling Analysis Pharmacokinetic Analysis Sampling->Analysis Efficacy Efficacy/Toxicity Assessment Analysis->Efficacy Bioavailability Bioavailability Calculation Analysis->Bioavailability

Caption: Experimental workflow for developing and evaluating novel this compound delivery systems.

troubleshooting_logic Start High Variability in Plasma this compound? Cause1 First-Pass Metabolism? Start->Cause1 Yes Cause2 Poor Absorption? Start->Cause2 No Solution1 Use Alternative Routes: - Intranasal - Transdermal Cause1->Solution1 Likely Solution2 Enhance Formulation: - Nanoformulations - SNEDDS Cause2->Solution2 Likely Cause3 Inaccurate Dosing? Cause2->Cause3 No Solution3 Review Dosing Procedure Cause3->Solution3 Possible

Caption: Troubleshooting logic for addressing high variability in this compound plasma levels.

References

Identifying and mitigating promethazine-induced artifacts in electrophysiology recordings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying and mitigating promethazine-induced artifacts in electrophysiology recordings. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about the effects of this compound on electrophysiological recordings.

Q1: What are the primary pharmacological actions of this compound that can affect electrophysiology recordings?

A1: this compound has a multifaceted pharmacological profile. It is a phenothiazine derivative that acts as a potent H1 histamine receptor antagonist, giving it sedative properties.[1][2] Additionally, it exhibits strong anticholinergic (muscarinic receptor antagonist) and antidopaminergic effects.[2][3] Of particular importance to electrophysiology, this compound is known to block several key ion channels, including:

  • hERG K+ channels: This can prolong the action potential duration.[4]

  • Voltage-gated sodium (Na+) channels: This action is similar to Class I antiarrhythmic drugs and can slow nerve impulse conduction.[1][5][6]

  • L-type calcium (Ca2+) channels and other potassium (K+) channels: These actions can affect neuronal excitability and firing patterns.

  • NMDA receptors: this compound is a non-competitive antagonist of NMDA receptors, which can contribute to its sedative and analgesic effects.[7][8]

Q2: What are the expected changes in EEG recordings after this compound administration?

A2: Studies in humans and animals have shown that this compound can induce characteristic changes in the electroencephalogram (EEG). These are generally consistent with its sedative properties and include:

  • A decrease in the amplitude of the alpha (8-13 Hz) frequency band.[4]

  • An increase in the activity of slower frequency bands, specifically delta (1-4 Hz) and theta (4-8 Hz).[1][4]

  • A dose-dependent increase in the overall amplitude of electrocorticographic activity has been observed in animal models.

It is crucial to distinguish these expected pharmacological effects from pathological abnormalities or external artifacts.

Q3: Can this compound directly create "artifacts" in my recordings?

A3: While this compound's primary effect is the modulation of neuronal activity, its sedative properties can indirectly lead to what might be perceived as artifacts. For example, the increased delta and theta activity is a physiological response to the drug, not a technical artifact. However, if the animal is heavily sedated, changes in breathing or muscle tone could introduce movement or physiological artifacts. The direct blocking of ion channels will alter action potential waveforms, which could be misinterpreted as a spike sorting artifact if not anticipated.

Q4: How does this compound affect single-unit and local field potential (LFP) recordings?

A4: Direct research on this compound-specific artifacts in single-unit and LFP recordings is limited. However, based on its known mechanisms, we can anticipate certain effects:

  • Single-Unit Recordings: this compound's blockade of sodium and potassium channels can alter the shape of action potentials (e.g., broader spikes). This could potentially complicate spike sorting if the algorithm is not robust to waveform changes. The sedative effects will also likely alter the firing rates of neurons.

  • Local Field Potentials (LFPs): The increase in delta and theta activity observed in EEG is likely to be reflected in the LFP. The overall power spectrum of the LFP may shift towards lower frequencies.

Q5: At what concentrations are these effects typically observed?

A5: The effects of this compound are concentration-dependent. Studies have reported various IC50 values for its channel-blocking activities, which can serve as a general guide. It is important to note that in vivo effective concentrations may differ from in vitro values.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound on various ion channels.

Table 1: this compound Blockade of Ion Channels

Target ChannelPreparationIC50 / K_DEffectReference(s)
hERG K+ ChannelGuinea pig ventricular myocytes0.73 µM (for APD90)Prolongs action potential duration[4]
hERG K+ ChannelHEK293 cells1.46 µM (at +20mV)Concentration-dependent current decrease[4]
Fast Na+ ChannelGuinea pig ventricular myocytes42.6 µM (at -140 mV)Blocks Na+ current[5][6]
Fast Na+ ChannelGuinea pig ventricular myocytes4.4 µM (at -80 mV)Enhanced blockade at less negative potential[5][6]
NMDA ReceptorHuman TsA cells~20 µMNon-competitive inhibition of NMDA-induced currents[7][8]

Troubleshooting Guides

Use these step-by-step guides to identify and mitigate potential issues in your electrophysiology recordings when using this compound.

Guide 1: Distinguishing Pharmacological Effects from Artifacts in EEG/LFP Recordings

Problem: You observe a significant increase in low-frequency (delta/theta) activity and a decrease in alpha activity after this compound administration.

Caption: Workflow for differentiating this compound's effects from artifacts.

Steps:

  • Characterize the Change: After administering this compound, perform a spectral analysis of your EEG or LFP data. Compare the power in different frequency bands (delta, theta, alpha, beta, gamma) to your baseline recordings.

  • Consult Known Effects: A decrease in alpha power and an increase in delta and theta power are expected pharmacological effects of this compound.[1][4]

  • Inspect Raw Traces for Non-Physiological Artifacts: Look for high-frequency noise, 50/60 Hz line noise, or sudden large voltage shifts that are not characteristic of brain activity. If present, check your grounding and shielding.

  • Identify Potential Physiological Artifacts: Heavy sedation can lead to changes in breathing, which may introduce slow-wave artifacts. Muscle twitches can cause EMG artifacts. Correlate the observed signal changes with the animal's behavior.

  • Apply Signal Processing Techniques: If physiological or residual external artifacts are suspected, use computational methods for removal.

    • Independent Component Analysis (ICA): This is a powerful technique for separating independent sources of signal, including brain activity and various artifacts.

    • Filtering: Apply a high-pass filter to remove slow-wave drift (e.g., >0.5 Hz) or a notch filter for line noise. Be cautious with low-pass filtering, as it may remove genuine high-frequency neural activity.

Guide 2: Managing Potential Spike Sorting Issues with this compound

Problem: You notice changes in spike waveforms or clustering quality after this compound administration.

G A Start: Observe Spike Sorting Issues B Visually inspect spike waveforms pre- vs. post-promethazine A->B C Are there consistent changes in waveform shape (e.g., broadening)? B->C D Pharmacological Effect: Channel blockade altering action potential C->D Yes F Is there an increase in multi-unit hash or unclusterable spikes? C->F No E Adjust spike sorting parameters (e.g., feature selection, cluster separation) D->E J Document waveform changes as a drug effect E->J G Possible decrease in signal-to-noise ratio F->G Yes H Review recording stability and electrode placement G->H I Implement more robust spike sorting algorithms H->I

Caption: Troubleshooting spike sorting after this compound administration.

Steps:

  • Visualize Waveform Changes: Directly compare the average spike waveforms of well-isolated units before and after this compound administration. Look for changes in amplitude, duration, or repolarization phase.

  • Anticipate Pharmacological Effects: this compound's blockade of Na+ and K+ channels can lead to a broadening of the action potential waveform.[5][6] This is a physiological effect and not a technical artifact.

  • Adjust Spike Sorting Parameters: If you observe consistent waveform changes, your spike sorting algorithm may need adjustment.

    • Feature Selection: Instead of relying solely on amplitude, consider using features that are less sensitive to waveform broadening, such as principal component analysis (PCA) or wavelet-based features.

    • Clustering: You may need to manually merge clusters that have been artificially split due to subtle waveform changes.

  • Assess Signal-to-Noise Ratio (SNR): A decrease in the amplitude of spikes relative to the background noise could be due to the sedative effects of the drug on neuronal firing. Ensure your recording is stable and that the electrode has not drifted.

  • Consider Advanced Sorting Algorithms: If standard sorting methods are insufficient, explore more advanced algorithms that can account for non-stationarities in spike waveforms.

Experimental Protocols

While specific protocols for mitigating this compound-induced artifacts are not well-established, the following general methodologies are recommended.

Protocol 1: Baseline and Post-Drug Recording for EEG/LFP
  • Acquire Stable Baseline: Record at least 30 minutes of stable baseline electrophysiological data before any drug administration. This is crucial for comparison.

  • Administer this compound: Administer this compound at the desired dose and route. Allow sufficient time for the drug to take effect (typically 20-30 minutes for systemic administration).

  • Continuous Recording: Record continuously throughout the post-administration period to capture the onset and duration of the drug's effects.

  • Behavioral Monitoring: Simultaneously video-record the animal's behavior to correlate physiological artifacts (e.g., movement, respiration) with the electrophysiological data.

  • Data Segmentation: For analysis, segment the data into pre-drug (baseline) and post-drug epochs.

  • Spectral Analysis: Perform power spectral density (PSD) analysis on both baseline and post-drug segments to quantify changes in frequency bands.

  • Artifact Identification: Visually inspect the raw data and use automated methods to identify and mark segments containing non-physiological artifacts.

  • Artifact Removal: Apply appropriate artifact removal techniques (e.g., ICA) to the entire dataset before comparing baseline and post-drug conditions.

Protocol 2: Spike Sorting in the Presence of Pharmacological Agents
  • Record Wideband Data: Acquire the raw neural signal at a high sampling rate (e.g., 30 kHz) to preserve the full spike waveform.

  • Filtering: Apply a zero-phase bandpass filter (e.g., 300-6000 Hz) to the continuous data to isolate spiking activity without introducing phase distortion.

  • Spike Detection and Alignment: Use a consistent threshold for spike detection across the entire recording session (both pre- and post-drug). Align spikes to their peak or trough.

  • Feature Extraction: Extract features from the detected spikes using methods like PCA or wavelet decomposition.

  • Clustering: Perform initial automated clustering.

  • Manual Curation: Carefully inspect the resulting clusters. Look for clusters that may have been artificially split due to waveform changes post-drug administration and merge them where appropriate. Compare the average waveforms of clusters across the pre- and post-drug periods.

  • Quality Metrics: Assess the quality of your sorted units using metrics such as inter-spike interval distributions and refractory period violations.

Signaling Pathway and Workflow Diagrams

This compound's Multi-Target Mechanism of Action

Promethazine_MoA cluster_receptors Receptor Antagonism cluster_channels Ion Channel Blockade cluster_effects Physiological Effects This compound This compound H1 H1 Histamine Receptor This compound->H1 Antagonist D2 D2 Dopamine Receptor This compound->D2 Antagonist Muscarinic Muscarinic Acetylcholine Receptor This compound->Muscarinic Antagonist Na_Channel Voltage-Gated Na+ Channel This compound->Na_Channel Blocker hERG_K_Channel hERG K+ Channel This compound->hERG_K_Channel Blocker Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Blocker NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Antagonist Sedation Sedation H1->Sedation Antiemetic Antiemetic Effects D2->Antiemetic Anticholinergic Anticholinergic Effects Muscarinic->Anticholinergic Slowed_Conduction Slowed Nerve Conduction Na_Channel->Slowed_Conduction Altered_AP Altered Action Potential hERG_K_Channel->Altered_AP Ca_Channel->Altered_AP NMDA_Receptor->Sedation

Caption: this compound's interactions with multiple receptors and ion channels.

References

Best practices for the long-term storage of promethazine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting tips, and frequently asked questions regarding the long-term storage and handling of promethazine stock solutions for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound hydrochloride stock solutions?

A1: this compound hydrochloride is soluble in several common laboratory solvents. For creating stock solutions, the following are recommended:

  • Water: this compound hydrochloride is very soluble in water.[1] However, aqueous solutions are not recommended for long-term storage; they should be prepared fresh and used within a day.[2]

  • Ethanol (95%): It is freely soluble in ethanol.[1]

  • DMSO (Dimethyl Sulfoxide): Solubility is approximately 5 mg/mL.[2]

  • Dimethyl Formamide (DMF): Solubility is approximately 10 mg/mL.[2]

When preparing solutions, the solvent of choice should be purged with an inert gas.[2] For biological experiments, ensure the final concentration of the organic solvent is low enough to not affect the experimental system.[2]

Q2: What are the optimal storage conditions for solid this compound hydrochloride?

A2: Solid this compound hydrochloride should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2] Under these conditions, the compound is stable for at least four years.[2]

Q3: How should I store my this compound stock solution for long-term use?

A3: For long-term storage, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Stock solutions in organic solvents like DMSO or ethanol should be stored at -20°C.[2][3] It is advisable to use these solutions within one month.[3] Always store solutions in tightly sealed, light-resistant containers.[4][5]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is highly sensitive to light.[4] Both the solid compound and its solutions will gradually change color and degrade upon exposure to light.[1] It is critical to use light-resistant containers (e.g., amber vials) and to protect solutions from light during storage and handling.[5] this compound hydrochloride solutions exposed to light are less stable than those protected from light.[6]

Q5: My this compound solution has turned blue. Can I still use it?

A5: No, you should discard the solution. This compound hydrochloride powder slowly oxidizes and turns blue on prolonged exposure to air and moisture.[4] A color change in the solution indicates degradation and it should not be used for experiments.[4]

Q6: What is the stability of this compound in aqueous solutions?

A6: Aqueous solutions of this compound are not recommended for long-term storage. It is best to prepare them fresh for each experiment. One source suggests not storing aqueous solutions for more than one day.[2] The stability of this compound in aqueous solutions is also pH-dependent, with stability generally increasing as the pH decreases.[4]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Precipitation in stock solution upon thawing - Solution concentration exceeds solubility at lower temperatures.- Solvent evaporation.- Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the clear supernatant. Prepare a fresh stock solution at a slightly lower concentration for future use.- Ensure vials are tightly sealed to prevent solvent evaporation.
Solution has developed a yellow or blue tint - Oxidation and/or photodegradation.- Discard the solution immediately.[4]- Prepare a fresh stock solution.- Ensure future stock solutions are stored in amber, airtight vials, protected from light, and blanketed with an inert gas like argon or nitrogen if possible.
Inconsistent experimental results using the same stock solution - Degradation of the compound due to improper storage or repeated freeze-thaw cycles.- Inaccurate initial concentration.- Prepare fresh aliquots from a new batch of solid compound.- Avoid repeated freeze-thaw cycles by making single-use aliquots.- Re-verify the concentration of the stock solution if possible.
Difficulty dissolving this compound hydrochloride in the chosen solvent - Reaching the solubility limit.- Poor quality of the solvent.- Refer to the solubility data (see FAQ A1). You may need to use a different solvent or a lower concentration.- Use high-purity, anhydrous grade solvents.- Gentle warming and sonication can aid dissolution.[3]

Data Summary

Stability of this compound in Methanol Solutions

The following table summarizes the degradation of this compound in methanolic solutions over 19 days under various storage conditions. This data highlights the significant impact of temperature and light on stability.

ConcentrationStorage Condition% of Original Amount Remaining After 19 Days
0.5 mg/mLLow Temperature, Darkness84.0%
0.05 mg/mLLow Temperature, Darkness89.6%
0.5 mg/mLRoom Temperature, Darkness38.1%
0.05 mg/mLRoom Temperature, Darkness62.6%
0.5 mg/mLRoom Temperature, Light36.7%
0.05 mg/mLRoom Temperature, Light52.6%
Data adapted from a study on the stability of this compound enantiomers in methanolic solutions.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Hydrochloride Stock Solution (e.g., 10 mM in DMSO)

Materials:

  • This compound hydrochloride (FW: 320.9 g/mol )[2]

  • Anhydrous DMSO

  • Sterile, light-resistant (amber) microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Methodology:

  • Preparation: Work in a clean, dry environment, under subdued light if possible.

  • Weighing: Weigh out the desired amount of this compound hydrochloride powder using a calibrated balance. For a 10 mM solution, this would be 3.209 mg per 1 mL of solvent.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound hydrochloride powder.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles.

  • Storage: Tightly seal the vials and store them at -20°C, protected from light.[2][3]

Visualizations

experimental_workflow Experimental Workflow: Preparing & Storing Stock Solution cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh this compound HCl add_solvent Add Anhydrous Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Light-Resistant Vials dissolve->aliquot store Store at -20°C, Protected from Light aliquot->store thaw Thaw Single Aliquot store->thaw dilute Dilute to Working Concentration in Media thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and storing this compound stock solutions.

troubleshooting_logic Troubleshooting Logic for Stored Solutions start Inspect Stored Solution Before Use color_check Is there a color change (yellow/blue)? start->color_check precipitate_check Is there precipitation? color_check->precipitate_check No discard Discard Solution & Prepare Fresh Stock color_check->discard Yes warm_vortex Gently Warm & Vortex precipitate_check->warm_vortex Yes use_solution Solution is OK for Use precipitate_check->use_solution No warm_vortex->discard Not Resolved warm_vortex->use_solution Resolved

Caption: Decision tree for troubleshooting common stock solution issues.

References

Technical Support Center: Managing Promethazine-Induced Paradoxical Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing paradoxical effects, such as akathisia, in animal models treated with promethazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound-induced akathisia and why is it considered a "paradoxical effect"?

A1: this compound is primarily known for its sedative, antihistaminic, and antiemetic properties. A paradoxical effect occurs when a drug produces a response that is opposite to its intended effect. In the case of this compound, instead of sedation, some animal models may exhibit restlessness, agitation, and an inability to remain still.[1][2] This cluster of behaviors is analogous to akathisia, a movement disorder characterized by a subjective feeling of inner restlessness and a compelling urge to move.[3][4] This reaction is considered paradoxical because it contradicts the expected sedative effects of the drug.

Q2: What is the proposed mechanism behind this compound-induced akathisia?

A2: The exact mechanism is not fully elucidated, but it is believed to be related to this compound's action as a dopamine D2 receptor antagonist.[1] By blocking dopamine receptors, this compound can disrupt the delicate balance of neurotransmission in the brain, particularly within the nigrostriatal pathway, which is involved in motor control.[3][4][5] This disruption can lead to the extrapyramidal symptoms characteristic of akathisia. An imbalance between dopaminergic and other neurotransmitter systems, such as serotonergic and noradrenergic systems, has also been implicated in the pathophysiology of akathisia.[6]

Q3: In which animal models are paradoxical effects to this compound more commonly observed?

A3: While research specifically detailing this compound-induced akathisia in various animal models is limited, rodent models (rats and mice) are commonly used to study drug-induced movement disorders.[7][8] Additionally, non-human primates and dogs have also been used to model drug-induced akathisia.[7] The expression of paradoxical effects can be influenced by species, strain, age, and individual differences in drug metabolism.[1]

Q4: Are there any known drug interactions that can exacerbate this compound-induced akathisia?

A4: Yes, co-administration of drugs that are also metabolized by the cytochrome P450 isozyme CYP2D6 can potentially increase the bioavailability and decrease the clearance of this compound, leading to more severe akathisia.[9][10] For instance, a study in humans showed that the co-administration of midodrine, an alpha-adrenergic agonist, significantly exacerbated this compound-induced akathisia.[9][10] Researchers should carefully review the metabolic pathways of any co-administered drugs.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Hyperactivity/Restlessness: Animal exhibits increased locomotion, repetitive movements (e.g., circling, excessive grooming), or an inability to remain still after this compound administration.This may be a manifestation of this compound-induced akathisia, a paradoxical effect. The dopaminergic blockade caused by this compound can lead to this state of motor restlessness.[1]1. Dose Adjustment: Lower the dose of this compound. The effect is often dose-dependent.[1] 2. Re-evaluate Experimental Design: Consider if the observed behavior could be a confounding factor for the primary endpoints of your study. 3. Pharmacological Intervention: In some clinical settings, beta-blockers (e.g., propranolol), serotonin antagonists (e.g., mirtazapine, cyproheptadine), or benzodiazepines are used to manage akathisia.[6][11] The applicability of these interventions in an animal model would need careful consideration and pilot testing.
Inconsistent or Variable Behavioral Responses: Some animals in the treatment group show sedation, while others exhibit hyperactivity.Individual differences in drug metabolism, genetics, or underlying stress levels can contribute to this variability.[1]1. Increase Sample Size: A larger number of animals may be needed to achieve statistical power despite the variability. 2. Control for Stress: Ensure a consistent and low-stress environment for all animals, as stress can influence behavioral responses. 3. Genetic Homogeneity: Use a genetically homogeneous strain of animals if possible.
Difficulty in Distinguishing Akathisia from General Hyperactivity: It is challenging to determine if the observed motor activity is true akathisia or a non-specific stimulant effect.Akathisia is characterized by an inner restlessness leading to movement, which is difficult to assess in animals. However, specific behavioral patterns can be indicative.1. Detailed Behavioral Scoring: Utilize a detailed ethogram to score specific behaviors associated with akathisia, such as frequent changes in posture, rocking movements, and an inability to stay in one location. 2. Open Field Test Analysis: In an open field test, akathisia might manifest as increased movement that is not necessarily exploratory (e.g., repetitive circling in a small area) rather than thigmotaxis (wall-hugging) or central zone exploration.
Confounding Sedative Effects: At higher doses, the sedative effects of this compound may mask the underlying akathisia.This compound has a dual effect; it can cause both sedation and akathisia, with the dominant effect potentially being dose-dependent.[12]1. Dose-Response Study: Conduct a thorough dose-response study to identify the dose range where akathisia is most prominent without being overshadowed by sedation. 2. Time-Course Analysis: Observe the animals at multiple time points after drug administration, as the sedative and akathisic effects may have different onset and duration.

Experimental Protocols

1. Induction and Assessment of this compound-Induced Akathisia in a Rodent Model (Rat)

  • Objective: To induce and quantify akathisia-like behaviors in rats following this compound administration.

  • Materials:

    • This compound hydrochloride solution

    • Vehicle (e.g., sterile saline)

    • Male Wistar or Sprague-Dawley rats (250-300g)

    • Open field apparatus (e.g., 100cm x 100cm) with video tracking software

    • Observation chambers with transparent walls

  • Methodology:

    • Habituation: Acclimatize rats to the testing room for at least 1 hour before the experiment. Habituate each rat to the open field apparatus for 10 minutes for 2 consecutive days prior to testing.

    • Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle to different groups of rats. The optimal dose range should be determined in a pilot study.

    • Behavioral Observation:

      • Open Field Test (30 minutes post-injection): Place the rat in the center of the open field and record its activity for 15-30 minutes.

        • Parameters to measure:

          • Total distance traveled

          • Time spent in the center vs. periphery

          • Number of ambulatory movements

          • Number of stereotypic movements (e.g., repetitive grooming, head weaving)

          • Number of rearing events

      • Observational Scoring (continuous for 60 minutes post-injection): Place the rat in an individual observation chamber. A trained observer, blind to the treatment groups, should score the following behaviors at regular intervals (e.g., every 5 minutes):

        • Restlessness Score:

          • 0: Sleeping or immobile

          • 1: Awake but calm

          • 2: Mild restlessness, occasional shifting of position

          • 3: Moderate restlessness, frequent shifting, and some repetitive movements

          • 4: Severe restlessness, constant movement, inability to remain still

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

2. Quantitative Data Summary

Currently, there is a lack of specific published quantitative data on this compound-induced akathisia in animal models. The following table is a template that researchers can use to structure their own data.

Dose of this compound (mg/kg) Mean Total Distance Traveled (cm) in Open Field (Mean ± SEM) Mean Restlessness Score (Mean ± SEM) Percentage of Animals Exhibiting Akathisia-like Behaviors
Vehiclee.g., 1500 ± 120e.g., 0.5 ± 0.1e.g., 0%
5Insert DataInsert DataInsert Data
10Insert DataInsert DataInsert Data
20Insert DataInsert DataInsert Data

Visualizations

Promethazine_Akathisia_Pathway This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonism Dopamine_Transmission Dopamine Transmission D2_Receptor->Dopamine_Transmission Blockade Nigrostriatal_Pathway Nigrostriatal Pathway Motor_Control Normal Motor Control Nigrostriatal_Pathway->Motor_Control Regulation Akathisia Akathisia (Restlessness, Urge to Move) Nigrostriatal_Pathway->Akathisia Dysregulation Dopamine_Transmission->Nigrostriatal_Pathway Reduced Signaling

Caption: Proposed signaling pathway for this compound-induced akathisia.

Experimental_Workflow start Start: Animal Acclimatization habituation Habituation to Testing Environment start->habituation grouping Random Assignment to Groups (Vehicle, this compound Doses) habituation->grouping administration Drug Administration (i.p.) grouping->administration observation Behavioral Observation administration->observation open_field Open Field Test observation->open_field Quantitative scoring Observational Scoring observation->scoring Qualitative analysis Data Analysis open_field->analysis scoring->analysis end End: Interpretation of Results analysis->end

Caption: Workflow for assessing this compound-induced akathisia in rodents.

Troubleshooting_Logic start Observation: Unexpected Hyperactivity is_akathisia Is it likely akathisia? start->is_akathisia dose_response Action: Conduct Dose-Response Study is_akathisia->dose_response Yes redesign Action: Re-evaluate/ Redesign Experiment is_akathisia->redesign No/ Uncertain lower_dose Action: Lower This compound Dose dose_response->lower_dose confounding Is it a confounding factor for the study? lower_dose->confounding confounding->redesign Yes continue_study Continue Study with Adjusted Parameters confounding->continue_study No end Resolution redesign->end continue_study->end

Caption: Logical workflow for troubleshooting paradoxical hyperactivity.

References

Technical Support Center: Enhancing Promethazine Solubility for In Vitro Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for effectively dissolving promethazine, primarily in its hydrochloride salt form, for use in various in vitro experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable form of this compound for aqueous solutions in in vitro studies?

A1: this compound hydrochloride (HCl) is the recommended form. The hydrochloride salt is significantly more soluble in water and aqueous buffers compared to the this compound free base.[1][2] this compound HCl is a white to faint-yellow crystalline powder that is freely soluble in water.[3][4]

Q2: What are the best solvents for preparing a high-concentration this compound HCl stock solution?

A2: For concentrations that exceed aqueous solubility limits, organic solvents are recommended. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents for creating concentrated stock solutions.[5] From these, small volumes can be diluted into your aqueous experimental medium.

Q3: How does pH influence the solubility of this compound HCl?

A3: this compound is a weak base, and its solubility is pH-dependent.[6] It is significantly more soluble in acidic conditions (e.g., pH 1.2 to 5.5) where the molecule is protonated.[7][8][9] As the pH becomes neutral or alkaline, its aqueous solubility tends to decrease, which can be a critical factor in cell culture media or physiological buffers.[6]

Q4: How should I store my this compound HCl solutions?

A4: this compound HCl is sensitive to light and can oxidize when exposed to air, which may cause a blue discoloration.[3][4][10]

  • Powder: Store the solid powder, protected from light, at -20°C for long-term stability (≥4 years).[5]

  • Organic Stock Solutions: Stock solutions in solvents like DMSO can be stored at -20°C for several months or up to a year at -80°C.[11] It is best to aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[11]

  • Aqueous Solutions: Aqueous solutions are less stable and should ideally be prepared fresh before each experiment. It is not recommended to store aqueous solutions for more than one day.[5]

Q5: Why did my this compound HCl solution turn blue?

A5: A blue discoloration indicates that the this compound HCl has oxidized.[3] This can happen upon prolonged exposure to air and light, especially in aqueous solutions.[4][10] If you observe this color change, the solution may be degraded, and it is recommended to prepare a fresh solution to ensure experimental accuracy.

Quantitative Solubility Data

The solubility of this compound can vary based on the specific solvent, pH, and temperature. The data below is compiled from various sources to provide a comparative overview.

Solvent/MediumFormApproximate SolubilityReference
WaterThis compound HClVery Soluble (~1667 mg/mL)[12]
WaterThis compound HClFreely Soluble[3][4][7]
WaterThis compound HCl64 mg/mL[11]
Water (distilled)This compound HCl557.7 mg/mL[8][9]
Water (24 °C)This compound Base15.6 mg/L (0.0156 mg/mL)[1]
Phosphate-Buffered Saline (PBS, pH 7.2)This compound HCl~2 mg/mL[5]
Phosphate-Buffered Saline (PBS)This compound HCl120 mg/mL[13]
0.1 N HCl (pH 1.2)This compound HCl590.0 mg/mL[8][9]
Phosphate Buffer (pH 6.8)This compound HCl9.15 ± 0.024 mg/mL[14]
Phosphate Buffer (pH 7.4)This compound HCl554.3 mg/mL[8][9]
EthanolThis compound HCl~2 mg/mL[5]
EthanolThis compound HCl34 - 64 mg/mL[11]
Dimethyl Sulfoxide (DMSO)This compound HCl~5 mg/mL[5]
Dimethyl Sulfoxide (DMSO)This compound HCl64 mg/mL[11]
Dimethylformamide (DMF)This compound HCl~10 mg/mL[5]
ChloroformThis compound HClVery Soluble (~500 mg/mL)[12]
Ether, AcetoneThis compound HClPractically Insoluble[12]

Note: Discrepancies in reported solubility values can arise from differences in experimental conditions (e.g., temperature, pH, buffer composition, measurement technique). Researchers should perform preliminary solubility tests in their specific experimental media.

Experimental Protocols & Workflow

A common challenge is introducing a drug from a high-concentration organic stock into an aqueous medium without precipitation.

G cluster_prep Preparation Strategy start Start: Need to Prepare This compound HCl Solution decision Is required concentration > 2 mg/mL in neutral pH buffer (e.g., PBS)? start->decision stock_prep Protocol 1: Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) decision->stock_prep  Yes direct_prep Protocol 3: Directly Dissolve this compound HCl in Aqueous Buffer decision->direct_prep No   working_prep Protocol 2: Prepare Working Solution by Diluting Stock into Aqueous Buffer stock_prep->working_prep end_node Solution Ready for Experiment working_prep->end_node direct_prep->end_node

Caption: Experimental workflow for preparing this compound HCl solutions.

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mg/mL in DMSO)
  • Weighing: Accurately weigh the desired amount of this compound HCl powder in a sterile microfuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube. For example, to make a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until all the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution if needed.[13]

  • Storage: Store the stock solution in a tightly sealed, light-protected (amber) vial at -20°C or -80°C.[11] Aliquot to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution from an Organic Stock
  • Calculation: Determine the volume of stock solution needed to achieve the final desired concentration in your aqueous medium (e.g., cell culture media, PBS). Crucially, ensure the final concentration of the organic solvent is non-toxic to your experimental system (typically <0.5%, and often <0.1%).

  • Dilution: Add the required volume of the aqueous medium to a sterile tube.

  • Mixing: While vortexing the aqueous medium at a moderate speed, add the small volume of the this compound HCl stock solution drop-by-drop. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation or cloudiness. The solution should be clear.

Protocol 3: Direct Solubilization in Aqueous Media (for lower concentrations)
  • Weighing: Accurately weigh the this compound HCl powder.

  • Solubilization: Add the powder directly to your experimental buffer or medium.

  • Mixing: Agitate or vortex the solution until the powder is fully dissolved. This method is suitable when the final concentration is well below the known solubility limit for that specific medium (e.g., <2 mg/mL in PBS, pH 7.2).[5]

Troubleshooting Guide

Issues with solubility can compromise experimental results. The following guide addresses common problems.

G cluster_troubleshoot Troubleshooting Precipitation start Problem: Precipitate or Cloudiness Observed in Solution q1 Was solution prepared by diluting an organic stock? start->q1 q2 Was drug dissolved directly in aqueous buffer? start->q2 q1->q2 No a1_cause Cause: - Final concentration exceeds aqueous solubility. - Final solvent % is too high. - Poor mixing technique. q1->a1_cause Yes a2_cause Cause: - Target concentration is too high  for the buffer's pH and composition. q2->a2_cause Yes a1_solution Solution: - Lower the final concentration. - Add stock to buffer while vortexing. - Ensure final solvent % is low (<0.5%). a1_cause->a1_solution a2_solution Solution: - Use the organic stock method (Protocol 1 & 2). - Use a more acidic buffer (if compatible). - Use sonication or gentle warming. a2_cause->a2_solution

Caption: Troubleshooting logic for this compound precipitation issues.

IssuePossible CauseRecommended Solution
Powder won't dissolve in aqueous buffer The target concentration exceeds the solubility limit at the buffer's specific pH.1. Prepare a concentrated stock in DMSO or ethanol and dilute it into the buffer (Protocols 1 & 2). 2. Use sonication or gentle warming to aid dissolution, but be cautious of potential degradation. 3. If experimentally permissible, use a slightly more acidic buffer to increase solubility.[8]
Precipitate forms after diluting DMSO/ethanol stock into media The final drug concentration is above its aqueous solubility limit. The rapid change in solvent polarity causes the drug to crash out of the solution.1. Reduce the final concentration of this compound HCl. 2. Ensure the final percentage of the organic solvent is minimal (e.g., <0.5%).[5] 3. Add the stock solution very slowly to the aqueous medium while it is being vortexed or stirred vigorously to ensure rapid dispersion.
Inconsistent experimental results Degradation of this compound HCl in the solution due to exposure to light, air, or prolonged storage.1. Always prepare fresh aqueous working solutions for each experiment.[5] 2. Protect all solutions from direct light by using amber tubes or covering them with foil.[7][10] 3. Ensure stock solutions are properly stored and have not undergone excessive freeze-thaw cycles.

This compound Signaling Pathways

This compound is a versatile antagonist that interacts with multiple receptor systems, which is critical to consider when interpreting experimental data. Its primary activity is as a histamine H1 receptor antagonist.[3][15]

G This compound This compound h1 Histamine H1 Receptor This compound->h1 Strong Antagonist mach Muscarinic ACh Receptor This compound->mach Moderate Antagonist d2 Dopamine D2 Receptor This compound->d2 Moderate Antagonist alpha1 α1-Adrenergic Receptor This compound->alpha1 Moderate Antagonist serotonin 5-HT2A / 5-HT2C Receptors This compound->serotonin Weak/Moderate Antagonist nmda NMDA Receptor This compound->nmda Non-competitive Antagonist

Caption: Primary receptor antagonism pathways of this compound.

This compound acts as an antagonist at several key receptors:

  • Histamine H1 Receptor: Strong antagonism, responsible for its antihistaminic effects.[3][16]

  • Muscarinic Acetylcholine (mACh) Receptors: Moderate antagonism, contributing to its anticholinergic and antiemetic effects.[3][16]

  • Dopamine D2 Receptors: Moderate antagonism, underlying its weak antipsychotic and antiemetic properties.[3][15]

  • α1-Adrenergic Receptors: Moderate antagonism.[3][15]

  • Serotonin (5-HT) Receptors: Weak to moderate affinity for 5-HT2A and 5-HT2C receptors.[3]

  • NMDA Receptors: Acts as a non-competitive antagonist.[3]

  • Sodium Channels: Blocks sodium channels, which contributes to a local anesthetic effect.[3]

References

Validation & Comparative

Validating the efficacy of promethazine as a neuroprotective agent in ischemic stroke models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of promethazine as a neuroprotective agent in preclinical ischemic stroke models reveals significant therapeutic potential, primarily through the attenuation of oxidative stress. When compared with other neuroprotective agents investigated in similar models, this compound, often in combination with chlorpromazine (C+P), demonstrates comparable efficacy in reducing infarct volume and improving neurological outcomes. This guide provides a detailed comparison of this compound with other notable neuroprotective agents, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in evaluating its potential for clinical translation.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes the quantitative data on the efficacy of this compound and alternative neuroprotective agents in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.

Neuroprotective AgentAnimal ModelDosage and Administration RouteTiming of AdministrationInfarct Volume Reduction (%)Neurological Deficit ImprovementReference(s)
This compound (with Chlorpromazine) Sprague-Dawley Rat (MCAO)8 mg/kg (C+P) IPAt the onset of reperfusionSignificant reductionSignificant improvement in neurological deficit scores[1][2]
Edaravone Wistar Rat (MCAO)3 mg/kg IVWithin 60 minutes of reperfusion~35%Significant improvement in neurological scores
Citicoline Sprague-Dawley Rat (MCAO)500 mg/kg IP24 hours post-MCAO~28% (meta-analysis of experimental studies)Improved neurological recovery
NXY-059 Rat (transient MCAO)10 mg/kg/h IV infusion2.25 hours post-occlusion~59%Dose-dependent decrease in neurological impairment
Minocycline Wistar Rat (transient MCAO)10 mg/kg IV4 hours post-MCAO56%Significant improvement in neurological scores
Cerebrolysin Wistar Rat (embolic MCAO)5 ml/kg IP4 hours post-MCAOSignificant reductionSignificant improvement in neurological outcome[1][3]

IP: Intraperitoneal; IV: Intravenous; MCAO: Middle Cerebral Artery Occlusion

Mechanisms of Neuroprotection: A Comparative Overview

The neuroprotective mechanisms of these agents, while diverse, often converge on common pathways of ischemic cell death, such as oxidative stress, inflammation, and apoptosis.

AgentPrimary Mechanism of Action
This compound (C+P) Reduces oxidative stress by inhibiting the PKC-δ/NOX/MnSOD pathway, leading to decreased production of reactive oxygen species (ROS).[1][4]
Edaravone A potent free-radical scavenger that protects against oxidative damage to the brain.[2][5]
Citicoline Stabilizes cell membranes, reduces oxidative stress, and has anti-inflammatory and anti-apoptotic effects.[6][7]
NXY-059 A free-radical trapping agent.[8][9]
Minocycline Exerts anti-inflammatory, anti-apoptotic, and antioxidant effects.[3][4][10]
Cerebrolysin A mixture of neurotrophic factors that promotes neuronal survival and repair.[1][11][12]

Experimental Protocols

A standardized experimental protocol is crucial for the valid comparison of neuroprotective agents. The following outlines a typical methodology used in the preclinical evaluation of these drugs in a rat model of ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia that mimics human stroke.

Animals: Adult male Sprague-Dawley or Wistar rats (250-300g) are commonly used.

Surgical Procedure:

  • Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a combination of ketamine and xylazine).

  • Incision: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • Occlusion: The ECA is ligated and dissected. A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 90 or 120 minutes), the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.

  • Closure: The incision is sutured, and the animal is allowed to recover from anesthesia.

Drug Administration: The neuroprotective agent or vehicle (control) is administered at a predetermined time point relative to the onset of ischemia or reperfusion, via the specified route (e.g., intraperitoneal or intravenous injection).

Outcome Measures:

  • Infarct Volume Assessment: 24 to 48 hours post-MCAO, animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified using image analysis software.

  • Neurological Deficit Scoring: A battery of behavioral tests is performed to assess neurological function. A common scoring system is the Bederson scale or a modified neurological severity score (mNSS), which evaluates motor deficits, balance, and reflexes.

Visualizing the Pathways and Processes

To better understand the complex interactions involved in ischemic stroke and the evaluation of neuroprotective agents, the following diagrams have been generated using Graphviz.

G cluster_0 Ischemic Cascade cluster_1 This compound's Point of Intervention Ischemic Stroke Ischemic Stroke Energy Failure Energy Failure Ischemic Stroke->Energy Failure Excitotoxicity Excitotoxicity Energy Failure->Excitotoxicity Calcium Overload Calcium Overload Excitotoxicity->Calcium Overload Oxidative Stress Oxidative Stress Calcium Overload->Oxidative Stress Inflammation Inflammation Oxidative Stress->Inflammation Apoptosis Apoptosis Inflammation->Apoptosis Neuronal Death Neuronal Death Apoptosis->Neuronal Death This compound This compound Inhibition of PKC-delta/NOX Inhibition of PKC-delta/NOX This compound->Inhibition of PKC-delta/NOX Inhibits Reduced ROS Production Reduced ROS Production Inhibition of PKC-delta/NOX->Reduced ROS Production Leads to Reduced ROS Production->Oxidative Stress

Signaling Pathway of Ischemic Injury and this compound's Intervention.

G Animal Acclimatization Animal Acclimatization Baseline Neurological Assessment Baseline Neurological Assessment Animal Acclimatization->Baseline Neurological Assessment MCAO Surgery MCAO Surgery Baseline Neurological Assessment->MCAO Surgery Drug Administration Drug Administration MCAO Surgery->Drug Administration Post-operative Monitoring Post-operative Monitoring Drug Administration->Post-operative Monitoring Neurological Assessment (24h) Neurological Assessment (24h) Post-operative Monitoring->Neurological Assessment (24h) Infarct Volume Analysis Infarct Volume Analysis Neurological Assessment (24h)->Infarct Volume Analysis Data Analysis & Comparison Data Analysis & Comparison Infarct Volume Analysis->Data Analysis & Comparison

Experimental Workflow for Evaluating Neuroprotective Agents.

References

Comparative Analysis of Promethazine and Scopolamine in Motion Sickness Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals objectively comparing the performance, mechanisms, and experimental considerations of promethazine and scopolamine in the context of motion sickness.

Introduction

Motion sickness, or kinetosis, is a common syndrome precipitated by real or perceived motion. It arises from a sensory conflict between the vestibular, visual, and somatosensory systems.[1] The primary pharmacological agents used in its prevention and treatment are this compound and scopolamine. This compound is a first-generation antihistamine with anticholinergic properties, while scopolamine is a dedicated antimuscarinic agent.[2][3][4] This guide provides a detailed comparative analysis of these two drugs, supported by experimental data, to inform research and clinical application.

Mechanism of Action

Motion sickness is believed to originate from a "neural mismatch" between expected and actual sensory signals processed by the brain.[5] This conflict leads to the activation of neural pathways culminating in the characteristic symptoms of nausea and vomiting.

Scopolamine: This drug acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) in the central nervous system.[6][7][8] By blocking M1 muscarinic receptors in the vestibular nuclei and the chemoreceptor trigger zone (CTZ), scopolamine effectively inhibits the transmission of vestibular signals to the vomiting center in the brainstem.[7][9]

This compound: The mechanism of this compound is more complex. It is a potent histamine H1 receptor antagonist, which is a key pathway in the symptomatic mechanism of motion sickness.[2][5][10] Additionally, it possesses significant anticholinergic (antimuscarinic) and antidopaminergic properties, contributing to its antiemetic effects.[2][4][10][11] Its ability to cross the blood-brain barrier is crucial for its efficacy against motion sickness.[5]

G cluster_0 Sensory Input & Conflict cluster_1 Central Processing cluster_2 Drug Intervention Points cluster_3 Physiological Response Vestibular Vestibular System (Semicircular Canals, Otoliths) Conflict Sensory Mismatch Vestibular->Conflict Visual Visual System Visual->Conflict Proprioceptive Proprioceptive System Proprioceptive->Conflict VN Vestibular Nuclei (ACh - Muscarinic Receptors) Conflict->VN NTS Nucleus Tractus Solitarius (NTS) VN->NTS CTZ Chemoreceptor Trigger Zone (CTZ) (Histamine H1, Dopamine D2 Receptors) VN->CTZ VC Vomiting Center (Medulla) NTS->VC CTZ->VC Symptoms Nausea, Vomiting, Dizziness, Sweating VC->Symptoms Scopolamine Scopolamine (M1 Antagonist) Scopolamine->VN Blocks ACh This compound This compound (H1 & M1 Antagonist) This compound->VN Blocks ACh This compound->CTZ Blocks Histamine

Caption: Signaling pathway of motion sickness and drug intervention points.

Comparative Efficacy

Both drugs are effective in preventing motion sickness, though studies show nuanced differences in their performance. Scopolamine is often considered the most effective single agent.[12]

  • Scopolamine: In numerous trials, transdermal scopolamine has been shown to be significantly superior to placebo, reducing the incidence and severity of motion sickness by 60-80%.[12][13] Its efficacy is generally considered greater than or similar to this compound.[12][14]

  • This compound: As a potent antihistamine with strong anticholinergic effects, this compound is also highly effective.[14] Some studies suggest its efficacy is only slightly less than scopolamine.[14] A 25 mg dose has been shown to significantly increase motion sickness tolerance compared to a placebo.[11]

FeatureThis compoundScopolamineSource(s)
Drug Class Phenothiazine Antihistamine, AnticholinergicAnticholinergic, Antimuscarinic[10][15][16]
Primary MOA H1 Receptor Antagonist, Muscarinic Receptor AntagonistMuscarinic Receptor Antagonist[2][9][11]
Formulations Oral tablet, Syrup, Rectal suppository, Injectable solutionTransdermal patch, Oral tablet, Injectable solution[4][15]
Administration for Motion Sickness Oral: 25 mg, 30-60 min before travelTransdermal: 1 patch (1.5mg) 4-8 hours before travel[11][12]

Pharmacokinetic Profiles

The route of administration significantly impacts the pharmacokinetic properties of these drugs, which is a critical consideration for their practical use in preventing motion sickness.

ParameterThis compound (Oral)Scopolamine (Transdermal)Source(s)
Onset of Action ~20 minutes4 - 8 hours[4][11][13]
Duration of Action 4 - 12 hoursUp to 72 hours[9][11][17]
Plasma Half-life 9 - 16 hours~9.5 hours (after patch removal)[11][15]
Bioavailability Highly variable due to first-pass metabolismBypasses first-pass metabolism, providing consistent levels[9][18]

Adverse Effect Profiles

Side effects are a major differentiating factor between the two medications and often guide drug selection. Both drugs act on the central nervous system and can cause drowsiness and cognitive impairment.

Adverse EffectThis compound (Incidence)Scopolamine (Incidence)Source(s)
Drowsiness/Sedation High (20.3%)Moderate (up to 20%)[12][15]
Dry Mouth CommonVery High (27.8% - 60%)[12][15]
Blurred Vision PossibleCommon (25.0%)[14][15]
Dizziness Common (4.8%)High (25.9%)[15]
Cognitive Impairment Can impair performance, equivalent to high blood alcohol levelsCan cause disorientation and confusion, especially in the elderly[11][12]

Experimental Protocols in Motion Sickness Research

Standardized protocols are essential for reliably assessing the efficacy of anti-motion sickness drugs. A common methodology involves inducing symptoms through controlled vestibular stimulation.

Objective: To quantify the efficacy of a drug (this compound or Scopolamine) versus a placebo in preventing motion sickness symptoms induced by a rotating chair.

Methodology:

  • Participant Screening: Healthy volunteers are screened for susceptibility to motion sickness using a standardized questionnaire (e.g., Motion Sickness Susceptibility Questionnaire - MSSQ).[19]

  • Baseline Assessment: Pre-motion measurements are taken, including baseline symptom ratings and physiological data like electrogastrography (EGG) to assess gastric activity.[20]

  • Drug Administration: Participants are randomized in a double-blind fashion to receive either the active drug (e.g., 25 mg oral this compound or a 1.5 mg transdermal scopolamine patch) or a matching placebo at a specified time before motion exposure.[21]

  • Motion Stimulation: Participants are seated in a rotating chair that can also tilt, inducing cross-coupled (Coriolis) stimulation.[22][23] The chair rotates at a constant velocity while participants perform standardized head movements at set intervals.[17][20]

  • Data Collection:

    • Subjective Ratings: Participants provide symptom scores at regular intervals using a validated scale, such as the Graybiel Symptom Scale, rating nausea, dizziness, sweating, etc.[17][20]

    • Behavioral Measures: The primary endpoint is often the total time or number of head movements tolerated before reaching a predefined level of moderate nausea.[17][20]

    • Physiological Measures: Continuous EGG and skin conductance are recorded to provide objective measures of nausea and autonomic arousal.[20][22]

  • Data Analysis: The number of head movements tolerated and symptom scores are compared between the drug and placebo groups using appropriate statistical tests (e.g., ANOVA).[20]

G A Participant Screening (e.g., MSSQ) B Informed Consent & Randomization A->B C Baseline Measurements (Symptom Scores, EGG) B->C D Drug Administration (Active vs. Placebo) C->D E Waiting Period (Drug Absorption) D->E F Motion Exposure (Rotating Chair + Head Movements) E->F G Data Collection (During Motion) - Symptom Ratings - Head Movement Count - Physiological Data F->G H Endpoint Reached? (e.g., Moderate Nausea) G->H H->F No I Post-Motion Assessment H->I Yes J Statistical Analysis (Compare Drug vs. Placebo) I->J

Caption: A typical experimental workflow for a motion sickness clinical trial.

Conclusion

Both this compound and scopolamine are highly effective drugs for the prevention of motion sickness, but they present distinct profiles that make them suitable for different applications in research and clinical practice.

  • Scopolamine is generally considered the most effective agent, particularly for long-duration exposure, due to its 72-hour transdermal delivery system.[12] However, its delayed onset of action and significant anticholinergic side effects, such as dry mouth and potential for cognitive impairment, are key limitations.[4][12]

  • This compound offers a faster onset of action, making it suitable for shorter journeys or when prophylaxis is needed closer to the time of travel.[4][11] Its primary drawback is significant sedation, which can impair performance.[11][24]

The choice between these two drugs in a research context depends on the specific aims of the study. For long-duration experiments, scopolamine is often preferred. For studies requiring rapid drug action or investigating the role of histamine pathways, this compound is a more appropriate choice. Future research may focus on developing agents with the efficacy of scopolamine but with a more favorable side-effect profile.

References

A Head-to-Head Comparison of Promethazine and Ondansetron in Antiemetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nausea and vomiting are complex physiological responses mediated by various neurotransmitter pathways. Effective management is crucial in clinical settings such as postoperative care, chemotherapy, and pregnancy-related morning sickness. This guide provides a detailed, evidence-based comparison of two commonly used antiemetic agents: promethazine and ondansetron. This compound is a first-generation antihistamine of the phenothiazine class with broad receptor activity, while ondansetron is a highly selective serotonin 5-HT₃ receptor antagonist.[1][2][3] This comparison focuses on their mechanisms of action, clinical efficacy as demonstrated in head-to-head studies, and their respective side effect profiles, providing valuable insights for researchers and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

The antiemetic properties of this compound and ondansetron stem from their distinct interactions with the central and peripheral nervous systems.

This compound: A Multi-Receptor Antagonist this compound exerts its effects by blocking several key receptors involved in the emetic reflex.[2][4] Its primary antiemetic action is attributed to the blockade of dopamine D₂ receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[4][5] Additionally, it possesses strong antihistaminic (H₁) and anticholinergic (muscarinic) properties, which contribute to its efficacy, particularly in motion sickness and vestibular disorders.[2][4][6] This multi-faceted antagonism, while effective, also underlies its broad side-effect profile.[4]

G cluster_stimuli Emetic Stimuli cluster_receptors Receptor Sites cluster_brain Brain Centers Motion Motion/Vestibular H1 Histamine H1 Motion->H1 M1 Muscarinic M1 Motion->M1 Toxins Toxins/Drugs D2 Dopamine D2 Toxins->D2 VC Vomiting Center H1->VC M1->VC CTZ Chemoreceptor Trigger Zone (CTZ) D2->CTZ Alpha Alpha-adrenergic CTZ->VC Nausea & Vomiting Nausea & Vomiting VC->Nausea & Vomiting This compound This compound This compound->H1 This compound->M1 This compound->D2 This compound->Alpha

Caption: this compound's multi-receptor blockade mechanism.

Ondansetron: A Selective Serotonin Antagonist Ondansetron's mechanism is highly targeted. It is a selective antagonist of the serotonin 5-HT₃ receptor.[3][7] These receptors are densely located on vagal afferent nerve terminals in the gastrointestinal tract and centrally in the CTZ and the nucleus tractus solitarius.[7][8] Emetic stimuli like chemotherapy can cause the release of serotonin from enterochromaffin cells in the gut, which then activates these 5-HT₃ receptors, initiating the vomiting reflex.[8][9] By blocking this specific pathway, ondansetron effectively prevents nausea and vomiting with fewer off-target side effects compared to this compound.[3][7]

G cluster_stimuli Emetic Stimuli cluster_peripheral Peripheral Pathway cluster_central Central Pathway Chemo Chemotherapy/ Radiation EC_Cells Enterochromaffin Cells Chemo->EC_Cells Serotonin_P Serotonin (5-HT) EC_Cells->Serotonin_P release Vagal Vagal Afferents (5-HT3 Receptors) Serotonin_P->Vagal CTZ CTZ (5-HT3 Receptors) Vagal->CTZ VC Vomiting Center CTZ->VC Nausea & Vomiting Nausea & Vomiting VC->Nausea & Vomiting Ondansetron Ondansetron Ondansetron->Vagal blocks Ondansetron->CTZ blocks

Caption: Ondansetron's selective 5-HT₃ receptor antagonism.

Comparative Efficacy: Quantitative Data from Clinical Trials

Direct head-to-head comparisons in various clinical settings reveal important distinctions in the efficacy of these two agents.

Postoperative Nausea and Vomiting (PONV)

In the context of PONV, studies have shown variable results. One retrospective analysis found that for patients who had already failed ondansetron prophylaxis, this compound was significantly more effective as a rescue antiemetic.[10][11] Conversely, a prophylactic study in major gynecological surgery suggested this compound was more effective than ondansetron at preventing nausea, though both were superior to placebo.[12]

Study FocusDrug & DosagePatient Group (n)Primary OutcomeResult
Rescue Therapy for PONV [10][11]This compound (≥6.25 mg) vs. OndansetronAdults failing ondansetron prophylaxis (n=752 vs. n=3062)Complete Response (No PONV, no rescue)This compound: 68% Ondansetron: 50% (p < 0.0001)
Prophylaxis in Gynaecological Surgery [12]This compound 25 mg vs. Ondansetron 8 mg vs. PlaceboElective surgery patients (n=25 per group)Incidence of Nausea (24h)This compound: 20% Ondansetron: 40%Placebo: 72% (p=0.001)
Prophylaxis in Gynaecological Surgery [12]This compound 25 mg vs. Ondansetron 8 mg vs. PlaceboElective surgery patients (n=25 per group)Incidence of Vomiting (24h)This compound: 12% Ondansetron: 16%Placebo: 60% (p=0.000)
Acute Undifferentiated Nausea

In the emergency department setting for acute, undifferentiated nausea, this compound and ondansetron have demonstrated similar efficacy in reducing nausea symptoms.[13][14]

Study FocusDrug & DosagePatient Group (n)Primary OutcomeResult
Emergency Department Nausea [13][14]This compound 25 mg IV vs. Ondansetron 4 mg IVNon-pregnant adults (n=120)Change in Nausea (100mm VAS) at 30 minThis compound: -36 mm Ondansetron: -34 mm (Difference of -2 mm; 95% CI = -13 to 8 mm)
Hyperemesis Gravidarum (HG)

For severe nausea and vomiting in pregnancy, ondansetron has shown superior efficacy in reducing symptoms compared to this compound.[15]

Study FocusDrug & DosagePatient Group (n)Primary OutcomeResult
Hyperemesis Gravidarum [15]This compound 25 mg PO vs. Ondansetron 4 mg POPrimigravid women with HG (n=150)Reduction in PUQE ScoreOndansetron: 13.2 points this compound: 9.1 points (p < 0.01)

Side Effect Profile Comparison

The most significant differentiator between the two drugs is their side effect profile. Ondansetron's selectivity translates to a more favorable safety profile, whereas this compound's broad receptor activity leads to more central nervous system effects.[16]

Adverse EffectThis compoundOndansetronNotes
Sedation/Drowsiness High [12][13][16]Low[16]This compound causes significantly more sedation.[13]
Dizziness Common[17]Common[18]
Extrapyramidal Symptoms (e.g., Akathisia) Risk Present [13][16]No associated risk[3][16]A significant risk, especially at higher doses of this compound.
Headache Less CommonCommon [7][18]A primary side effect of ondansetron.
Constipation Possible (anticholinergic effect)[6]Common [7][18]
QTc Prolongation PossibleRisk Present [19]Caution is advised in patients with known prolonged QTc.[19]
Tissue Injury (IV administration) Black Box Warning [16]No associated riskThis compound carries a risk of severe tissue injury if administered incorrectly.[16]

Experimental Protocols

Protocol 1: Acute Undifferentiated Nausea in the Emergency Department
  • Study Design: A randomized, double-blind, noninferiority clinical trial.[13][14]

  • Participants: A convenience sample of non-pregnant adult patients presenting to the emergency department with self-reported nausea of at least 40 mm on a 100-mm visual analog scale (VAS).[13] Exclusion criteria included receiving more than 1 L of intravenous fluid or a prior antiemetic.[13]

  • Intervention: Subjects were block-randomized to receive either 4 mg of ondansetron or 25 mg of this compound intravenously.[13]

  • Primary Outcome: The change in self-reported nausea on the 100-mm VAS over 30 minutes.[13]

  • Secondary Outcomes: Changes in anxiety and sedation scores (also on a VAS), and the incidence of other adverse effects like akathisia.[13]

Protocol 2: Management of Hyperemesis Gravidarum
  • Study Design: A randomized controlled trial.[15]

  • Participants: 150 primigravid women diagnosed with Hyperemesis Gravidarum.[15]

  • Intervention: Participants were randomly assigned to receive either this compound (25 mg orally every 6 hours) or ondansetron (4 mg orally every 8 hours).[15]

  • Primary Outcome: Reduction in the severity of nausea and vomiting as measured by the Pregnancy-Unique Quantification of Emesis (PUQE) score.[15]

  • Secondary Outcomes: Maternal weight gain, gestational age at delivery, neonatal outcomes (e.g., birth weight), and incidence of adverse effects.[15]

G cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Intervention cluster_followup Phase 3: Data Collection & Analysis P1 Patient Population (e.g., PONV, HG, Acute Nausea) P2 Inclusion/Exclusion Criteria Met? P1->P2 P3 Informed Consent P2->P3 Yes P4 Baseline Assessment (e.g., VAS, PUQE Score) P3->P4 P5 Randomization P4->P5 P6a Administer Drug A (e.g., Ondansetron 4mg) P5->P6a P6b Administer Drug B (e.g., this compound 25mg) P5->P6b P7 Follow-up Assessments (e.g., at 30min, 24h) P6a->P7 P6b->P7 P8 Record Primary Outcome (Efficacy) P7->P8 P9 Record Secondary Outcomes (Side Effects, Rescue Meds) P7->P9 P10 Statistical Analysis (e.g., t-test, p-value) P8->P10 P9->P10

Caption: Generalized workflow for a comparative antiemetic trial.

Conclusion

The choice between this compound and ondansetron for antiemetic therapy is a trade-off between a broad, potent mechanism and a targeted, safer profile.

  • Ondansetron stands out for its superior safety and tolerability, making it a first-line agent for many conditions, especially chemotherapy-induced nausea and hyperemesis gravidarum.[15][16] Its targeted 5-HT₃ antagonism minimizes the sedation and extrapyramidal side effects associated with older agents.[16] However, its efficacy can be pathway-specific, and it may be less effective for nausea driven by non-serotonergic pathways.

  • This compound remains a potent and effective antiemetic due to its multi-receptor blockade.[4] It can be particularly effective as a rescue medication when a 5-HT₃ antagonist fails or in situations involving vestibular components.[10] Its significant sedative properties can be a therapeutic benefit in some postoperative contexts but are a major drawback in ambulatory settings.[12] Its lower cost also makes it a relevant option, particularly in resource-constrained environments.[12]

For drug development professionals, the comparison highlights the success of targeted receptor antagonism in improving the therapeutic index of antiemetic drugs. Future research may focus on developing agents with novel mechanisms or combination therapies that leverage the strengths of different pathways to provide broader efficacy with minimal side effects.

References

A Comparative Analysis of Promethazine's Sedative Properties Against Modern Hypnotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed cross-validation of the sedative effects of the first-generation antihistamine, promethazine, against newer hypnotic agents, commonly known as "Z-drugs" (zolpidem, zaleplon, and eszopiclone). The following sections present a comprehensive comparison of their mechanisms of action, supported by quantitative data from clinical trials on key sleep parameters. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding for research and development purposes.

Introduction: The Evolving Landscape of Hypnotic Agents

This compound, a phenothiazine derivative, has long been utilized for its sedative properties, primarily stemming from its potent antagonism of histamine H1 receptors. However, the advent of newer hypnotic agents, which target the γ-aminobutyric acid type A (GABA-A) receptor complex, has shifted the therapeutic landscape for insomnia and other sleep disorders. This guide aims to provide an objective, data-driven comparison of these compounds to inform further research and drug development in this area.

Mechanisms of Sedative Action: A Tale of Two Pathways

The sedative effects of this compound and the newer Z-drugs are mediated by distinct neurochemical pathways.

This compound: As a first-generation antihistamine, this compound readily crosses the blood-brain barrier and acts as a potent antagonist at histamine H1 receptors in the central nervous system. Histamine is a key neurotransmitter involved in promoting wakefulness; by blocking its action, this compound induces a state of drowsiness and facilitates sleep onset.

Newer Hypnotic Agents (Z-drugs): Zolpidem, zaleplon, and eszopiclone are non-benzodiazepine hypnotics that exert their sedative effects by acting as positive allosteric modulators of the GABA-A receptor. They selectively bind to the α1 subunit of the GABA-A receptor complex, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. This enhanced inhibition leads to a reduction in neuronal excitability, resulting in sedation and sleep.

G cluster_0 This compound Signaling Pathway cluster_1 Z-drug Signaling Pathway This compound This compound H1_Receptor Histamine H1 Receptor (in CNS) This compound->H1_Receptor Antagonism Sedation_P Sedation H1_Receptor->Sedation_P Inhibition of Wakefulness Histamine Histamine (Wakefulness-Promoting) Histamine->H1_Receptor Z_Drug Z-drug (Zolpidem, Zaleplon, Eszopiclone) GABA_A_Receptor GABA-A Receptor (α1 subunit) Z_Drug->GABA_A_Receptor Positive Allosteric Modulation Sedation_Z Sedation GABA_A_Receptor->Sedation_Z Enhanced Neuronal Inhibition GABA GABA GABA->GABA_A_Receptor

Figure 1: Signaling Pathways for Sedation

Comparative Efficacy: A Quantitative Look at Sleep Parameters

The sedative efficacy of these agents can be objectively compared using data from polysomnography (PSG), a comprehensive sleep study that records various physiological parameters. Key metrics include Sleep Onset Latency (SOL), Wake After Sleep Onset (WASO), Total Sleep Time (TST), and Sleep Efficiency (SE).

While direct head-to-head clinical trials with comprehensive PSG data comparing this compound to all newer Z-drugs are limited, the following tables summarize available data from placebo-controlled and comparative studies. It is important to note that there is a lack of robust, recent clinical trial data for this compound's effects on these specific polysomnographic parameters in a standardized format comparable to the newer agents.[1]

Table 1: Effects of this compound on Sleep Architecture

AgentDoseChange in Total Sleep Time (TST)Change in Sleep Interruptions
This compound20 mgIncreased by nearly 1 hourReduced
This compound40 mgIncreased by nearly 1 hourReduced

Data from a double-blind, balanced order study in 12 volunteer poor sleepers.[2][3]

Table 2: Comparative Polysomnography Data of Newer Hypnotic Agents vs. Placebo

AgentDoseSleep Onset Latency (SOL) / Latency to Persistent Sleep (LPS) (minutes)Wake After Sleep Onset (WASO) (minutes)Total Sleep Time (TST) (minutes)Sleep Efficiency (SE) (%)
Zolpidem 10 mg13.1 (LPS)No significant difference vs. placeboNot ReportedSignificantly improved vs. placebo
Zaleplon 10 mgSignificantly shortenedNo significant difference vs. placeboInconsistently affectedNot Reported
Eszopiclone 3 mg21.7 ± 27.139.2 ± 31.9346.5 ± 53.187.6% ± 10.8%
Placebo (for Eszopiclone) -32.6 ± 38.264.5 ± 45.4312.2 ± 64.278.1% ± 15.6%

Data for Zolpidem and Eszopiclone from a multicenter, randomized, crossover study in 65 patients with primary insomnia.[4][5] Data for Zaleplon from a 5-week polysomnographic assessment in 113 primary insomniacs.[6] A separate study confirmed that zaleplon shortens sleep latency but has not shown clinical benefit in total sleep time or wake after sleep onset compared to placebo.[7]

Experimental Protocols: Methodologies for Assessing Sedative Effects

The evaluation of sedative and hypnotic drugs relies on standardized and rigorous experimental protocols to ensure the validity and comparability of results.

Polysomnography (PSG)

Polysomnography is the gold-standard method for objectively assessing sleep architecture and the effects of hypnotic agents.[8] It involves the continuous and simultaneous recording of multiple physiological variables during sleep.

Key Recorded Parameters:

  • Electroencephalogram (EEG): Measures brain wave activity to determine sleep stages (N1, N2, N3, and REM).

  • Electrooculogram (EOG): Records eye movements, crucial for identifying REM sleep.

  • Electromyogram (EMG): Monitors muscle activity, particularly from the chin, to detect muscle atonia during REM sleep.

  • Electrocardiogram (ECG): Records heart rate and rhythm.

  • Respiratory Effort and Airflow: Measures breathing patterns to identify sleep-disordered breathing.

  • Pulse Oximetry: Monitors blood oxygen saturation.

Derived Sleep Parameters:

  • Sleep Onset Latency (SOL): Time from "lights out" to the first epoch of any sleep stage.[9]

  • Wake After Sleep Onset (WASO): Total time spent awake after the initial onset of sleep.[9]

  • Total Sleep Time (TST): The total duration of all sleep stages.

  • Sleep Efficiency (SE): The ratio of total sleep time to the total time spent in bed, expressed as a percentage.[10]

G cluster_0 Polysomnography (PSG) Workflow Patient Patient Preparation (Sensor Application) Recording Overnight Physiological Recording (EEG, EOG, EMG, ECG, Respiration) Patient->Recording Scoring Manual or Automated Scoring of Sleep Stages (30s epochs) Recording->Scoring Analysis Calculation of Sleep Parameters (SOL, WASO, TST, SE) Scoring->Analysis

Figure 2: Polysomnography Experimental Workflow

Multiple Sleep Latency Test (MSLT)

The MSLT is a standardized test used to objectively measure daytime sleepiness. It is particularly relevant for assessing the residual sedative effects of hypnotic agents on the following day.

Protocol:

  • The test is conducted on the day following an overnight PSG to ensure the patient had adequate nocturnal sleep.

  • It consists of five scheduled nap opportunities, each lasting 20 minutes, at two-hour intervals throughout the day.

  • For each nap, the patient is instructed to lie down in a quiet, dark room and try to fall asleep.

  • The primary measure is the sleep latency , the time it takes to fall asleep.

  • The presence of sleep-onset REM periods (SOREMPs) is also noted.

Maintenance of Wakefulness Test (MWT)

The MWT is designed to assess an individual's ability to remain awake in a sleep-inducing environment. This is critical for evaluating the potential for a hypnotic agent to impair daytime alertness and performance.

Protocol:

  • Similar to the MSLT, the MWT is typically performed on the day after an overnight PSG.

  • The test consists of four 40-minute trials at two-hour intervals.

  • The patient is instructed to sit in a comfortable, dimly lit room and try to remain awake without resorting to extraordinary measures.

  • The primary outcome is the latency to sleep onset .

Conclusion and Future Directions

This compound, a first-generation antihistamine, demonstrates sedative properties by increasing total sleep time and reducing sleep interruptions. However, a direct quantitative comparison with newer hypnotic agents on standardized polysomnographic parameters is challenging due to a lack of recent, robust clinical trial data for this compound.

Newer "Z-drugs" like eszopiclone, zolpidem, and zaleplon have been more extensively studied using modern polysomnography, showing significant efficacy in reducing sleep onset latency and, for some agents, improving sleep maintenance. Their targeted mechanism of action on the GABA-A receptor complex generally offers a more favorable side-effect profile compared to the broader receptor activity of this compound.

Future research should include well-controlled, head-to-head clinical trials comparing this compound with newer hypnotics, utilizing standardized polysomnography to provide a clear, quantitative cross-validation of their sedative effects. This will enable a more definitive assessment of their respective roles in the management of sleep disorders.

References

Comparative study of promethazine and diphenhydramine in preclinical allergy models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of first-generation antihistamines, promethazine and diphenhydramine are two prominent compounds widely utilized for their efficacy in mitigating allergic responses. This guide offers a comparative analysis of their performance in established preclinical allergy models, providing researchers, scientists, and drug development professionals with essential data to inform their work. The following sections detail the comparative efficacy of these two agents in in vitro and in vivo models, outline the experimental protocols used to generate this data, and visualize the key signaling pathways and experimental workflows.

Comparative Efficacy in Preclinical Models

The antihistaminic properties of this compound and diphenhydramine have been evaluated in various preclinical settings, primarily focusing on their ability to inhibit mast cell degranulation and alleviate allergic symptoms in animal models. The data presented below summarizes their performance in key assays.

Table 1: Inhibition of Histamine Release from Mast Cells

CompoundInducerModelIC50 / % Inhibition
This compound Compound 48/80Rat Peritoneal Mast Cells~53% inhibition at 100 µM[1][2]
This compound Ovalbumin (Antigen)Rat Peritoneal Mast Cells13 µM[1][2]
Diphenhydramine Compound 48/80Mouse Model (Scratching Behavior)21 µM[3]

Note: Data for diphenhydramine on in vitro histamine release was not available for direct comparison.

Table 2: Efficacy in Animal Models of Allergic Reaction

CompoundModelSpeciesKey Findings
This compound --Data not available for direct comparison.
Diphenhydramine Compound 48/80-induced cutaneous allergic reactionDogFailed to show a significant inhibitory effect on wheal and flare responses.
Diphenhydramine Compound 48/80-induced scratching behaviorMousePotent depressant effect on scratching behavior.

Signaling Pathways and Experimental Workflow

To understand the mechanisms of action and the methods used to evaluate these antihistamines, the following diagrams illustrate the H1-receptor signaling pathway and a typical experimental workflow for assessing anti-allergic compounds.

H1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor PLC Phospholipase C (PLC) H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (from ER) IP3->Ca2 Triggers release of PKC Protein Kinase C (PKC) DAG->PKC Activates MastCellDegran Mast Cell Degranulation Ca2->MastCellDegran Induces NFkB NF-κB Activation PKC->NFkB ProInflammatory Pro-inflammatory Gene Expression NFkB->ProInflammatory Histamine Histamine Histamine->H1R Binds to Antihistamine This compound / Diphenhydramine Antihistamine->H1R Blocks

Caption: H1-Receptor Signaling Pathway in Allergic Response.

experimental_workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models MastCells Isolation of Rat Peritoneal Mast Cells Incubation Incubation with This compound or Diphenhydramine MastCells->Incubation Induction Induction of Degranulation (Compound 48/80 or Ovalbumin) Incubation->Induction Measurement Measurement of Histamine Release (ELISA) Induction->Measurement DataAnalysis_invitro Data Analysis (IC50) Measurement->DataAnalysis_invitro AnimalModel Sensitization of Rats with Ovalbumin Treatment Administration of This compound or Diphenhydramine AnimalModel->Treatment Challenge Intranasal Challenge with Ovalbumin Treatment->Challenge SymptomScoring Scoring of Nasal Symptoms (Sneezing, Nasal Rubbing) Challenge->SymptomScoring DataAnalysis_invivo Data Analysis (% Reduction) SymptomScoring->DataAnalysis_invivo

Caption: Preclinical Allergy Model Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

In Vitro: Mast Cell Degranulation and Histamine Release Assay

This assay quantifies the ability of a compound to inhibit the release of histamine from mast cells following stimulation.

1. Isolation of Rat Peritoneal Mast Cells:

  • Male Wistar rats are euthanized, and the peritoneal cavity is lavaged with 10 ml of ice-cold Hanks' balanced salt solution (HBSS).

  • The peritoneal fluid is collected and centrifuged at 400 x g for 10 minutes at 4°C.

  • The cell pellet is resuspended in fresh HBSS, and mast cells are purified by density gradient centrifugation using Percoll.

2. Incubation with Test Compounds:

  • Purified mast cells (approximately 1 x 10^5 cells/ml) are pre-incubated with varying concentrations of this compound, diphenhydramine, or vehicle control in Tyrode's buffer for 15 minutes at 37°C.

3. Induction of Degranulation:

  • For non-IgE-mediated degranulation: Compound 48/80 (a potent mast cell degranulator) is added to a final concentration of 10 µg/ml, and the cells are incubated for a further 15 minutes at 37°C.

  • For IgE-mediated degranulation: For antigen-induced models, mast cells are passively sensitized with anti-ovalbumin IgE for 2 hours prior to incubation with the test compounds. Degranulation is then induced by the addition of ovalbumin (10 µg/ml) for 15 minutes at 37°C.

4. Measurement of Histamine Release:

  • The reaction is stopped by placing the tubes on ice.

  • The cell suspension is centrifuged at 400 x g for 10 minutes at 4°C.

  • The histamine concentration in the supernatant is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Total histamine content is determined by lysing an aliquot of cells with Triton X-100.

5. Data Analysis:

  • The percentage of histamine release is calculated as: (Histamine in supernatant / Total histamine) x 100.

  • The inhibitory effect of the test compounds is expressed as the concentration that causes 50% inhibition of histamine release (IC50), calculated from the dose-response curve.

In Vivo: Ovalbumin-Induced Allergic Rhinitis in Rats

This model mimics the symptoms of allergic rhinitis in humans and is used to evaluate the efficacy of anti-allergic drugs.

1. Sensitization of Animals:

  • Male Wistar rats (200-250g) are sensitized by intraperitoneal injections of 1 mg of ovalbumin (OVA) and 100 mg of aluminum hydroxide gel as an adjuvant in 1 ml of saline on days 0 and 7.

2. Drug Administration:

  • From day 14 to day 21, sensitized rats are orally administered with this compound, diphenhydramine (at specified doses), or vehicle (saline) once daily, one hour before the ovalbumin challenge.

3. Intranasal Challenge:

  • On days 14 through 21, 30 minutes after drug administration, the rats are challenged by intranasal instillation of 100 µl of 1% OVA solution (50 µl per nostril).

4. Evaluation of Nasal Symptoms:

  • Immediately after the intranasal challenge, the number of sneezes and the frequency of nasal rubbing movements are counted for 15 minutes.

  • A reduction in the number of sneezes and nasal rubs in the drug-treated groups compared to the vehicle-treated group indicates the efficacy of the test compound.

5. Data Analysis:

  • The data is expressed as the mean ± standard error of the mean (SEM) for each group.

  • Statistical significance between the groups is determined using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. The percentage reduction in nasal symptoms is calculated for each treatment group relative to the control group.

Conclusion

The available preclinical data indicates that both this compound and diphenhydramine are effective in mitigating allergic responses, albeit through mechanisms that can be demonstrated in different experimental models. This compound shows potent inhibition of antigen-induced histamine release from mast cells in vitro. While direct comparative in vitro data for diphenhydramine is limited, its efficacy in in vivo models of allergic symptoms like scratching behavior is evident. The choice between these two compounds in a research or development context may depend on the specific allergic pathway or symptom being targeted. The provided protocols and pathway diagrams serve as a foundational resource for designing and interpreting further preclinical investigations in the field of allergy and immunology.

References

Promethazine's Engagement with the Histamine H1 Receptor: A Comparative Analysis of Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of promethazine's binding affinity and selectivity for the histamine H1 receptor against other first and second-generation antihistamines. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in antihistamine research and development.

This compound: A High-Affinity Antagonist of the Histamine H1 Receptor

This compound, a first-generation antihistamine, demonstrates a strong binding affinity for the histamine H1 receptor. Experimental data consistently show a high potency, with a reported inhibitory constant (Ki) of approximately 1.4 nM.[1] This high affinity underlies its effectiveness in antagonizing histamine-mediated allergic responses.

Comparative Binding Affinities at the Histamine H1 Receptor

To contextualize this compound's potency, the following table summarizes the binding affinities (Ki) of various first and second-generation antihistamines for the human histamine H1 receptor. Lower Ki values are indicative of higher binding affinity.

Antihistamine Generation Histamine H1 Receptor Ki (nM)
This compound First1.4 [1]
DiphenhydramineFirst>100
ChlorpheniramineFirst2
HydroxyzineFirst10
DesloratadineSecond0.4[2]
LevocetirizineSecond3[2]
CetirizineSecond6[3][4][5]
FexofenadineSecond10[2][6]
LoratadineSecond16 - 138[4]

Selectivity Profile of this compound

While highly potent at the H1 receptor, this compound also exhibits affinity for other receptors, which contributes to its broader pharmacological profile and side effects, such as sedation and anticholinergic symptoms.[7][8] In contrast, second-generation antihistamines generally show higher selectivity for the H1 receptor, leading to a more favorable side-effect profile.[3][9]

The table below outlines the binding affinities of this compound for various receptors.

Receptor This compound Ki (nM)
Histamine H1 1.4 [1]
Muscarinic Acetylcholine (mACh)Moderate Affinity (exact Ki varies)[1]
Serotonin 5-HT2AWeak to Moderate Affinity (exact Ki varies)[1]
Serotonin 5-HT2CWeak to Moderate Affinity (exact Ki varies)[1]
Dopamine D2260[10]
α1-AdrenergicWeak to Moderate Affinity (exact Ki varies)[1]

Experimental Protocols

The determination of binding affinities for the histamine H1 receptor is predominantly conducted via radioligand binding assays. A standard and widely accepted method is the competitive radioligand binding assay using [³H]mepyramine.

[³H]Mepyramine Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor.

Materials and Reagents:

  • Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO cells) or tissues (e.g., guinea pig cerebellum) expressing the histamine H1 receptor.

  • Radioligand: [³H]mepyramine (a potent H1 antagonist).

  • Test Compound: this compound or other antihistamines.

  • Non-specific Binding Control: A high concentration of a non-labeled H1 antagonist (e.g., mianserin or excess cold this compound).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the H1 receptor to confluence.

    • Harvest and homogenize the cells in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membranes, [³H]mepyramine (at a concentration near its Kd), and assay buffer.

      • Non-specific Binding: Membranes, [³H]mepyramine, and a high concentration of the non-labeled H1 antagonist.

      • Competition Binding: Membranes, [³H]mepyramine, and varying concentrations of the test compound.

  • Incubation:

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting dose-response curve using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation :

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.

Visualizing Key Processes

To further elucidate the mechanisms discussed, the following diagrams illustrate the histamine H1 receptor signaling pathway and a typical experimental workflow for determining binding affinity.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to This compound This compound (Antagonist) This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep_count Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells expressing H1R) Incubation 3. Incubation of Membranes with: - [³H]mepyramine (Total Binding) - [³H]mepyramine + Excess Cold Ligand (Non-specific) - [³H]mepyramine + Test Compound (Competition) Membrane_Prep->Incubation Reagent_Prep 2. Reagent Preparation ([³H]mepyramine, Test Compound, Buffers) Reagent_Prep->Incubation Filtration 4. Rapid Filtration Incubation->Filtration Washing 5. Filter Washing Filtration->Washing Counting 6. Scintillation Counting Washing->Counting Calc_Specific 7. Calculate Specific Binding Counting->Calc_Specific Det_IC50 8. Determine IC50 (Non-linear Regression) Calc_Specific->Det_IC50 Calc_Ki 9. Calculate Ki (Cheng-Prusoff Equation) Det_IC50->Calc_Ki

Caption: Radioligand Binding Assay Workflow.

References

Efficacy in Psychosis Models: A Comparative Analysis of Promethazine and Chlorpromazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the efficacy of promethazine and chlorpromazine, two phenothiazine derivatives, in the context of psychosis models. While structurally similar, their pharmacological profiles and clinical applications differ significantly, particularly in the treatment of psychosis. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these compounds, supported by experimental data and methodological insights.

Overview and Mechanism of Action

Chlorpromazine is a cornerstone typical antipsychotic medication used primarily for treating psychotic disorders like schizophrenia.[1][2][3] Its therapeutic effect is largely attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5][6] By blocking these receptors, chlorpromazine mitigates the positive symptoms of psychosis, such as hallucinations and delusions.[1][5] It also acts as an antagonist at various other receptors, including serotonergic (5-HT2A), histaminergic (H1), adrenergic (α1), and muscarinic (M1) receptors, which contributes to its broad side-effect profile, including sedation and anticholinergic effects.[3][5]

This compound , on the other hand, is primarily classified as a first-generation antihistamine.[1][7][8] Its primary mechanism of action is strong antagonism of the histamine H1 receptor, which accounts for its prominent sedative and anti-allergic properties.[8][9][10] While it shares the phenothiazine structure and does exhibit weak to moderate affinity for dopamine D2 receptors, this interaction is significantly less potent than that of chlorpromazine.[7][9] Consequently, this compound is not considered an effective antipsychotic agent on its own, though its sedative properties are sometimes utilized adjunctively in managing agitation in psychotic patients.[10][11]

Below is a diagram illustrating the primary receptor targets and the resulting downstream signaling effects of both drugs.

cluster_0 Cell Membrane cluster_1 Drugs cluster_2 Downstream Effects D2R Dopamine D2 Receptor Antipsychotic Antipsychotic Effect (Reduced Psychosis) D2R->Antipsychotic Blockade Leads To EPS Extrapyramidal Side Effects D2R->EPS Blockade Causes H1R Histamine H1 Receptor Sedative Sedative/Antihistamine Effect H1R->Sedative Blockade Leads To Chlorpromazine Chlorpromazine Chlorpromazine->D2R Strong Antagonist Chlorpromazine->H1R Antagonist This compound This compound This compound->D2R Weak Antagonist This compound->H1R Strong Antagonist cluster_drugs cluster_outcomes D2_Affinity High Dopamine D2 Receptor Affinity? Efficacy Effective Antipsychotic in Psychosis Models D2_Affinity->Efficacy Yes No_Efficacy Not an Effective Antipsychotic (Primarily Sedative) D2_Affinity->No_Efficacy No Chlorpromazine Chlorpromazine Chlorpromazine->D2_Affinity This compound This compound This compound->D2_Affinity start Start: New Compound in_vitro In Vitro Screening (Receptor Binding Assays) start->in_vitro d2_binding High D2 Affinity? in_vitro->d2_binding in_vivo In Vivo Behavioral Models (e.g., Amphetamine Hyperlocomotion) d2_binding->in_vivo Yes end_fail Stop Development or Re-evaluate d2_binding->end_fail No efficacy Reverses Psychosis-like Behavior? in_vivo->efficacy safety Safety/Toxicity Studies efficacy->safety Yes efficacy->end_fail No end_pass Candidate for Further Development safety->end_pass

References

A Comparative Assessment of the Neuroleptic Potency of Promethazine and Other Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the neuroleptic potency of promethazine with other representative phenothiazine antipsychotics. By examining key experimental data, including dopamine D2 receptor binding affinities and chlorpromazine equivalents, this document offers an objective assessment for researchers in neuropharmacology and drug development.

Executive Summary

This compound, a phenothiazine derivative, is primarily recognized for its potent antihistaminic and sedative properties. While structurally similar to antipsychotic phenothiazines, its neuroleptic activity is considerably weaker. This guide synthesizes in vitro and in vivo data to quantify this difference in potency. The primary mechanism of action for the antipsychotic effects of phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway.[1] this compound exhibits a significantly lower affinity for the D2 receptor compared to classic antipsychotics like chlorpromazine and fluphenazine, which is reflected in its higher inhibitory constant (Ki) and lower chlorpromazine equivalent (CPZE) value.

Data Presentation: Comparative Neuroleptic Potency

The following tables summarize the quantitative data on the neuroleptic potency of this compound in comparison to other selected phenothiazines.

Table 1: Dopamine D2 Receptor Binding Affinity (Ki)

A lower Ki value indicates a higher binding affinity for the receptor.

CompoundDopamine D2 Receptor Ki (nM)Reference
This compound260[2]
Chlorpromazine1.1 - 10[3]
Fluphenazine~1[4]
Perphenazine~1[4]
Thioridazine3.2[3]
Trifluoperazine0.2[3]

Table 2: Chlorpromazine Equivalents (CPZE)

Chlorpromazine equivalents are used to standardize the antipsychotic potency of different drugs relative to chlorpromazine (CPZ), where a lower number indicates higher potency. The CPZE is the dose of a drug equivalent to 100 mg of chlorpromazine.

CompoundChlorpromazine Equivalent (CPZE)Reference
This compound0.5 (neuroleptic potency)[5]
Chlorpromazine100[6][7]
Fluphenazine2[7]
Perphenazine10
Thioridazine100
Trifluoperazine5

Note: The neuroleptic potency of this compound is cited as 0.5, suggesting that dosages used for sedation do not produce an antipsychotic effect.[5]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess the neuroleptic potential of pharmacological compounds.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This in vitro assay quantifies the affinity of a drug for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and other phenothiazines for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Crude membrane fractions containing dopamine D2 receptors are prepared from appropriate tissues (e.g., rat striatum) or cell lines expressing the human D2 receptor.[8] The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.[8]

  • Competitive Binding: A constant concentration of a radiolabeled ligand with high affinity for the D2 receptor (e.g., [³H]-Spiperone) is incubated with the membrane preparation.[2][4]

  • Incubation: Varying concentrations of the unlabeled test compound (this compound or other phenothiazines) are added to compete with the radioligand for binding to the D2 receptors.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Conditioned Avoidance Response (CAR) in Rodents

This in vivo behavioral model is a classic predictive test for the antipsychotic activity of drugs.[9][10]

Objective: To assess the ability of this compound and other phenothiazines to suppress a learned avoidance response, a characteristic effect of clinically effective antipsychotics.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door is typically used. The floor of the box can deliver a mild electric shock.

  • Training: A neutral conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an aversive unconditioned stimulus (US), which is a mild foot shock.

  • Learning: The animal learns to avoid the shock by moving to the other compartment of the shuttle box during the presentation of the CS. This is the conditioned avoidance response.

  • Drug Administration: Once the animals are trained to a stable level of performance, they are treated with various doses of the test compound (this compound or other phenothiazines) or a vehicle control.

  • Testing: The animals are then re-tested in the shuttle box. The number of successful avoidance responses (moving during the CS) and escape responses (moving after the onset of the US) are recorded.

  • Data Analysis: Effective antipsychotics selectively suppress the conditioned avoidance response at doses that do not impair the escape response (a measure of motor function). The dose that produces a 50% reduction in avoidance responding (ED50) can be calculated to compare the potency of different drugs.

Mandatory Visualizations

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Reduced Neuronal Response cAMP->Response This compound This compound (Low Affinity) This compound->D2R Weakly Antagonizes Phenothiazines Other Phenothiazines (e.g., Chlorpromazine) (High Affinity) Phenothiazines->D2R Strongly Antagonizes

Caption: Dopamine D2 receptor antagonism by phenothiazines.

experimental_workflow cluster_invitro In Vitro: Radioligand Binding Assay cluster_invivo In Vivo: Conditioned Avoidance Response A1 Prepare D2 Receptor Membrane Fraction A2 Incubate with Radioligand ([³H]-Spiperone) A1->A2 A3 Add Competing Phenothiazine (e.g., this compound) A2->A3 A4 Filter and Measure Bound Radioactivity A3->A4 A5 Calculate IC50 and Ki A4->A5 C Assess Neuroleptic Potency B1 Train Rodents to Avoid Foot Shock (CS -> US) B2 Administer Test Phenothiazine B1->B2 B3 Test for Avoidance and Escape Responses B2->B3 B4 Determine ED50 for Avoidance Suppression B3->B4

Caption: Experimental workflow for assessing neuroleptic potency.

logical_relationship Potency Neuroleptic Potency D2Affinity High Dopamine D2 Receptor Affinity Potency->D2Affinity is correlated with LowKi Low Ki Value D2Affinity->LowKi LowCPZE Low Chlorpromazine Equivalent (CPZE) D2Affinity->LowCPZE This compound This compound LowD2Affinity Low Dopamine D2 Receptor Affinity This compound->LowD2Affinity exhibits HighKi High Ki Value LowD2Affinity->HighKi HighCPZE High Chlorpromazine Equivalent (CPZE) LowD2Affinity->HighCPZE

Caption: Relationship between receptor affinity and neuroleptic potency.

References

Promethazine's Analgesic Properties Explored in Rodent Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of promethazine with other common analgesics in established rodent pain models. The information presented is supported by experimental data to aid in the evaluation of its potential as an analgesic agent.

Mechanism of Action: A Multifaceted Approach

This compound, a phenothiazine derivative, exhibits a complex pharmacological profile contributing to its analgesic effects. Its primary mechanisms include antagonism of histamine H1 receptors, muscarinic acetylcholine receptors, and N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] Additionally, it has been shown to block sodium channels, a mechanism shared with local anesthetics.[2][3] This multifaceted interaction with various signaling pathways underscores its potential for pain modulation.

Below is a diagram illustrating the key signaling pathways involved in this compound's analgesic action.

This compound Analgesic Signaling Pathways cluster_this compound This compound cluster_receptors Receptor Targets cluster_effects Downstream Effects This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonist mACh_Receptor Muscarinic ACh Receptor This compound->mACh_Receptor Antagonist NMDA_Receptor NMDA Receptor This compound->NMDA_Receptor Antagonist Na_Channel Voltage-gated Sodium Channel This compound->Na_Channel Blocker Dec_Inflammation Decreased Inflammation H1_Receptor->Dec_Inflammation Dec_Nociception Decreased Nociceptive Transmission mACh_Receptor->Dec_Nociception Dec_Excitability Decreased Neuronal Excitability NMDA_Receptor->Dec_Excitability Na_Channel->Dec_Excitability Analgesia Analgesia Dec_Inflammation->Analgesia Dec_Nociception->Analgesia Dec_Excitability->Analgesia

This compound's multifaceted analgesic mechanism.

Comparative Analgesic Efficacy in Rodent Pain Models

The analgesic potential of this compound has been evaluated in several standard rodent pain models. The following tables summarize the quantitative data from these studies, comparing its efficacy with commonly used analgesics.

Acetic Acid-Induced Writhing Test

This model assesses visceral pain by counting the number of abdominal constrictions (writhes) following an intraperitoneal injection of acetic acid.

TreatmentDose (mg/kg)Route% Inhibition of WrithingReference
This compound 2i.p.43.2%[5]
4i.p.53.9%[5]
6i.p.62.3%[5]
Diclofenac 5p.o.42.9%[6]
9.1 (ED50)p.o.50%[6][7]
10p.o.46.6%[6]
20p.o.61.6%[6]
30p.o.71.5%[6]
Formalin Test

The formalin test evaluates both neurogenic (Phase I) and inflammatory (Phase II) pain responses following a subcutaneous injection of formalin into the paw.

TreatmentDose (mg/kg)RoutePhase I InhibitionPhase II InhibitionReference
This compound 4i.p.No significant effectSignificant Inhibition
6i.p.No significant effectSignificant Inhibition
Morphine 10s.c.Significant InhibitionSignificant Inhibition
Acetylsalicylic Acid 100i.p.No significant effectSignificant Inhibition
Thermal Nociception Models: Tail-Flick and Hot Plate Tests

These models assess the response to thermal stimuli and are primarily used to evaluate centrally acting analgesics. One study reported that this compound, at the doses tested, did not produce a significant analgesic effect in the tail-flick and hot plate tests in mice.[8] In contrast, high doses (20-40 mg/kg, SC) of this compound have been shown to induce an antinociceptive effect in the vocalization test in rats, which involves electrical stimulation.[9]

Tail-Flick Test (Mice)
Treatment Dose (mg/kg) Route Effect on Latency
This compound4, 6i.p.No significant difference from control
Morphine 1.5i.p.Significant increase in latency
3i.p.Significant increase in latency
4i.p.Significant increase in latency
Hot Plate Test (Mice)
Treatment Dose (mg/kg) Route Effect on Latency
This compound4, 6i.p.No significant difference from control

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Acetic Acid-Induced Writhing Test Protocol

Writhing Test Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimate mice to testing environment Drug_Administration Administer this compound, Diclofenac, or Vehicle (i.p. or p.o.) Animal_Acclimation->Drug_Administration Acetic_Acid_Injection Inject 0.6% Acetic Acid (i.p.) 30-60 minutes post-drug Drug_Administration->Acetic_Acid_Injection Observation Observe mice individually for 20-30 minutes Acetic_Acid_Injection->Observation Data_Collection Count the number of abdominal writhes Observation->Data_Collection Calculate_Inhibition Calculate % inhibition of writhing compared to vehicle control Data_Collection->Calculate_Inhibition

Workflow for the acetic acid-induced writhing test.

Methodology:

  • Male Swiss albino mice are used.

  • Animals are randomly divided into groups (n=6-8 per group): vehicle control, this compound-treated, and positive control (e.g., diclofenac).

  • Test compounds are administered intraperitoneally (i.p.) or orally (p.o.).

  • After a set pre-treatment time (e.g., 30 or 60 minutes), 0.6% acetic acid solution is injected i.p.

  • Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20-30 minutes.

  • The percentage of analgesic activity is calculated as: (% Inhibition) = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

Formalin Test Protocol

Formalin Test Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimate mice to observation chambers Drug_Administration Administer this compound, Morphine, ASA, or Vehicle Animal_Acclimation->Drug_Administration Formalin_Injection Inject 20 µL of 2.5% formalin subcutaneously into hind paw Drug_Administration->Formalin_Injection Observation_Phase1 Record licking/biting time (0-5 min post-injection) - Phase I Formalin_Injection->Observation_Phase1 Observation_Phase2 Record licking/biting time (15-30 min post-injection) - Phase II Observation_Phase1->Observation_Phase2 Compare_Times Compare licking/biting times between groups for each phase Observation_Phase2->Compare_Times

Workflow for the formalin test.

Methodology:

  • Mice are placed in individual observation chambers for acclimatization.

  • Test compounds are administered prior to formalin injection.

  • A solution of 2.5% formalin (in saline) is injected subcutaneously into the dorsal surface of one hind paw.

  • The amount of time the animal spends licking or biting the injected paw is recorded in two phases:

    • Phase I (Neurogenic pain): 0-5 minutes post-injection.

    • Phase II (Inflammatory pain): 15-30 minutes post-injection.

  • The total time spent licking or biting in each phase is compared between treated and control groups.

Tail-Flick and Hot Plate Test Protocols

Thermal Nociception Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Habituation Habituate animals to the restraining device (Tail-Flick) or testing chamber (Hot Plate) Baseline_Latency Determine baseline latency to thermal stimulus Animal_Habituation->Baseline_Latency Drug_Administration Administer this compound, Morphine, or Vehicle Baseline_Latency->Drug_Administration Post_Drug_Latency Measure latency at set time points post-drug administration Drug_Administration->Post_Drug_Latency Compare_Latencies Compare post-drug latencies to baseline and between groups Post_Drug_Latency->Compare_Latencies

References

Comparative pharmacokinetics of oral versus intramuscular administration of promethazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the absorption, distribution, metabolism, and excretion of promethazine administered via oral and intramuscular routes, supported by experimental data for researchers and drug development professionals.

This guide provides a detailed comparison of the pharmacokinetic profiles of this compound following oral and intramuscular administration. The information presented is collated from various studies to offer a comprehensive overview for researchers, scientists, and professionals in drug development.

Key Pharmacokinetic Parameters

The administration route significantly impacts the bioavailability and rate of absorption of this compound. Intramuscular injection leads to a more rapid onset of action and higher peak plasma concentrations compared to oral administration, which is subject to the first-pass metabolism.

Pharmacokinetic ParameterOral AdministrationIntramuscular Administration
Bioavailability ~25%[1][2][3][4][5]Higher than oral; not explicitly quantified but implied to be greater due to bypassing first-pass metabolism[6]
Cmax (Peak Plasma Concentration) 13.43 ± 10.92 ng/mL to 19.3 ng/mL[1]Significantly higher than oral administration[6]
Tmax (Time to Peak Plasma Concentration) 2.00 ± 1.16 hours to 4.4 hours[1][7]~20 minutes[8][9]
AUC (Area Under the Curve) Lower than intramuscular administration[6]Significantly greater than oral administration[6]
Elimination Half-Life (t1/2) 5.88 ± 3.47 hours to 16-19 hours[1][7][10]9.8 ± 3.4 hours[9]

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental designs to compare the pharmacokinetics of this compound.

A representative study design involved a crossover trial where healthy adult volunteers were administered a 50 mg dose of this compound via different routes, including an oral solution and an intramuscular injection.[6] Blood samples were collected at predetermined intervals over a 24 to 48-hour period.[1][10] Plasma concentrations of this compound were quantified using a validated high-performance liquid chromatography (HPLC) method with triflupromazine as the internal standard.[6][7] Pharmacokinetic parameters were then calculated from the resulting plasma concentration-time profiles using noncompartmental methods.[10][11]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of this compound.

G cluster_0 Subject Recruitment & Dosing cluster_1 Sample Collection & Analysis cluster_2 Data Analysis A Healthy Adult Volunteers B Randomized Crossover Design A->B C Oral this compound Administration (50mg) B->C D Intramuscular this compound Administration (50mg) B->D E Serial Blood Sampling (0-48h) C->E D->E F Plasma Separation E->F G HPLC Analysis F->G H Pharmacokinetic Modeling G->H I Parameter Calculation (Cmax, Tmax, AUC) H->I J Statistical Comparison I->J

Comparative Pharmacokinetic Study Workflow

Pharmacokinetic Profile Comparison

The differing routes of administration for this compound lead to distinct pharmacokinetic profiles, primarily due to the impact of first-pass metabolism on the oral dosage form.

G cluster_oral Oral Administration cluster_im Intramuscular Administration Oral Dose Oral Dose GI Tract Absorption GI Tract Absorption Oral Dose->GI Tract Absorption First-Pass Metabolism (Liver) First-Pass Metabolism (Liver) GI Tract Absorption->First-Pass Metabolism (Liver) Systemic Circulation (Lower Bioavailability) Systemic Circulation (Lower Bioavailability) First-Pass Metabolism (Liver)->Systemic Circulation (Lower Bioavailability) Pharmacological Effect Pharmacological Effect Systemic Circulation (Lower Bioavailability)->Pharmacological Effect Slower Onset Lower Cmax IM Dose IM Dose Muscle Absorption Muscle Absorption IM Dose->Muscle Absorption Systemic Circulation (Higher Bioavailability) Systemic Circulation (Higher Bioavailability) Muscle Absorption->Systemic Circulation (Higher Bioavailability) Systemic Circulation (Higher Bioavailability)->Pharmacological Effect Faster Onset Higher Cmax

Pharmacokinetic Pathway Comparison

Conclusion

References

Safety Operating Guide

Proper Disposal of Promethazine: A Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of promethazine in laboratory and research settings, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents and expired or unused pharmaceuticals is a critical component of laboratory safety and regulatory compliance. This compound, a first-generation antihistamine used in various research applications, requires careful handling and disposal to prevent environmental contamination and ensure a safe workplace. This guide provides a comprehensive overview of the proper disposal procedures for this compound, in alignment with U.S. Environmental Protection Agency (EPA) and Drug Enforcement Administration (DEA) regulations.

Regulatory Framework: Is this compound a Controlled or Hazardous Waste?

The disposal protocol for this compound is contingent on its formulation and characteristics. Two key regulatory frameworks govern its disposal: the DEA's regulations for controlled substances and the EPA's Resource Conservation and Recovery Act (RCRA) for hazardous waste.

DEA Classification: this compound, when in its pure form or in most of its formulations, is not a federally controlled substance in the United States. However, when combined with codeine, a common formulation for cough syrup, it is classified as a Schedule V controlled substance . The disposal of this compound with codeine must adhere to the stringent regulations set forth by the DEA to prevent diversion and misuse.

EPA RCRA Classification: Unused or expired this compound must be evaluated to determine if it qualifies as hazardous waste under RCRA. A pharmaceutical waste can be considered hazardous if it is specifically "listed" (P-list or U-list) or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).

A thorough review of the EPA's P- and U-lists of hazardous wastes indicates that This compound is not a listed hazardous waste .

However, a formulation containing this compound could still be considered a characteristic hazardous waste. For instance, a solution with a high alcohol content might be classified as ignitable (D001). The Safety Data Sheet (SDS) for the specific this compound product should be consulted to determine if it meets any of the criteria for characteristic hazardous waste.

Disposal Procedures: A Step-by-Step Approach

The following procedures provide a clear, step-by-step guide for the disposal of this compound in a research setting. The appropriate pathway is determined by whether the this compound is combined with a controlled substance and whether it is classified as hazardous waste.

Step 1: Waste Identification and Segregation

The first and most critical step is to accurately identify the type of this compound waste.

  • This compound (Non-Controlled, Non-Hazardous): This includes pure this compound or formulations that are not combined with a controlled substance and do not exhibit any hazardous waste characteristics.

  • This compound with Codeine (DEA Schedule V): This formulation requires special handling and disposal as a controlled substance.

  • This compound (RCRA Hazardous Waste): This applies to formulations that exhibit one or more of the hazardous waste characteristics as defined by the EPA.

Proper segregation of these waste streams is essential to ensure compliant disposal. Use clearly labeled, separate, and leak-proof containers for each category of waste.

Step 2: Disposal Pathways

Based on the waste identification, follow the appropriate disposal pathway outlined below.

For this compound that is not a controlled substance and not a RCRA hazardous waste, the recommended disposal method is through a licensed pharmaceutical waste management vendor that utilizes incineration. This is the most environmentally sound method for destroying active pharmaceutical ingredients.

  • Collection: Accumulate the waste this compound in a designated, properly labeled container.

  • Storage: Store the container in a secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed medical or pharmaceutical waste management company.

The disposal of controlled substances is strictly regulated by the DEA.

  • Segregation: Store waste containing this compound with codeine separately from all other waste in a securely locked cabinet or other approved secure storage area.

  • Record Keeping: Maintain meticulous records of the drug, including the name, strength, quantity, and date of disposal. A DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed.

  • Disposal: The preferred method is to use a DEA-registered reverse distributor. This entity will take possession of the controlled substance waste and ensure its proper destruction, providing all necessary documentation for your records. Alternatively, two authorized employees may witness the destruction of the controlled substance on-site, though this is less common in a research setting and requires strict adherence to DEA protocols.

If the this compound formulation is determined to be a characteristic hazardous waste, it must be managed according to RCRA regulations.

  • Accumulation: Collect the hazardous this compound waste in a designated satellite accumulation area (SAA) or central accumulation area (CAA), depending on the quantity generated. The container must be labeled with the words "Hazardous Waste" and an indication of the hazards (e.g., "Ignitable").

  • Licensed Vendor: Arrange for disposal through a licensed hazardous waste management company. This vendor will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).

  • Manifesting: A hazardous waste manifest will be required for off-site transportation and disposal, providing a cradle-to-grave tracking of the waste.

Quantitative Data on Pharmaceutical Waste

Waste CategoryKey StatisticsSource
General Pharmaceutical Waste In 2020, an estimated 5.9 million tons of medical waste were generated in the United States.[cite: no sources found]
Unused Medications A significant portion of medications dispensed to households go unused. One study found that over 60% of dispensed medications are not fully consumed.[cite: no sources found]
Environmental Contamination Pharmaceuticals are frequently detected in surface water, groundwater, and drinking water, with potential adverse effects on aquatic life and human health.[cite: no sources found]

Experimental Protocols for this compound Degradation

For research purposes, understanding the degradation pathways of this compound can be relevant. Studies have investigated the chemical degradation of this compound under various conditions.

One common experimental approach involves subjecting a this compound solution to oxidative stress to study its degradation products. A typical protocol might include:

  • Preparation of this compound Solution: A standard solution of this compound hydrochloride is prepared in a suitable buffer at a specific pH.

  • Induction of Degradation: An oxidizing agent, such as hydrogen peroxide, is added to the solution to initiate degradation. The reaction may be carried out under controlled temperature and light conditions.

  • Sample Analysis: At various time intervals, aliquots of the reaction mixture are withdrawn and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent drug and its degradation products.

  • Product Identification: Techniques such as mass spectrometry (MS) can be coupled with HPLC to identify the chemical structures of the degradation products.

This type of study helps in understanding the environmental fate of this compound and can inform the development of advanced disposal technologies.

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

PromethazineDisposal cluster_start Start: this compound Waste cluster_decision Regulatory Assessment cluster_pathways Disposal Pathways start Identify this compound Waste Stream is_controlled Is it combined with a controlled substance (e.g., codeine)? start->is_controlled is_hazardous Does it exhibit RCRA hazardous waste characteristics? is_controlled->is_hazardous No dea_path Follow DEA Regulations (Use Reverse Distributor) is_controlled->dea_path Yes rcra_path Follow RCRA Regulations (Use Licensed Hazardous Waste Vendor) is_hazardous->rcra_path Yes non_haz_path Dispose as Non-Hazardous Pharmaceutical Waste (Incineration) is_hazardous->non_haz_path No

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting their colleagues, the community, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

Essential Safety and Handling of Promethazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Promethazine, a phenothiazine derivative used as an antihistamine and antiemetic. Adherence to these guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the recommended PPE based on safety data sheets.

PPE CategoryRecommended EquipmentStandard Compliance (if available)
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for bulk handling or when there is a splash potential.[1][2][4]OSHA 29 CFR 1910.133 or EU EN166[2]
Hand Protection Impervious gloves (e.g., Nitrile).[1] Gloves should be selected based on the specific laboratory conditions and duration of use.[2]EN374, ASTM F1001 or equivalent[1]
Body Protection A laboratory coat is the minimum requirement.[2] For larger quantities or bulk processing, impervious protective clothing or disposable coveralls may be necessary.[1][4]EN13982, ANSI 103 or equivalent[1]
Respiratory Protection Use in a well-ventilated area is crucial.[2] If dust, mist, or fumes are generated and ventilation is insufficient, a NIOSH-approved respirator with an appropriate filter should be worn.[1]NIOSH-approved respirator[2]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety. The following workflow outlines the key steps.

This compound Handling Workflow cluster_receiving Receiving cluster_storage Storage cluster_preparation Preparation cluster_handling Handling Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Log Log into Inventory Inspect->Log Store Store in a Cool, Dry, Well-Ventilated Area Log->Store Protect Protect from Light Store->Protect DonPPE Don Appropriate PPE Protect->DonPPE Weigh Weigh/Measure in Ventilated Area DonPPE->Weigh Prepare Prepare Solution/Mixture Weigh->Prepare Conduct Conduct Experiment Prepare->Conduct Wash Wash Hands Thoroughly After Handling Conduct->Wash This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Disposal Unused Unused/Expired this compound Collect Collect in a Labeled, Sealed Container Unused->Collect Contaminated Contaminated Materials (Gloves, etc.) Contaminated->Collect Segregate Segregate from Other Waste Streams Collect->Segregate Consult Consult Local, State, and Federal Regulations Segregate->Consult Dispose Dispose via an Approved Waste Disposal Plant Consult->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Promethazine
Reactant of Route 2
Reactant of Route 2
Promethazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.